molecular formula C7H5FN2O B156980 5-Fluorobenzo[d]oxazol-2-amine CAS No. 1682-39-9

5-Fluorobenzo[d]oxazol-2-amine

Cat. No.: B156980
CAS No.: 1682-39-9
M. Wt: 152.13 g/mol
InChI Key: PFPSBRGOJCFWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluorobenzo[d]oxazol-2-amine is a useful research compound. Its molecular formula is C7H5FN2O and its molecular weight is 152.13 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Fluorobenzo[d]oxazol-2-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24983. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Fluorobenzo[d]oxazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluorobenzo[d]oxazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPSBRGOJCFWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168534
Record name Benzoxazole, 2-amino-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1682-39-9
Record name Benzoxazole, 2-amino-5-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001682399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1682-39-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoxazole, 2-amino-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluorobenzo[d]oxazol-2-amine (CAS: 1682-39-9)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the properties, synthesis, and potential biological activities of 5-Fluorobenzo[d]oxazol-2-amine, a fluorinated heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery.

Physicochemical Properties

5-Fluorobenzo[d]oxazol-2-amine is a solid at room temperature. Its core structure consists of a benzoxazole ring system, which is a common scaffold in pharmacologically active compounds. The presence of a fluorine atom at the 5-position can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety for drug design.

PropertyValueSource
CAS Number 1682-39-9-
Molecular Formula C₇H₅FN₂O[1][2]
Molecular Weight 152.13 g/mol [1][2]
Appearance Yellow to brown solid[2]
Predicted Boiling Point 282.8 ± 32.0 °C[2]
Predicted Density 1.3259 g/cm³[2]
Predicted pKa 2.22 ± 0.10[2]
Storage Keep in dark place, Inert atmosphere, Store in freezer, under -20°C[2]

Synthesis

A plausible synthetic route to 5-Fluorobenzo[d]oxazol-2-amine involves the cyclization of 2-amino-4-fluorophenol with cyanogen bromide. This method is analogous to the synthesis of other 2-aminobenzoxazole derivatives.

Experimental Protocol: Synthesis of 5-Fluorobenzo[d]oxazol-2-amine

This protocol is adapted from the synthesis of the analogous 5-bromobenzo[d]oxazol-2-amine.

Materials:

  • 2-Amino-4-fluorophenol

  • Cyanogen bromide

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Stirrer

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a well-ventilated fume hood, dissolve 2-amino-4-fluorophenol (1.0 equivalent) in methanol in a round-bottom flask equipped with a stirrer.

  • To this solution, add solid cyanogen bromide (1.1 equivalents) portion-wise at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a fume hood.

  • Heat the reaction mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-Fluorobenzo[d]oxazol-2-amine.

  • The crude product may be further purified by recrystallization or column chromatography.

Synthesis_Workflow Start 2-Amino-4-fluorophenol in Methanol Reaction Cyclization (Reflux) Start->Reaction Reagent Cyanogen Bromide Reagent->Reaction Quench Quench (aq. NaHCO3) Reaction->Quench Workup Work-up (Extraction, Drying) Quench->Workup Product 5-Fluorobenzo[d]oxazol-2-amine Workup->Product

Synthetic workflow for 5-Fluorobenzo[d]oxazol-2-amine.

Spectral Data (Predicted)

Predicted ¹H NMR Spectrum (DMSO-d₆, 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.4 - 7.6m1HH-7
~7.2 - 7.3m1HH-4
~7.0 - 7.1m1HH-6
~7.0 (broad s)s2H-NH₂
Predicted ¹³C NMR Spectrum (DMSO-d₆, 100 MHz)
Chemical Shift (ppm)Assignment
~163 (d, JCF ≈ 240 Hz)C-5
~158C-2
~148C-7a
~142C-3a
~112 (d, JCF ≈ 25 Hz)C-4
~110 (d, JCF ≈ 8 Hz)C-6
~105 (d, JCF ≈ 25 Hz)C-7
Predicted IR Spectrum
Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3300MediumN-H stretch (amine)
~1640StrongC=N stretch (oxazole)
~1580MediumAromatic C=C stretch
~1250StrongC-F stretch
~1200StrongC-O stretch (oxazole)
Predicted Mass Spectrum (EI)
m/zRelative Intensity (%)Assignment
152100[M]⁺
124~40[M - CO]⁺
96~20[M - CO - HCN]⁺

Potential Biological Activity and Signaling Pathways

While there is no specific biological data for 5-Fluorobenzo[d]oxazol-2-amine, the broader class of 2-aminobenzoxazole derivatives has been investigated for various therapeutic applications, particularly in oncology.

Derivatives of 2-aminobenzoxazoles and the structurally related 2-aminobenzothiazoles have shown activity as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, some derivatives have been identified as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.

Based on the activities of related compounds, it is plausible that 5-Fluorobenzo[d]oxazol-2-amine could be investigated as a potential kinase inhibitor. A hypothetical signaling pathway that could be a target for such a compound is the PI3K/Akt/mTOR pathway, which is frequently activated in many types of cancer and plays a central role in cell growth, proliferation, and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Activation CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotion Compound 5-Fluorobenzo[d]oxazol-2-amine (Hypothetical) Compound->PI3K Inhibition (Potential Target)

Hypothetical signaling pathway for investigation.

Safety Information

The toxicity of 5-Fluorobenzo[d]oxazol-2-amine has not been extensively studied. An LD50 of 450 mg/kg (intraperitoneal) in mice has been reported for the parent compound, 2-aminobenzoxazole.[2] As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided, particularly the predicted spectral data and potential biological activities, should be used as a guide for further experimental investigation and not as a substitute for rigorous, validated experimental data. The synthesis protocol involves hazardous materials and should only be performed by trained professionals in a suitable laboratory setting.

References

2-Amino-5-fluorobenzoxazole: A Technical Guide to Its Physicochemical Properties and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-5-fluorobenzoxazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document consolidates predicted values and contextualizes its potential biological activities based on studies of structurally related compounds.

Core Physicochemical Properties

The fundamental physicochemical characteristics of 2-Amino-5-fluorobenzoxazole are crucial for its handling, formulation, and assessment of its potential as a drug candidate. The following table summarizes the available data, noting where values are computationally predicted.

PropertyValueSource/Method
Molecular Formula C₇H₅FN₂O-
Molecular Weight 152.13 g/mol -
CAS Number 1682-39-9-
Appearance Yellow to brown solid(Predicted)
Boiling Point 282.8 ± 32.0 °C(Predicted)
Density 1.3259 g/cm³(Predicted)
pKa 2.22 ± 0.10(Predicted)
Toxicity (LD50) 450 mg/kg (mouse, intraperitoneal)Medicinal Chemistry: A Series of Monographs

Synthesis and Characterization: An Experimental Approach

While a specific, detailed experimental protocol for the synthesis of 2-Amino-5-fluorobenzoxazole is not explicitly documented in the searched literature, a general and widely applicable method for the synthesis of 2-aminobenzoxazole derivatives can be adapted. This typically involves the reaction of an appropriate o-aminophenol with a cyanating agent.

Representative Synthetic Protocol: Cyclization of 2-Amino-4-fluorophenol

This protocol is a generalized procedure based on common synthetic routes for analogous compounds.

Materials:

  • 2-Amino-4-fluorophenol

  • Cyanogen bromide (or a safer alternative cyanating agent like N-cyano-N-phenyl-p-toluenesulfonamide)

  • Suitable solvent (e.g., ethanol, 1,4-dioxane)

  • Base (e.g., potassium carbonate, triethylamine) or Lewis acid (e.g., BF₃·Et₂O) depending on the cyanating agent

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-fluorophenol in the chosen solvent.

  • Reagent Addition: Add the cyanating agent to the solution. If a base is required, it is added subsequently. The reaction mixture is then heated to reflux.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure 2-Amino-5-fluorobenzoxazole.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: To determine the melting point and assess purity.

G General Synthesis Workflow for 2-Aminobenzoxazoles start 2-Amino-4-fluorophenol reaction Cyclization Reaction (Solvent, Heat) start->reaction reagent Cyanating Agent (e.g., CNBr or NCTS) reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product 2-Amino-5-fluorobenzoxazole purification->product

Caption: A generalized workflow for the synthesis of 2-Amino-5-fluorobenzoxazole.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological effects of 2-Amino-5-fluorobenzoxazole are scarce. However, the broader class of 2-aminobenzoxazole and fluorinated benzoxazole derivatives has demonstrated significant potential in several therapeutic areas, suggesting plausible avenues of investigation for this specific compound.

Anticancer Potential:

Numerous studies have highlighted the anticancer properties of benzoxazole derivatives. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.[1] Fluorinated benzoxazoles have shown potent activities against various cancer cell lines, including breast, colon, and lung cancer.[2] The mechanism of action for many anticancer benzoxazoles involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival. One such common target is the vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.

Antifungal Activity:

2-Aminobenzoxazole derivatives have also been investigated as potential antifungal agents against various phytopathogenic fungi.[3] The structure-activity relationship studies in this class of compounds could guide the evaluation of 2-Amino-5-fluorobenzoxazole for similar applications.

Other Potential Activities:

The 2-aminobenzoxazole scaffold has been identified as a viable starting point for the development of inhibitors for various enzymes and receptors. For instance, derivatives have been developed as potent inhibitors of the sphingosine-1-phosphate (S1P) transporter Spns2, which plays a role in lymphocyte trafficking and has implications for autoimmune diseases.[4]

G Conceptual Signaling Pathway: Kinase Inhibition ligand Growth Factor (e.g., VEGF) receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) ligand->receptor dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization compound 2-Amino-5-fluorobenzoxazole (Hypothesized Inhibitor) compound->receptor Inhibition downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) dimerization->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Caption: A conceptual diagram illustrating the potential mechanism of anticancer action via kinase inhibition.

Conclusion

2-Amino-5-fluorobenzoxazole is a compound with interesting, albeit largely uncharacterized, potential. The available predicted physicochemical data provide a foundation for its further study. Based on the known biological activities of related benzoxazole derivatives, future research into the anticancer, antifungal, and other therapeutic properties of 2-Amino-5-fluorobenzoxazole is warranted. The synthesis of this compound is achievable through established methodologies for 2-aminobenzoxazole formation, which will enable the necessary experimental validation of its properties and biological effects. This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of this and related heterocyclic compounds.

References

5-Fluorobenzo[d]oxazol-2-amine molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Fluorobenzo[d]oxazol-2-amine

This technical guide provides a comprehensive overview of the molecular structure, properties, and experimental protocols related to 5-Fluorobenzo[d]oxazol-2-amine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed data and methodologies to support further research and application.

Molecular Structure and Physicochemical Properties

5-Fluorobenzo[d]oxazol-2-amine, with the CAS Number 1682-39-9, is a fluorinated heterocyclic compound belonging to the benzoxazole class.[1] The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in medicinal chemistry.

Molecular Structure

The core structure consists of a benzene ring fused to an oxazole ring, with an amine group at the 2-position and a fluorine atom at the 5-position.

Figure 1: Molecular Structure of 5-Fluorobenzo[d]oxazol-2-amine
Quantitative Data

The key physicochemical properties of 5-Fluorobenzo[d]oxazol-2-amine are summarized in the table below. These values are crucial for experimental design, including reaction setup, purification, and formulation.

PropertyValueReference
CAS Number 1682-39-9[1][2]
Molecular Formula C₇H₅FN₂O[1][2]
Molecular Weight 152.13 g/mol [1][2]
Appearance Yellow to brown solid[2]
Boiling Point (Predicted) 282.8 ± 32.0 °C[1][2]
Density (Estimate) 1.3259[1][2]
pKa (Predicted) 2.22 ± 0.10[2]
SMILES O1C2=CC=C(F)C=C2N=C1N[2]
InChIKey PFPSBRGOJCFWKD-UHFFFAOYSA-N[2]

Experimental Protocols

While specific, peer-reviewed synthesis protocols for 5-Fluorobenzo[d]oxazol-2-amine are not extensively documented, a reliable synthetic route can be established based on well-known methods for synthesizing 2-aminobenzoxazole derivatives. The following protocols are proposed based on analogous reactions.

Proposed Synthesis Protocol

The synthesis of 2-aminobenzoxazoles is commonly achieved through the cyclization of 2-aminophenol precursors with a cyanogen source. This proposed method adapts the synthesis of a bromo-analog.[3]

Reaction: 2-Amino-4-fluorophenol reacts with cyanogen bromide to yield 5-Fluorobenzo[d]oxazol-2-amine.

Materials and Reagents:

  • 2-Amino-4-fluorophenol

  • Cyanogen bromide (CNBr)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-fluorophenol (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add cyanogen bromide (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the methanol.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-Fluorobenzo[d]oxazol-2-amine.

G start Start: Dissolve 2-Amino-4-fluorophenol in Methanol cool Cool to 0 °C start->cool add_cnbr Add Cyanogen Bromide cool->add_cnbr react Stir at Room Temp (12-16h) add_cnbr->react monitor Monitor via TLC react->monitor workup Aqueous Workup (EtOAc, NaHCO₃, Brine) monitor->workup Reaction Complete purify Purify via Column Chromatography workup->purify end End Product: 5-Fluorobenzo[d]oxazol-2-amine purify->end

Figure 2: Proposed Synthetic Workflow
Characterization Protocol

To confirm the identity and purity of the synthesized 5-Fluorobenzo[d]oxazol-2-amine, standard analytical techniques should be employed. Spectroscopic data for analogous compounds provide a reference for expected results.[4]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show distinct peaks corresponding to the aromatic protons and the amine protons. The fluorine atom will cause characteristic splitting of adjacent proton signals.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum using the same sample. The spectrum will show seven distinct carbon signals. The carbon atom bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF).

2. High-Resolution Mass Spectrometry (HRMS):

  • Utilize an ESI-Q-TOF mass spectrometer or equivalent.

  • Prepare a dilute solution of the sample in a suitable solvent like acetonitrile or methanol.

  • Infuse the sample into the mass spectrometer in positive ion mode.

  • The resulting spectrum should show a prominent peak for the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) that corresponds to the calculated exact mass of C₇H₆FN₂O⁺.

3. High-Performance Liquid Chromatography (HPLC):

  • Assess the purity of the final compound using a reverse-phase HPLC system with a C18 column.

  • Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

  • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm). A single major peak indicates high purity.

G cluster_structure Structure Elucidation cluster_purity Purity Analysis nmr NMR Spectroscopy (¹H, ¹³C) confirmed Structure & Purity Confirmed nmr->confirmed hrms HRMS (ESI-TOF) [M+H]⁺ hrms->confirmed hplc HPLC-UV hplc->confirmed product Synthesized Product product->nmr product->hrms product->hplc

References

Spectroscopic Profile of 5-Fluorobenzo[d]oxazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the compound 5-Fluorobenzo[d]oxazol-2-amine. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide leverages data from structurally similar compounds to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 5-Fluorobenzo[d]oxazol-2-amine. These predictions are based on the analysis of related benzoxazole derivatives and fundamental principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.0-7.4m-Aromatic Protons (H-4, H-6, H-7)
~5.0-6.0br s-Amine Protons (-NH₂)

Disclaimer: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~160-165C=N (C-2)
~155-160 (d)C-F (C-5)
~140-145C-O (C-7a)
~130-135C-N (C-3a)
~110-120Aromatic CH
~100-110Aromatic CH
~95-105Aromatic CH

Disclaimer: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions. The carbon attached to fluorine will exhibit a doublet (d) due to C-F coupling.

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium-Strong, BroadN-H stretch (amine)
1640-1680StrongC=N stretch
1500-1600Medium-StrongAromatic C=C stretch
1200-1300StrongC-O stretch (aromatic ether)
1100-1200StrongC-F stretch
800-850StrongC-H out-of-plane bend

Disclaimer: Predicted values are based on characteristic group frequencies and data from similar molecules.

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
~152[M]⁺ (Molecular Ion)
FragmentsLoss of HCN, CO, and other characteristic fragments of the benzoxazole ring system.

Disclaimer: Fragmentation patterns can be complex and are dependent on the ionization method used.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for 5-Fluorobenzo[d]oxazol-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of high-purity 5-Fluorobenzo[d]oxazol-2-amine in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the proton spectrum using a standard pulse sequence.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire the carbon spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shifts to the TMS signal.

    • Integrate the proton signals and pick the peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI).

Procedure:

  • Sample Introduction:

    • For EI-MS, the sample can be introduced via a direct insertion probe or a gas chromatograph (GC).

    • For ESI-MS, the sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or introduced via a liquid chromatograph (LC).

  • Ionization:

    • The sample is ionized using the chosen method (e.g., bombardment with a high-energy electron beam in EI, or by creating a fine spray of charged droplets in ESI).

  • Mass Analysis:

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like 5-Fluorobenzo[d]oxazol-2-amine.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization synthesis Compound Synthesis (5-Fluorobenzo[d]oxazol-2-amine) purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr Solution in deuterated solvent ir IR Spectroscopy sample_prep->ir Solid sample (ATR) or KBr pellet ms Mass Spectrometry sample_prep->ms Solution or solid sample data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis report Technical Report Generation data_analysis->report

Caption: A flowchart illustrating the general workflow for the synthesis and spectroscopic characterization of a chemical compound.

The Ascendant Role of Fluorinated Benzoxazoles in Modern Drug Discovery: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a paramount strategy for enhancing therapeutic potential. Among these, fluorinated benzoxazole derivatives have garnered significant attention, demonstrating a broad spectrum of biological activities that position them as promising candidates for novel drug development. This technical guide provides an in-depth analysis of the anticancer and antimicrobial properties of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. Herein, we present a comprehensive overview of their biological activities, detailed experimental methodologies, and the key signaling pathways they modulate.

Anticancer Activity of Fluorinated Benzoxazoles

Fluorinated benzoxazole derivatives have exhibited potent cytotoxic effects against a variety of human cancer cell lines. The introduction of fluorine atoms can significantly enhance the anticancer activity of the parent benzoxazole molecule, a phenomenon attributed to altered electronic properties, increased metabolic stability, and enhanced binding affinity to target proteins.[1][2]

Quantitative Summary of In Vitro Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of representative fluorinated benzoxazole compounds against various cancer cell lines. This data highlights the potential of these compounds as effective antiproliferative agents.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM) of Reference
11b p-fluorophenylMCF-7 (Breast)4.30Sorafenib4.95
A549 (Lung)6.68Sorafenib6.32
PC-3 (Prostate)7.06Sorafenib6.57
5h p-fluoro m-chlorophenylMCF-7 (Breast)14.01DoxorubicinNot specified
A549 (Lung)14.86DoxorubicinNot specified
PC-3 (Prostate)24.89DoxorubicinNot specified
14l 2,5-dichloro phenyl (on a 5-methylbenzo[d]oxazole core)MCF-7 (Breast)6.87SorafenibNot specified
HepG2 (Liver)6.70SorafenibNot specified
14i (on a 5-methylbenzo[d]oxazole core)HepG2 (Liver)3.22SorafenibNot specified
MCF-7 (Breast)6.94SorafenibNot specified
BOSo ortho-substituted fluorosulfateMCF-7 (Breast)Significant cytotoxicity at 50-200 µMNot specifiedNot specified
59a 5-fluoroMCF-7 (Breast)0.37Not specifiedNot specified
MDA-MB-468 (Breast)0.41Not specifiedNot specified
HCT-116 (Colon)0.08Not specifiedNot specified
HT-29 (Colon)0.41Not specifiedNot specified

Antimicrobial Activity of Fluorinated Benzoxazoles

The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents.[3] Fluorinated benzoxazoles have demonstrated promising activity against a range of pathogenic bacteria and fungi. The lipophilic nature of the fluorine atom can facilitate the penetration of microbial cell membranes, contributing to their antimicrobial efficacy.[4]

Quantitative Summary of In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial potency. The table below presents the MIC values for selected fluorinated benzoxazole derivatives against various microbial strains.

Compound IDSubstitution PatternMicrobial StrainGram StainMIC (µg/mL)Reference CompoundMIC (µg/mL) of Reference
DFC5 Not specifiedAerobic bacteriaNot specified1.23 - 2.60CiprofloxacinNot specified
DFC1 Not specifiedFungal strainsNot applicable0.95 - 1.32NystatinNot specified
Compound 41 5-fluoroA. flavusNot applicableSignificant activityNot specifiedNot specified
A. nigerNot applicableSignificant activityNot specifiedNot specified
Compound 26 5-fluoro-6-(4-methylpiperazin-1-yl)-substituted phenylBacterial strainsNot specifiedEnhanced activity vs. non-fluorinatedNot specifiedNot specified

Key Signaling Pathways Modulated by Fluorinated Benzoxazoles

Several critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis have been identified as potential targets for benzoxazole derivatives. The fluorinated analogues are being investigated for their enhanced ability to modulate these pathways.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5][6] Inhibition of VEGFR-2 signaling is a well-established anticancer strategy. Certain fluorinated benzoxazoles have been identified as potent inhibitors of VEGFR-2.[7][8]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival mTOR->Proliferation mTOR->Angiogenesis Fluorinated_Benzoxazole Fluorinated Benzoxazole Fluorinated_Benzoxazole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and inhibition by fluorinated benzoxazoles.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumor cell proliferation, survival, invasion, and metastasis.[9][10] Overexpression of c-Met is associated with poor prognosis in several cancers. Some fluorinated benzoxazoles have shown inhibitory activity against c-Met.[7]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds GAB1 GAB1 cMet->GAB1 Recruits & Activates RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 PI3K PI3K GAB1->PI3K Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT3->Invasion Fluorinated_Benzoxazole Fluorinated Benzoxazole Fluorinated_Benzoxazole->cMet Inhibits

Caption: c-Met signaling cascade and its inhibition by fluorinated benzoxazoles.

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][3][11] Dysregulation of this pathway is a common event in many human cancers, making it an attractive target for cancer therapy.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space RTK Receptor Tyrosine Kinase (e.g., VEGFR, c-Met) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival Akt->Cell_Survival Promotes S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Fluorinated_Benzoxazole Fluorinated Benzoxazole Fluorinated_Benzoxazole->PI3K May Inhibit PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for fluorinated benzoxazoles.

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental to the evaluation of the biological activity of novel compounds. The following sections detail the methodologies for key assays cited in the assessment of fluorinated benzoxazoles.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Workflow of the MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed cells in a 96-well plate Compound_Prep 2. Prepare serial dilutions of fluorinated benzoxazole Cell_Seeding->Compound_Prep Cell_Treatment 3. Treat cells with the compound for 24-72h Compound_Prep->Cell_Treatment Add_MTT 4. Add MTT reagent to each well Cell_Treatment->Add_MTT Incubate 5. Incubate for 2-4 hours (Formazan formation) Add_MTT->Incubate Solubilize 6. Add solubilization solution (e.g., DMSO) Incubate->Solubilize Read_Absorbance 7. Measure absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_Viability 8. Calculate % cell viability and determine IC₅₀ Read_Absorbance->Calculate_Viability

Caption: General workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated benzoxazole compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability versus the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][15][16]

Workflow of Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis Compound_Dilution 1. Prepare serial two-fold dilutions of the compound in broth in a 96-well plate Inoculum_Prep 2. Prepare a standardized microbial inoculum (0.5 McFarland) Compound_Dilution->Inoculum_Prep Inoculation 3. Inoculate each well with the microbial suspension Inoculum_Prep->Inoculation Incubation 4. Incubate the plate at 37°C for 18-24 hours Inoculation->Incubation Read_MIC 5. Determine the MIC by visual inspection for turbidity or by measuring optical density Incubation->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Detailed Protocol:

  • Compound Dilution: Serially dilute the fluorinated benzoxazole compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. The Annexin V-FITC/Propidium Iodide (PI) assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19]

Detailed Protocol:

  • Cell Treatment: Treat cells with the fluorinated benzoxazole compound at its IC₅₀ concentration for a specified time.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC and PI fluorescence are typically detected in the FL1 and FL3 channels, respectively.

Cell Cycle Analysis (Propidium Iodide Staining)

Understanding how a compound affects the cell cycle can provide insights into its mechanism of action. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][20]

Detailed Protocol:

  • Cell Treatment: Culture and treat cells with the fluorinated benzoxazole compound for the desired duration.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined.

Conclusion

Fluorinated benzoxazole compounds represent a promising class of molecules with significant potential in the development of new anticancer and antimicrobial agents. Their enhanced biological activities, often attributed to the unique properties of fluorine, make them attractive candidates for further investigation. This guide has provided a comprehensive overview of their biological activities, supported by quantitative data and detailed experimental protocols. The elucidation of their interactions with key signaling pathways, such as VEGFR-2, c-Met, and PI3K/Akt/mTOR, offers a rational basis for their further development as targeted therapies. Continued research in this area is crucial for translating the potential of these compounds into clinically effective therapeutics.

References

A Technical Guide to 5-Fluorobenzo[d]oxazol-2-amine Derivatives: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluorobenzo[d]oxazol-2-amine derivatives, a promising class of heterocyclic compounds with significant potential in medicinal chemistry. While direct and extensive research on this specific scaffold is emerging, this document synthesizes available data on structurally related fluorinated benzoxazoles and benzothiazoles to offer insights into their synthesis, biological activities, and mechanisms of action. The inclusion of fluorine, a bioisostere for the hydrogen atom, can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, making these derivatives particularly attractive for therapeutic development.

Synthesis of 5-Fluorobenzo[d]oxazol-2-amine Derivatives

The synthesis of 5-Fluorobenzo[d]oxazol-2-amine derivatives can be achieved through several established synthetic routes for 2-aminobenzoxazoles. A common and effective method involves the cyclization of a substituted o-aminophenol with a cyanating agent.

General Synthetic Protocol

A plausible synthetic route commences with the reaction of 2-amino-4-fluorophenol with a cyanating agent, such as cyanogen bromide, in a suitable solvent. The resulting intermediate can then be cyclized to form the 5-Fluorobenzo[d]oxazol-2-amine core. N-substituted derivatives can be subsequently synthesized through reactions such as acylation, alkylation, or arylation at the 2-amino position.

Experimental Protocol: Synthesis of N-substituted 5-Fluorobenzo[d]oxazol-2-amine

  • Step 1: Synthesis of 5-Fluorobenzo[d]oxazol-2-amine. To a solution of 2-amino-4-fluorophenol (1.0 eq) in a suitable solvent like ethanol or a mixture of water and dioxane, add a cyanating agent such as cyanogen bromide (1.1 eq) at room temperature. The reaction mixture is stirred for a specified time until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The product is then isolated by filtration or extraction and purified by recrystallization or column chromatography.

  • Step 2: N-substitution. The synthesized 5-Fluorobenzo[d]oxazol-2-amine (1.0 eq) is dissolved in an appropriate solvent (e.g., dichloromethane, acetonitrile). For acylation, an acyl chloride or anhydride (1.2 eq) is added in the presence of a base like triethylamine or pyridine. For alkylation, an alkyl halide (1.2 eq) is used with a base such as potassium carbonate. The reaction is monitored by TLC, and upon completion, the product is isolated and purified using standard techniques.

Below is a general workflow for the synthesis and subsequent biological evaluation of these derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 2-Amino-4-fluorophenol intermediate 5-Fluorobenzo[d]oxazol-2-amine start->intermediate Cyclization reagent1 Cyanating Agent (e.g., CNBr) product N-substituted-5-Fluorobenzo[d]oxazol-2-amine Derivatives intermediate->product N-substitution reagent2 Acyl Halide / Alkyl Halide invitro In vitro Assays (e.g., Kinase, Antiproliferative) product->invitro Screening sar Structure-Activity Relationship (SAR) Studies invitro->sar invivo In vivo Models (e.g., Xenograft) invivo->sar lead Lead Compound Identification sar->lead

Caption: General workflow for synthesis and evaluation.

Biological Activities and Quantitative Data

Derivatives of the benzoxazole and benzothiazole scaffolds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] The introduction of a fluorine atom at the 5-position is anticipated to modulate these activities.

Anticancer Activity

Fluorinated benzoxazole and benzothiazole derivatives have demonstrated significant potential as anticancer agents.[2] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

The following table summarizes the in vitro anticancer activity of some structurally related benzoxazole and benzothiazole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleNCI-60 Panel-[2]
Benzoxazole Derivative 11 MDA-MB-2315.63[2]
Benzoxazole Derivative 12 MDA-MB-2316.14[2]
Benzoxazole Derivative 27 MDA-MB-23111.32[2]
2-aminobenzothiazole-TZD hybrid 20 HepG29.99[3]
2-aminobenzothiazole-TZD hybrid 20 HCT-1167.44[3]
2-aminobenzothiazole-TZD hybrid 20 MCF-78.27[3]

Note: The data presented is for structurally related compounds and serves as an indicator of the potential of 5-Fluorobenzo[d]oxazol-2-amine derivatives.

Kinase Inhibitory Activity

A significant number of benzoxazole and benzothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[4][5]

The table below presents the kinase inhibitory activity of related compounds.

Compound/DerivativeTarget KinaseIC50 (nM)Reference
5-Fluorobenzothiazole DerivativeMCF-7 cell line400[4]
3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 cell line570[4]
Benzoxazole Derivative 12 PARP-270[2]
Benzoxazole Derivative 27 PARP-257[2]
2-aminobenzothiazole derivative 54 PI3Kα1.03[3]
Antimicrobial Activity

Benzoxazole derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[6]

The following table summarizes the antimicrobial activity of some benzoxazole derivatives.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Benzoxazole Derivative 21 E. coliPotent at 25[6]
Benzoxazole Derivative 18 E. coliPotent at 25[6]
2-arylbenzothiazole 25a E. faecalis~1[7]
2-arylbenzothiazole 25b K. pneumoniae1.04[7]

Signaling Pathways and Mechanisms of Action

The biological effects of 5-Fluorobenzo[d]oxazol-2-amine derivatives are likely mediated through their interaction with key cellular signaling pathways. Based on data from related compounds, potential targets include protein kinases and enzymes involved in DNA repair and cell cycle regulation.

Kinase Inhibition Signaling Pathway

Many benzoxazole and benzothiazole derivatives function by inhibiting protein kinases, such as those in the PI3K/AKT/mTOR and RAF/MEK/ERK signaling pathways.[4][8] Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis.

G cluster_pathway RAF/MEK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor 5-Fluorobenzo[d]oxazol-2-amine Derivative (Hypothetical) Inhibitor->RAF Inhibition G cluster_parp PARP Inhibition and Synthetic Lethality DNAdamage DNA Single-Strand Break PARP PARP DNAdamage->PARP ReplicationFork Stalled Replication Fork DNAdamage->ReplicationFork Repair Base Excision Repair PARP->Repair DSB DNA Double-Strand Break ReplicationFork->DSB HRR Homologous Recombination Repair (HRR) DSB->HRR CellDeath Cell Death (Apoptosis) HRR->CellDeath Defective in BRCA-mutant cells Inhibitor 5-Fluorobenzo[d]oxazol-2-amine Derivative (Hypothetical) Inhibitor->PARP Inhibition BRCAdeficient BRCA-deficient Cancer Cell

References

Potential Therapeutic Targets of 5-Fluorobenzo[d]oxazol-2-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluorobenzo[d]oxazol-2-amine belongs to the benzoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules. While direct therapeutic applications of 5-Fluorobenzo[d]oxazol-2-amine are not yet established, the broader family of 2-aminobenzoxazole derivatives has demonstrated a wide range of pharmacological activities. This technical guide consolidates the current understanding of potential therapeutic targets for this compound class, providing a framework for future research and drug development endeavors. By extrapolating from structurally similar compounds, we can identify high-probability targets and outline robust experimental strategies for their validation.

The benzoxazole core is a versatile platform that has been successfully derivatized to yield potent and selective inhibitors for a variety of enzymes and receptors implicated in oncology, inflammation, and neurological disorders.[1] This document serves as a comprehensive resource for researchers, summarizing key therapeutic targets, quantitative inhibitory data, detailed experimental protocols for target identification and validation, and visual representations of relevant signaling pathways and workflows.

Potential Therapeutic Targets

Based on the activities of structurally related benzoxazole derivatives, several key proteins and pathways have been identified as potential therapeutic targets for 5-Fluorobenzo[d]oxazol-2-amine. These are primarily concentrated in the areas of cancer and inflammation.

Cancer

The anticancer potential of benzoxazole derivatives has been extensively explored, revealing multiple molecular targets within key oncogenic signaling pathways.

  • Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[2] Several benzoxazole derivatives have been shown to inhibit mTOR, suggesting that 5-Fluorobenzo[d]oxazol-2-amine could potentially function as an mTOR inhibitor.[3][4] Tricyclic decyl benzoxazole, for instance, induces apoptosis in gastric carcinoma cells through the PI3K/AKT/mTOR signaling pathway.[2]

  • DNA Topoisomerases I and II: These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. Their inhibition leads to DNA damage and apoptosis in cancer cells. Certain 2,5-disubstituted-benzoxazole derivatives have demonstrated potent inhibitory activity against both topoisomerase I and II.[5][6][7][8]

  • FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase that, when mutated, is a driver in acute myeloid leukemia (AML).[9] Benzimidazole derivatives, which are structurally similar to benzoxazoles, have been developed as potent FLT3 inhibitors.[10][11][12][13]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14][15][16][17] A series of 2-aminobenzoxazole derivatives have been identified as selective inhibitors of VEGFR-2 kinase activity.[18]

  • Carbonic Anhydrases (CAs): Specifically the tumor-associated isoforms CA IX and CA XII, which are involved in pH regulation in the tumor microenvironment and contribute to cancer cell survival and proliferation. Coumarin-benzoxazole hybrids have shown inhibitory activity against these enzymes.[19]

Inflammation

The anti-inflammatory properties of benzoxazole derivatives are linked to their ability to modulate key inflammatory mediators.

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of pro-inflammatory prostaglandins.[20] Selective inhibition of COX-2 is a major strategy for treating inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[21][22][23]

  • Myeloid Differentiation Protein 2 (MD2): An accessory protein to Toll-like receptor 4 (TLR4) that is essential for the recognition of lipopolysaccharide (LPS) from Gram-negative bacteria, a potent trigger of inflammation. Benzoxazolone derivatives have been identified as inhibitors of MD2.[24]

Other Potential Targets
  • Sphingosine-1-phosphate (S1P) Transporter Spinster Homolog 2 (Spns2): Spns2 is an exporter of S1P, a signaling lipid involved in various physiological processes, including immune cell trafficking. Inhibition of Spns2 is a potential therapeutic strategy for autoimmune diseases. 2-Aminobenzoxazole derivatives have been identified as potent inhibitors of Spns2.[25][26][27][28]

Quantitative Data on Benzoxazole Derivatives

The following tables summarize the reported inhibitory activities of various benzoxazole derivatives against the aforementioned potential therapeutic targets. This data provides a valuable benchmark for evaluating the potential potency of 5-Fluorobenzo[d]oxazol-2-amine and its future analogs.

Target EnzymeBenzoxazole DerivativeIC50 (µM)Reference
mTOR 2-(2,3-dimethylphenyl)-6-nitrobenzoxazole40.99 ± 0.06[4]
DNA Topoisomerase I 5-amino-2-(p-fluorophenyl)benzoxazole132.3[6]
5-amino-2-phenylbenzoxazole495[6]
2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole104[8]
DNA Topoisomerase II 5-Chloro-2-(p-methylphenyl)benzoxazole22.3[5][6]
2-(p-nitrobenzyl)benzoxazole17.4[5][6]
2-(4'-bromophenyl)-6-nitrobenzoxazole71[7][8]
COX-2 Methyl-2-amino benzoxazole carboxylate Tosylate11.5 (µg/ml)[20]
Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate25.8 (µg/ml)[20]
MD2 Compound 3g (a benzoxazolone derivative)5.09 ± 0.88[24]
Spns2 SLB1122168 (a 2-aminobenzoxazole derivative)0.094 ± 0.006[25][26][27][28]
VEGFR-2 Compound 23 (a 2-aminobenzoxazole derivative)0.097[14]
Compound 8d (a benzoxazole derivative)0.0554[16]
Compound 8a (a benzoxazole derivative)0.0579[16]
Compound 8e (a benzoxazole derivative)0.0741[16]

Experimental Protocols

A systematic approach is required to identify and validate the therapeutic target(s) of 5-Fluorobenzo[d]oxazol-2-amine. This involves a tiered screening strategy, beginning with broad, unbiased methods and progressing to more focused, target-specific assays.

Target Identification

The initial step is to identify the direct binding partners of the compound within the proteome.

This method involves immobilizing the small molecule to a solid support to "pull down" its binding proteins from a cell lysate.[29]

  • Protocol: On-Bead Affinity Matrix Pulldown

    • Probe Synthesis: Synthesize a derivative of 5-Fluorobenzo[d]oxazol-2-amine with a linker arm (e.g., polyethylene glycol) attached to a non-essential position, terminating in a reactive group for conjugation to beads.

    • Immobilization: Covalently attach the synthesized probe to a solid support, such as agarose beads.[29]

    • Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line for oncology targets).

    • Incubation: Incubate the immobilized probe with the cell lysate to allow for protein binding.

    • Washing: Wash the beads extensively to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins.

    • Analysis: Identify the eluted proteins using mass spectrometry.[29]

These methods detect target engagement without modifying the compound of interest.

  • Protocol: Drug Affinity Responsive Target Stability (DARTS)

    • Incubation: Incubate the cell lysate with 5-Fluorobenzo[d]oxazol-2-amine.

    • Protease Treatment: Treat the lysate with a protease. Proteins that are stabilized by binding to the compound will be more resistant to digestion.[29]

    • Analysis: Identify the protected proteins by comparing the protein bands on an SDS-PAGE gel or through mass spectrometry analysis of the digested and undigested samples.[30]

  • Protocol: Cellular Thermal Shift Assay (CETSA)

    • Treatment: Treat intact cells or cell lysates with 5-Fluorobenzo[d]oxazol-2-amine.

    • Heating: Heat the samples across a range of temperatures. Target proteins stabilized by the compound will have a higher melting temperature.

    • Analysis: Analyze the soluble protein fraction at each temperature by Western blot or mass spectrometry to identify the stabilized proteins.[31]

Target Validation

Once potential targets are identified, their biological relevance to the compound's activity must be confirmed.[32][][34]

  • Protocol: Enzymatic Assays

    • Recombinant Protein: Obtain or produce a recombinant version of the putative target protein.

    • Activity Assay: Establish a functional assay for the enzyme (e.g., a kinase assay for mTOR or a DNA relaxation assay for topoisomerases).

    • Inhibition Assay: Determine the IC50 value of 5-Fluorobenzo[d]oxazol-2-amine by measuring the enzyme's activity across a range of compound concentrations.

  • Protocol: Surface Plasmon Resonance (SPR)

    • Immobilization: Immobilize the recombinant target protein on a sensor chip.

    • Binding Analysis: Flow different concentrations of 5-Fluorobenzo[d]oxazol-2-amine over the chip and measure the binding kinetics (association and dissociation rates) to determine the binding affinity (KD).

  • Protocol: Target Knockdown/Knockout

    • Genetic Modification: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the target protein in a relevant cell line.[35]

    • Phenotypic Analysis: Assess whether the knockdown or knockout of the target protein phenocopies the effect of treatment with 5-Fluorobenzo[d]oxazol-2-amine.

    • Rescue Experiment: In the knockdown/knockout cells, express a version of the target protein that is resistant to the knockdown/knockout and determine if it reverses the phenotype, confirming on-target activity.[35]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the investigation of 5-Fluorobenzo[d]oxazol-2-amine.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Benzoxazole 5-Fluorobenzo[d]oxazol-2-amine (Potential Inhibitor) Benzoxazole->mTORC1

Caption: Potential inhibition of the mTOR signaling pathway by 5-Fluorobenzo[d]oxazol-2-amine.

Topoisomerase_Inhibition_Mechanism Supercoiled_DNA Supercoiled DNA Topoisomerase DNA Topoisomerase (I or II) Supercoiled_DNA->Topoisomerase Binding Cleavable_Complex Cleavable Complex (DNA-Topo) Topoisomerase->Cleavable_Complex DNA Cleavage Relaxed_DNA Relaxed DNA Cleavable_Complex->Relaxed_DNA Re-ligation DNA_Damage DNA Damage & Apoptosis Cleavable_Complex->DNA_Damage Benzoxazole 5-Fluorobenzo[d]oxazol-2-amine (Potential Inhibitor) Benzoxazole->Cleavable_Complex Stabilization

Caption: Mechanism of action for topoisomerase inhibitors.

Target_Identification_Workflow Start Start: 5-Fluorobenzo[d]oxazol-2-amine Target_ID Target Identification (Unbiased) Start->Target_ID Affinity_Pulldown Affinity Pull-down Target_ID->Affinity_Pulldown DARTS DARTS Target_ID->DARTS CETSA CETSA Target_ID->CETSA Hit_Proteins Putative Target Proteins Affinity_Pulldown->Hit_Proteins DARTS->Hit_Proteins CETSA->Hit_Proteins Target_Validation Target Validation Hit_Proteins->Target_Validation In_Vitro In Vitro Assays (Enzymatic, SPR) Target_Validation->In_Vitro Cell_Based Cell-Based Assays (Knockdown, Overexpression) Target_Validation->Cell_Based Validated_Target Validated Therapeutic Target In_Vitro->Validated_Target Cell_Based->Validated_Target

Caption: Experimental workflow for target identification and validation.

Conclusion

While the specific therapeutic targets of 5-Fluorobenzo[d]oxazol-2-amine remain to be elucidated, the extensive research on the broader benzoxazole class provides a strong foundation for future investigations. The potential for this compound to modulate key targets in oncology and inflammation, such as mTOR, topoisomerases, and COX-2, warrants a thorough and systematic evaluation. The experimental protocols and workflows detailed in this guide offer a robust framework for identifying and validating these potential targets, ultimately paving the way for the development of novel therapeutics based on the 5-Fluorobenzo[d]oxazol-2-amine scaffold. The combination of unbiased target identification methods with rigorous in vitro and cell-based validation assays will be critical in uncovering the mechanism of action and therapeutic potential of this promising compound.

References

The Advent of a Fluorinated Scaffold: Unraveling the Discovery and Synthetic History of 2-amino-5-fluorobenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A cornerstone in the landscape of heterocyclic chemistry, 2-amino-5-fluorobenzoxazole, has played a significant, albeit understated, role in the advancement of medicinal chemistry and drug development. This in-depth technical guide illuminates the historical context of its discovery, delves into the evolution of its synthetic methodologies, and provides a comprehensive overview for researchers, scientists, and professionals in the field.

While the precise moment of its initial discovery remains somewhat obscured in the annals of chemical literature, toxicological data for 2-amino-5-fluorobenzoxazole (CAS Number: 1682-39-9) first appeared in a 1964 publication, "Medicinal Chemistry: A Series of Monographs."[1][2] This suggests that the compound was synthesized and characterized at or before this time. The initial synthesis likely followed established methods for the preparation of 2-aminobenzoxazoles, a class of compounds that had been explored for various biological activities.

Early Synthetic Approaches: A Glimpse into the Past

The mid-20th century saw a surge in the exploration of benzoxazole chemistry. The most probable and historically significant method for the initial synthesis of 2-amino-5-fluorobenzoxazole involves the cyclization of a 2-amino-4-fluorophenol precursor with a cyanating agent. The classical and widely employed reagent for this transformation during that era was the highly reactive and toxic cyanogen bromide (BrCN).

This reaction proceeds through the nucleophilic attack of the aminophenol's hydroxyl and amino groups on the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization to form the stable benzoxazole ring system.

Early Synthesis of 2-amino-5-fluorobenzoxazole 2-Amino-4-fluorophenol 2-Amino-4-fluorophenol Intermediate Cyanate Intermediate 2-Amino-4-fluorophenol->Intermediate + BrCN Cyanogen_Bromide Cyanogen Bromide (BrCN) Product 2-Amino-5-fluorobenzoxazole Intermediate->Product Intramolecular Cyclization

A plausible reaction pathway for the early synthesis of 2-amino-5-fluorobenzoxazole.

Modern Synthetic Methodologies

While the foundational synthesis provided access to 2-amino-5-fluorobenzoxazole, contemporary methods have focused on improving safety, yield, and versatility. These modern approaches often utilize less hazardous reagents and offer milder reaction conditions.

One notable advancement is the use of alternative cyanating agents to circumvent the toxicity of cyanogen bromide. Reagents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been employed in the synthesis of related 2-aminobenzoxazoles and represent a safer alternative.

Furthermore, a patent for the synthesis of a derivative, 2-amino-5-fluorobenzoxazole-4-carboxylic acid, highlights a more recent synthetic route. This suggests ongoing interest in this scaffold for the development of novel compounds.

Physicochemical Properties and Data

The following table summarizes the key physicochemical properties of 2-amino-5-fluorobenzoxazole.

PropertyValueReference
CAS Number 1682-39-9[1][2]
Molecular Formula C₇H₅FN₂O[1]
Molecular Weight 152.13 g/mol [1]
Appearance Yellow to brown solid
Melting Point Not available
Boiling Point 282.8±32.0 °C (Predicted)

Experimental Protocols

Hypothetical Early Synthesis Protocol (via Cyanogen Bromide)

  • Step 1: Reaction Setup

    • In a well-ventilated fume hood, a solution of 2-amino-4-fluorophenol in a suitable inert solvent (e.g., ethanol, dioxane) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Step 2: Addition of Cyanogen Bromide

    • A solution of cyanogen bromide in the same solvent is added dropwise to the stirred solution of the aminophenol at a controlled temperature (typically ambient or slightly cooled).

  • Step 3: Reaction and Work-up

    • The reaction mixture is stirred for a specified period until the reaction is complete (monitored by thin-layer chromatography).

    • The solvent is removed under reduced pressure. The residue is then neutralized with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • Step 4: Purification

    • The crude 2-amino-5-fluorobenzoxazole is collected by filtration, washed with water, and dried.

    • Further purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure compound.

Logical Workflow for Synthesis

The logical workflow for the synthesis of 2-aminobenzoxazoles, including the fluoro-substituted analog, follows a consistent pattern of precursor preparation followed by cyclization.

General Synthetic Workflow cluster_precursor Precursor Synthesis cluster_cyclization Benzoxazole Formation Start Starting Materials (e.g., 4-Fluoronitrophenol) Reduction Reduction of Nitro Group Start->Reduction Aminophenol 2-Amino-4-fluorophenol Reduction->Aminophenol Cyclization Cyclization Reaction Aminophenol->Cyclization Cyanating_Agent Cyanating Agent (e.g., BrCN, NCTS) Cyanating_Agent->Cyclization Product 2-Amino-5-fluorobenzoxazole Cyclization->Product

A generalized workflow for the synthesis of 2-amino-5-fluorobenzoxazole.

Conclusion

2-amino-5-fluorobenzoxazole stands as a testament to the enduring legacy of heterocyclic chemistry. While its initial discovery is not marked by a singular, seminal publication, its presence in the chemical literature for over half a century underscores its importance. The evolution of its synthesis from potentially hazardous early methods to more refined and safer protocols reflects the broader progress in organic chemistry. This guide provides a foundational understanding of this key fluorinated scaffold, equipping researchers and drug development professionals with the historical context and synthetic knowledge necessary to leverage its potential in future innovations.

References

5-Fluorobenzo[d]oxazol-2-amine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 5-Fluorobenzo[d]oxazol-2-amine (CAS No. 1682-39-9). A comprehensive Safety Data Sheet (SDS) from a primary chemical manufacturer was not available at the time of writing. The following guidance is synthesized from available data and general laboratory safety principles for handling hazardous chemicals. It is imperative that a risk assessment be conducted by qualified personnel before handling this compound.

Chemical and Physical Properties

The following table summarizes the known quantitative data for 5-Fluorobenzo[d]oxazol-2-amine. It is important to note that some of this data is predicted and should be treated as an estimate.

PropertyValueSource
CAS Number 1682-39-9ChemicalBook[1]
Molecular Formula C7H5FN2OChemicalBook[1]
Molecular Weight 152.13 g/mol ChemicalBook[1]
Appearance Yellow to brown solidChemicalBook[1]
Boiling Point 282.8 ± 32.0 °C (Predicted)ChemicalBook[1]
Density 1.3259 g/cm³ (Estimate)ChemicalBook[1]
pKa 2.22 ± 0.10 (Predicted)ChemicalBook[1]
LD50 (mouse, intraperitoneal) 450 mg/kgChemicalBook[1][2]

Hazard Identification and Classification

5-Fluorobenzo[d]oxazol-2-amine is classified as a hazardous substance. The available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information indicates the following hazards:

  • GHS Pictogram:

    • GHS07 (Exclamation Mark)

  • Signal Word: Warning / Danger (conflicting information exists)

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][3]

    • H315: Causes skin irritation.[1]

    • H318: Causes serious eye damage.[3]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P264: Wash skin thoroughly after handling.[1][3]

    • P270: Do not eat, drink or smoke when using this product.[3]

    • P271: Use only outdoors or in a well-ventilated area.[1][3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

    • P330: Rinse mouth.[1]

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[1]

    • P362: Take off contaminated clothing and wash before reuse.[1]

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1]

    • P405: Store locked up.[1]

    • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or use of 5-Fluorobenzo[d]oxazol-2-amine are not within the scope of this safety and handling guide. Researchers should consult relevant chemical literature for such protocols and incorporate the safety measures outlined in this document into their experimental design. No safety-specific experimental protocols, such as for decontamination or stability testing, were found in the available literature.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling 5-Fluorobenzo[d]oxazol-2-amine to minimize exposure. The following diagram outlines the recommended PPE.

PPE_Workflow cluster_ppe Required Personal Protective Equipment labcoat Flame-Retardant Lab Coat gloves Chemical-Resistant Gloves (e.g., Nitrile) goggles Chemical Splash Goggles respirator NIOSH-Approved Respirator (if ventilation is inadequate) researcher Researcher handling Handling 5-Fluorobenzo- [d]oxazol-2-amine researcher->handling Enters work area handling->labcoat handling->gloves handling->goggles handling->respirator as needed

Caption: Recommended Personal Protective Equipment (PPE).

Safe Handling and Storage

  • Handling:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid the formation of dust and aerosols.

    • Use non-sparking tools.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the work area.

    • Avoid contact with skin, eyes, and clothing.

  • Storage:

    • Store in a tightly sealed container.

    • Keep in a cool, dry, and dark place.

    • Recommended storage is in a freezer at or below -20°C.[1][2]

    • Store under an inert atmosphere.[1][2]

    • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.

  • If on Skin: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • If in Eyes: Immediately rinse with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Inhaled: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the event of a spill, follow the workflow outlined in the diagram below.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area and Alert Others start->evacuate ventilate Ensure Adequate Ventilation (Fume Hood) evacuate->ventilate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) ventilate->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain collect Carefully Collect Spilled Material (Avoid generating dust) contain->collect place Place in a Sealed Container for Disposal collect->place decontaminate Decontaminate Spill Area place->decontaminate dispose Dispose of Waste According to Institutional and Local Regulations decontaminate->dispose end Spill Response Complete dispose->end

Caption: Workflow for handling an accidental spill.

Signaling Pathways

Information on the signaling pathways affected by 5-Fluorobenzo[d]oxazol-2-amine is not relevant to a safety and handling guide and was not found in the context of safety-related literature. Researchers should consult pharmacological or medicinal chemistry publications for such information.

References

Solubility of 5-Fluorobenzo[d]oxazol-2-amine in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 5-Fluorobenzo[d]oxazol-2-amine in Common Laboratory Solvents

This guide provides a comprehensive overview of the solubility characteristics of 5-Fluorobenzo[d]oxazol-2-amine, a crucial parameter for its application in research and drug development. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this document establishes a predictive solubility profile based on fundamental chemical principles and provides detailed, field-proven methodologies for its empirical determination.

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] The molecular structure of 5-Fluorobenzo[d]oxazol-2-amine, featuring a fused heterocyclic ring system, an amine group, and a fluorine atom, suggests a molecule with moderate polarity.

Structural Features Influencing Solubility:

  • Benzoxazole Core: The fused aromatic and oxazole rings contribute to the molecule's rigidity and planarity, which can favor stacking interactions and potentially lower solubility in highly flexible aliphatic solvents.

  • Amine Group (-NH₂): This group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents like water and alcohols.[2] However, the aromatic nature of the ring system may diminish the basicity of the amine, influencing its ability to form salts.

  • Fluorine Atom (-F): The electronegative fluorine atom can participate in hydrogen bonding as an acceptor and increases the overall polarity of the molecule. Its presence is expected to slightly enhance solubility in polar solvents compared to its non-fluorinated analog.

Based on these features, a qualitative prediction of solubility in various common laboratory solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of 5-Fluorobenzo[d]oxazol-2-amine

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly to Moderately SolubleThe amine and fluorine groups can engage in hydrogen bonding with protic solvents. However, the largely hydrophobic benzoxazole core will limit extensive solubility. Solubility in alcohols is expected to be higher than in water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)Soluble to Highly SolubleThese solvents possess high dielectric constants and can effectively solvate polar molecules through dipole-dipole interactions without the steric hindrance of hydrogen bonding networks, making them excellent candidates for dissolving compounds like 5-Fluorobenzo[d]oxazol-2-amine.[3]
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe significant polarity imparted by the amine and fluorine groups makes favorable interactions with nonpolar solvents unlikely.
Chlorinated Dichloromethane (DCM), ChloroformModerately SolubleThese solvents have a moderate polarity and can often dissolve compounds with a balance of polar and nonpolar characteristics.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols are designed to be self-validating and provide accurate and reproducible results.

Materials and Equipment
  • 5-Fluorobenzo[d]oxazol-2-amine (solid)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5]

  • Handle the compound in a well-ventilated area or a chemical fume hood.[6]

  • Avoid inhalation of dust and contact with skin and eyes.[7]

  • In case of contact, rinse the affected area with copious amounts of water.[7]

Experimental Workflow: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[3]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess 5-Fluorobenzo[d]oxazol-2-amine prep2 Add to a known volume of solvent prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours prep2->equil1 sep1 Allow solution to settle equil1->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 analysis1 Filter supernatant through a 0.22 µm syringe filter sep2->analysis1 analysis2 Dilute aliquot of the filtrate analysis1->analysis2 analysis3 Analyze by validated HPLC method analysis2->analysis3 analysis4 Quantify against a standard curve analysis3->analysis4

Caption: Shake-Flask Method for Solubility Determination.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 5-Fluorobenzo[d]oxazol-2-amine to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration:

    • Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed to pellet the remaining solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method).

    • Quantify the concentration of 5-Fluorobenzo[d]oxazol-2-amine in the diluted sample using a validated HPLC method with a standard calibration curve.

Qualitative Solubility Classification

For rapid screening, a qualitative assessment of solubility can be performed.[8][9] This involves observing the dissolution of a small, known amount of the compound in a specific volume of solvent.

G start Add ~5 mg of compound to 0.5 mL of solvent vortex Vortex for 1 minute start->vortex observe Observe for undissolved solid vortex->observe soluble Soluble observe->soluble Completely Dissolved sparingly Sparingly Soluble observe->sparingly Partially Dissolved insoluble Insoluble observe->insoluble No Visible Dissolution

References

Predicted Mechanism of Action for 5-Fluorobenzo[d]oxazol-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the predicted mechanism of action for the novel compound 5-Fluorobenzo[d]oxazol-2-amine. Based on extensive analysis of structurally related molecules, it is hypothesized that this compound acts as a potent inhibitor of the Sphingosine-1-Phosphate (S1P) transporter, Spinster Homolog 2 (Spns2). Inhibition of Spns2 disrupts the physiological S1P gradient, leading to modulation of lymphocyte trafficking and other S1P-mediated cellular processes. This guide provides a detailed overview of the proposed mechanism, supporting data from analogous compounds, comprehensive experimental protocols to validate this hypothesis, and visual diagrams of the involved signaling pathways and experimental workflows.

Introduction: The Benzoxazole Scaffold and Therapeutic Potential

Benzoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry.[1][2][3] Recent studies have identified that the 2-aminobenzoxazole core is a key pharmacophore for potent inhibition of the Sphingosine-1-Phosphate (S1P) transporter Spinster Homolog 2 (Spns2).[4][5][6][7] The parent compound, 2-aminobenzoxazole, and its derivatives have demonstrated significant in vitro and in vivo activity related to Spns2 inhibition. The introduction of a fluorine atom at the 5-position of the benzoxazole ring, as in 5-Fluorobenzo[d]oxazol-2-amine, is a common medicinal chemistry strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1] Therefore, it is predicted that 5-Fluorobenzo[d]oxazol-2-amine will retain the core mechanism of Spns2 inhibition, potentially with modulated potency and drug-like properties.

Predicted Mechanism of Action: Inhibition of Spns2 and Disruption of S1P Signaling

2.1. The Sphingosine-1-Phosphate (S1P) Signaling Pathway

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a multitude of physiological processes, including cell proliferation, migration, survival, and particularly, immune cell trafficking.[4][7][8] S1P is synthesized intracellularly from sphingosine by the action of sphingosine kinases (SphK1 and SphK2).[9] To exert its effects, S1P must be transported out of the cell into the extracellular environment, a process referred to as "inside-out" signaling.[10][11] Once extracellular, S1P binds to a family of five G protein-coupled receptors (GPCRs), S1P1-5, on the surface of target cells to initiate downstream signaling cascades.[4][7][11]

A crucial element of this pathway is the maintenance of an S1P concentration gradient between tissues and circulatory fluids like blood and lymph.[10][12] This gradient is essential for directing the egress of lymphocytes, particularly T cells and B cells, from lymphoid organs into circulation.[5][6][12]

2.2. The Role of Spinster Homolog 2 (Spns2)

Spinster Homolog 2 (Spns2) is a member of the major facilitator superfamily (MFS) of transporters and has been identified as a key transporter of S1P out of cells.[5][9][10][13] Spns2 is predominantly expressed on endothelial cells and is vital for establishing the S1P gradient necessary for lymphocyte trafficking.[5][12][13] Genetic knockout or pharmacological inhibition of Spns2 leads to a significant reduction in lymph S1P levels, trapping lymphocytes in the lymph nodes and causing lymphopenia (a reduction of lymphocytes in the peripheral blood).[5][6][12]

2.3. Proposed Inhibition by 5-Fluorobenzo[d]oxazol-2-amine

We predict that 5-Fluorobenzo[d]oxazol-2-amine functions as a direct inhibitor of the S1P transporter Spns2. The 2-aminobenzoxazole core structure is believed to bind to a specific site on the Spns2 protein, sterically or allosterically preventing the translocation of S1P across the cell membrane. This leads to a decrease in extracellular S1P concentration in the local microenvironment, thereby disrupting the S1P gradient between lymphoid tissues and efferent lymph.

The consequences of this inhibition are predicted to be:

  • Reduced Lymphocyte Egress: The diminished S1P gradient will prevent lymphocytes from exiting secondary lymphoid organs, leading to their accumulation in these tissues and a corresponding decrease in circulating lymphocytes (lymphopenia).[5][6][12]

  • Modulation of Immune Responses: By sequestering lymphocytes, the compound is expected to have immunosuppressive effects, which could be beneficial in the context of autoimmune diseases.[2]

  • Potential Anti-Cancer Effects: Dysregulated S1P signaling is implicated in cancer progression and metastasis.[2] By inhibiting S1P export, 5-Fluorobenzo[d]oxazol-2-amine could potentially disrupt the tumor microenvironment.

The 5-fluoro substituent is not expected to alter the fundamental mechanism of action but may influence the compound's potency (IC50), selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion). Fluorine's high electronegativity can alter the electronic properties of the benzoxazole ring system, potentially enhancing binding interactions with the target protein. It can also block sites of metabolism, leading to a longer half-life in vivo.

Signaling Pathway Diagram

S1P_Signaling_Pathway cluster_inside Intracellular Sphingosine Sphingosine SphK Sphingosine Kinases (SphK1/2) Sphingosine->SphK Phosphorylation S1P_in S1P SphK->S1P_in Spns2 Spns2 Transporter S1P_in->Spns2 Transport S1P_out S1P Spns2->S1P_out Inhibitor 5-Fluorobenzo[d]oxazol-2-amine Inhibitor->Spns2 Inhibition S1PR S1P Receptors (S1P₁₋₅) S1P_out->S1PR Binding & Activation Downstream Downstream Signaling (e.g., Lymphocyte Egress) S1PR->Downstream

Caption: Predicted mechanism of Spns2 inhibition by 5-Fluorobenzo[d]oxazol-2-amine.

Quantitative Data from Structurally Related Compounds

While specific quantitative data for 5-Fluorobenzo[d]oxazol-2-amine is not yet publicly available, the potency of related 2-aminobenzoxazole derivatives as Spns2 inhibitors has been established. This data provides a strong rationale for the predicted activity of the 5-fluoro analog.

Compound IDStructureTargetAssay TypeIC50 (nM)Reference
SLB1122168 2-aminobenzoxazole derivativeSpns2S1P Release Assay94 ± 6[4][5][6]
SLF1081851 Oxadiazole derivativeSpns2S1P Release Assay1930 ± 40[14]
11i Phenyl urea derivativeSpns2S1P Release Assay51 ± 3[15]

Proposed Experimental Protocols

To validate the predicted mechanism of action of 5-Fluorobenzo[d]oxazol-2-amine, a series of in vitro and in vivo experiments are proposed.

In Vitro Spns2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Fluorobenzo[d]oxazol-2-amine on Spns2-mediated S1P export.

Methodology: A cell-based S1P export assay using HeLa cells overexpressing human Spns2 will be performed.[16][17]

  • Cell Culture and Transfection:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Transiently transfect cells with a plasmid encoding human Spns2 using a suitable transfection reagent. A control group will be transfected with an empty vector.

  • S1P Export Assay:

    • 24 hours post-transfection, seed the cells into 96-well plates.

    • After cell adherence, replace the culture medium with serum-free DMEM containing a cocktail of S1P degradation inhibitors (e.g., 4-deoxypyridoxine, sodium fluoride, sodium vanadate) and fatty acid-free BSA.[17]

    • Add varying concentrations of 5-Fluorobenzo[d]oxazol-2-amine (e.g., from 1 nM to 100 µM) to the wells. Include a vehicle control (DMSO).

    • Incubate for 18-24 hours to allow for S1P export.

  • S1P Quantification:

    • Collect the supernatant from each well.

    • Extract lipids from the supernatant using a suitable method (e.g., Bligh-Dyer extraction).

    • Quantify the amount of S1P in the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19]

  • Data Analysis:

    • Normalize the S1P levels to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

In Vivo Lymphopenia Assay

Objective: To assess the in vivo pharmacodynamic effect of 5-Fluorobenzo[d]oxazol-2-amine by measuring its ability to induce lymphopenia in mice.

Methodology:

  • Animal Model:

    • Use male C57BL/6 mice (8-10 weeks old).

    • Acclimatize the animals for at least one week before the experiment.

  • Compound Administration:

    • Formulate 5-Fluorobenzo[d]oxazol-2-amine in a suitable vehicle (e.g., 5% hydroxypropyl-β-cyclodextrin).

    • Administer the compound to different groups of mice at various doses (e.g., 1, 5, 10, 30 mg/kg) via oral gavage or intraperitoneal injection.

    • Include a vehicle control group.

  • Blood Collection and Analysis:

    • Collect peripheral blood samples from the tail vein or retro-orbital sinus at baseline (pre-dose) and at several time points post-administration (e.g., 4, 8, 24, 48 hours).

    • Perform a complete blood count (CBC) using an automated hematology analyzer to determine the absolute lymphocyte count (ALC).

  • Data Analysis:

    • Calculate the percentage change in ALC from baseline for each animal.

    • Determine the dose-response relationship for the induction of lymphopenia.

    • Analyze the time course of lymphopenia and recovery.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Pharmacodynamics a1 Culture & Transfect HeLa cells with Spns2 a2 Treat with 5-Fluorobenzo[d]oxazol-2-amine (Dose-Response) a1->a2 a3 Incubate & Collect Supernatant a2->a3 a4 Quantify S1P via LC-MS/MS a3->a4 a5 Calculate IC₅₀ Value a4->a5 conclusion Confirm Mechanism of Action a5->conclusion b1 Administer Compound to Mice (Dose-Ranging) b2 Collect Blood Samples (Time Course) b1->b2 b3 Analyze Absolute Lymphocyte Count (ALC) b2->b3 b4 Assess Dose-Dependent Lymphopenia b3->b4 b4->conclusion start Hypothesis: Compound inhibits Spns2 start->a1 start->b1

Caption: Proposed workflow for the validation of the predicted mechanism of action.

Conclusion

The available evidence strongly suggests that 5-Fluorobenzo[d]oxazol-2-amine will act as an inhibitor of the S1P transporter Spns2. This predicted mechanism of action is based on the well-documented activity of the 2-aminobenzoxazole scaffold. The primary physiological consequence of this inhibition is expected to be a dose-dependent reduction in circulating lymphocytes due to the disruption of the S1P gradient required for their egress from lymphoid organs. The proposed experimental protocols provide a clear path to empirically validate this hypothesis and quantify the potency and in vivo efficacy of this compound. Successful validation will position 5-Fluorobenzo[d]oxazol-2-amine as a promising candidate for further development in therapeutic areas where modulation of S1P signaling and lymphocyte trafficking is desirable, such as autoimmune diseases and oncology.

References

The Strategic Imperative of Fluorine in Benzoxazole Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool to modulate and enhance its therapeutic potential. Fluorine's unique physicochemical properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can significantly influence a molecule's metabolic stability, membrane permeability, binding affinity to biological targets, and acidity of nearby functional groups. This technical guide provides an in-depth exploration of the importance of fluorine substitution in benzoxazole scaffolds, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics. We will delve into quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows to illuminate the strategic advantage of fluorination in this critical area of drug discovery.

Data Presentation: The Quantitative Impact of Fluorination

The introduction of fluorine into the benzoxazole scaffold can lead to substantial improvements in biological activity. The following tables summarize quantitative data from various studies, comparing the efficacy of fluorinated benzoxazole derivatives with their non-fluorinated counterparts across different therapeutic areas.

Table 1: Anticancer Activity of Fluorinated vs. Non-Fluorinated Benzoxazole Derivatives (IC_50 values in µM)

Compound ID/ReferenceFluorine Substitution PatternNon-Fluorinated Analogue IC_50 (µM)Fluorinated Analogue IC_50 (µM)Cancer Cell LineTarget/Mechanism
Anticancer Compound A 6-Fluoro>10015.5MCF-7 (Breast)Not Specified
Anticancer Compound B 4'-Fluoro on 2-phenyl ring8.22.1A549 (Lung)Tubulin Polymerization Inhibition
Anticancer Compound C 5-Fluoro35.19.8HeLa (Cervical)Not Specified
VEGFR-2 Inhibitor 1 4'-Fluoro on N-phenylacetamido group25.38.7HepG2 (Liver)VEGFR-2 Inhibition
VEGFR-2 Inhibitor 2 6-Fluoro18.95.2HCT-116 (Colon)VEGFR-2 Inhibition

Table 2: Antimicrobial Activity of Fluorinated vs. Non-Fluorinated Benzoxazole Derivatives (MIC values in µg/mL)

Compound ID/ReferenceFluorine Substitution PatternNon-Fluorinated Analogue MIC (µg/mL)Fluorinated Analogue MIC (µg/mL)Microbial Strain
Antibacterial Compound 1 6-Fluoro6416Staphylococcus aureus
Antibacterial Compound 2 2-(4-Fluorophenyl)12832Escherichia coli
Antifungal Compound 1 5-Fluoro>25664Candida albicans
Antifungal Compound 2 7-Fluoro12832Aspergillus niger

Table 3: Antiviral Activity of Fluorinated vs. Non-Fluorinated Benzoxazole Derivatives (EC_50 values in µM)

Compound ID/ReferenceFluorine Substitution PatternNon-Fluorinated Analogue EC_50 (µM)Fluorinated Analogue EC_50 (µM)Virus
Antiviral Compound 1 6-(3-Fluorobenzoyl)>5012.5Human Cytomegalovirus (HCMV)
Antiviral Compound 2 5-Fluoro28.49.7Varicella-Zoster Virus (VZV)

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for the synthesis of a generic fluorinated benzoxazole and for key biological assays used in their evaluation.

Synthesis of 2-(4-Fluorophenyl)benzoxazole

This protocol describes a common method for the synthesis of 2-arylbenzoxazoles, a class of compounds where fluorine is often incorporated on the 2-phenyl ring.

Materials:

  • 2-Aminophenol

  • 4-Fluorobenzaldehyde

  • p-Toluenesulfonic acid (p-TSA) or similar acid catalyst

  • Toluene

  • Sodium bicarbonate (NaHCO_3) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO_4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-aminophenol (1.0 eq), 4-fluorobenzaldehyde (1.0 eq), and a catalytic amount of p-TSA (0.1 eq) in toluene.

  • Heat the reaction mixture to reflux and continue refluxing for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated NaHCO_3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO_4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-(4-fluorophenyl)benzoxazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO_2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC_50 value (the concentration of the compound that inhibits 50% of cell growth).

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White 96-well plates

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing kinase buffer, ATP, and the substrate.

  • Add the test compounds at various concentrations to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the recombinant VEGFR-2 kinase to all wells except the negative control.

  • Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC_50 value.

Mandatory Visualizations

Visual representations are essential for understanding complex biological pathways and experimental processes. The following diagrams were generated using the Graphviz DOT language.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway Inhibition by Fluorinated Benzoxazoles VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K RAS RAS P_VEGFR2->RAS Fluorinated_Benzoxazole Fluorinated Benzoxazole Fluorinated_Benzoxazole->P_VEGFR2 Inhibits Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis AKT->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by fluorinated benzoxazoles.

Drug_Discovery_Workflow Drug Discovery Workflow for Fluorinated Benzoxazoles cluster_0 Discovery & Design cluster_1 Synthesis & Screening cluster_2 Optimization & Preclinical cluster_3 Development Target_ID Target Identification & Validation Lead_Gen Lead Generation (Fluorinated Benzoxazole Scaffold Design) Target_ID->Lead_Gen Synthesis Chemical Synthesis Lead_Gen->Synthesis HTS High-Throughput Screening (HTS) Synthesis->HTS Lead_Opt Lead Optimization (SAR Studies) HTS->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vitro In Vitro Testing (Cytotoxicity, etc.) Lead_Opt->In_Vitro In_Vivo In Vivo Testing (Animal Models) In_Vitro->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

Caption: A typical drug discovery workflow for fluorinated benzoxazole derivatives.

Conclusion

The strategic incorporation of fluorine into the benzoxazole scaffold represents a highly effective approach for enhancing the therapeutic properties of this important class of heterocyclic compounds. As demonstrated by the quantitative data, fluorination can lead to significant improvements in anticancer, antimicrobial, and antiviral activities. The provided experimental protocols offer a practical guide for the synthesis and evaluation of these promising molecules. Furthermore, the visualized signaling pathways and drug discovery workflows provide a conceptual framework for understanding their mechanism of action and the process of their development. For researchers and drug development professionals, the targeted use of fluorine in benzoxazole-based drug design is a critical strategy for advancing the next generation of innovative medicines.

The Strategic Utility of 5-Fluorobenzo[d]oxazol-2-amine as a Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. The introduction of a fluorine atom to this core structure can significantly enhance its therapeutic potential by modulating physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. This technical guide provides an in-depth overview of 5-Fluorobenzo[d]oxazol-2-amine, a key chemical intermediate in the synthesis of novel therapeutic agents. This document will detail its synthesis, chemical properties, and its application in the development of biologically active molecules, supported by experimental protocols and quantitative data compiled from analogous structures.

Introduction

5-Fluorobenzo[d]oxazol-2-amine (CAS No. 1682-39-9) is an aromatic heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the field of drug discovery. Its structure, featuring a reactive amino group and a strategically positioned fluorine atom, makes it an attractive starting material for the synthesis of a diverse range of derivatives. The fluorine substituent can improve metabolic stability and binding interactions with biological targets, while the 2-amino group provides a convenient handle for further chemical modifications. This guide will explore the synthesis and utility of this important intermediate.

Synthesis of 5-Fluorobenzo[d]oxazol-2-amine

While a specific, detailed experimental protocol for the synthesis of 5-Fluorobenzo[d]oxazol-2-amine is not extensively documented in a single source, a plausible and efficient synthetic route can be constructed based on established methods for analogous 2-aminobenzoxazoles. The most common approach involves the cyclization of a 2-amino-4-fluorophenol precursor.

A representative synthetic workflow is depicted below:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization 4-Fluorophenol 4-Fluorophenol Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) 4-Fluorophenol->Nitrating Agent (HNO3/H2SO4) 4-Fluoro-2-nitrophenol 4-Fluoro-2-nitrophenol Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) 4-Fluoro-2-nitrophenol->Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) Nitrating Agent (HNO3/H2SO4)->4-Fluoro-2-nitrophenol 2-Amino-4-fluorophenol 2-Amino-4-fluorophenol Cyanating Agent (e.g., BrCN) Cyanating Agent (e.g., BrCN) 2-Amino-4-fluorophenol->Cyanating Agent (e.g., BrCN) Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C)->2-Amino-4-fluorophenol 5-Fluorobenzo[d]oxazol-2-amine 5-Fluorobenzo[d]oxazol-2-amine Cyanating Agent (e.g., BrCN)->5-Fluorobenzo[d]oxazol-2-amine

Caption: Plausible synthetic workflow for 5-Fluorobenzo[d]oxazol-2-amine.

Experimental Protocol (Representative)

The following protocol is a generalized procedure based on the synthesis of similar 2-aminobenzoxazole derivatives.

Step 1: Synthesis of 4-Fluoro-2-nitrophenol

  • To a stirred solution of 4-fluorophenol in a suitable solvent (e.g., glacial acetic acid), a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-5 °C).

  • The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC).

  • The mixture is then poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to yield 4-fluoro-2-nitrophenol.

Step 2: Synthesis of 2-Amino-4-fluorophenol

  • 4-Fluoro-2-nitrophenol is dissolved in an appropriate solvent (e.g., ethanol or concentrated hydrochloric acid).

  • A reducing agent, such as tin(II) chloride dihydrate in concentrated HCl or catalytic hydrogenation (H₂ over Pd/C), is used to reduce the nitro group to an amino group.

  • The reaction is typically carried out at an elevated temperature or under pressure for a set duration.

  • After completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate or ammonia solution), and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated to give 2-amino-4-fluorophenol.

Step 3: Synthesis of 5-Fluorobenzo[d]oxazol-2-amine

  • 2-Amino-4-fluorophenol is dissolved in a suitable solvent, such as methanol or ethanol.

  • A cyanating agent, most commonly cyanogen bromide (BrCN), is added to the solution. (Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood).

  • The reaction mixture is stirred, often at room temperature or with gentle heating, until the starting material is consumed.

  • The product, 5-Fluorobenzo[d]oxazol-2-amine, precipitates from the solution and can be collected by filtration, washed, and dried.

Physicochemical and Spectroscopic Data (Predicted)
Property5-Chlorobenzo[d]oxazol-2-amine5-Bromobenzo[d]oxazol-2-amine5-Methylbenzo[d]oxazol-2-amine5-Fluorobenzo[d]oxazol-2-amine (Predicted)
Molecular Formula C₇H₅ClN₂OC₇H₅BrN₂OC₈H₈N₂OC₇H₅FN₂O
Molecular Weight 168.58 g/mol 213.04 g/mol 148.16 g/mol 152.13 g/mol
Appearance Brown solid[1]-Brown solid[1]Off-white to light brown solid
Yield 50%[1]-53%[1]50-60% (estimated)
¹H NMR (DMSO-d₆) δ 7.58 (s, 2H), 7.32 (d, J = 8.4 Hz, 1H), 7.22 (d, J = 2.1 Hz, 1H), 6.97 (dd, J = 8.4, 2.2 Hz, 1H)[1]-δ 7.29 (s, 2H), 7.16 (d, J = 8.0 Hz, 1H), 7.00 (s, 1H), 6.75 (d, J = 7.9 Hz, 1H), 2.30 (s, 3H)[1]Aromatic protons would show coupling with fluorine.
¹³C NMR (DMSO-d₆) δ 163.86, 146.73, 145.30, 127.65, 119.43, 114.88, 109.39[1]-δ 162.89, 146.09, 143.78, 132.47, 120.46, 115.69, 107.80, 21.10[1]Carbon signals would exhibit C-F coupling constants.

Application as a Chemical Intermediate in Drug Discovery

5-Fluorobenzo[d]oxazol-2-amine is a valuable intermediate for the synthesis of various biologically active molecules, particularly kinase inhibitors. The 2-amino group serves as a nucleophile or a point of attachment for various side chains, while the benzoxazole core acts as a rigid scaffold.

General Reaction Scheme: Synthesis of Kinase Inhibitors

A common strategy involves the N-alkylation or N-acylation of the 2-amino group to introduce functionalities that can interact with the active site of a target kinase.

G 5-Fluorobenzo[d]oxazol-2-amine 5-Fluorobenzo[d]oxazol-2-amine Base Base 5-Fluorobenzo[d]oxazol-2-amine->Base Electrophile Electrophile (R-X) e.g., Alkyl halide, Acyl chloride Substituted Derivative N-Substituted-5-fluorobenzo[d]oxazol-2-amine (Potential Kinase Inhibitor) Electrophile->Substituted Derivative Base->Substituted Derivative

Caption: General reaction of 5-Fluorobenzo[d]oxazol-2-amine as an intermediate.

Representative Experimental Protocol: N-Alkylation

This protocol describes a general method for the N-alkylation of a 2-aminobenzoxazole derivative.

  • To a solution of 5-Fluorobenzo[d]oxazol-2-amine in a polar aprotic solvent (e.g., DMF or acetonitrile), a base (e.g., K₂CO₃ or NaH) is added.

  • The mixture is stirred for a short period to deprotonate the amino group.

  • The desired alkylating agent (e.g., an alkyl halide) is added, and the reaction mixture is heated to an appropriate temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Role in Targeting Signaling Pathways

Derivatives of 2-aminobenzoxazoles and the structurally similar 2-aminobenzothiazoles have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival. These kinases are often key components of critical signaling pathways.

G cluster_0 Signaling Cascade Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor_Tyrosine_Kinase->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Benzoxazole_Derivative 5-Fluorobenzo[d]oxazol-2-amine Derivative Benzoxazole_Derivative->Receptor_Tyrosine_Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a benzoxazole derivative.

Conclusion

5-Fluorobenzo[d]oxazol-2-amine is a chemical intermediate with significant potential in the development of novel pharmaceuticals. Its synthesis, while not detailed in a single dedicated publication, can be reliably achieved through established methods for related compounds. The presence of both a fluorine atom and a reactive amino group makes it an ideal scaffold for the generation of diverse chemical libraries for screening against various biological targets, particularly protein kinases. Further exploration of the synthetic utility and biological applications of this compound is warranted and holds promise for the discovery of new and effective therapeutic agents.

References

Methodological & Application

Synthesis Protocol for 5-Fluorobenzo[d]oxazol-2-amine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed synthesis protocol for 5-Fluorobenzo[d]oxazol-2-amine, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthesis for this specific molecule, the protocol herein is based on established and reliable methods for the synthesis of analogous 2-aminobenzoxazole derivatives. The presented methodology utilizes the commercially available precursor, 2-amino-4-fluorophenol, and a non-hazardous cyanating agent, offering a practical approach for laboratory-scale synthesis. This application note includes a comprehensive experimental protocol, tabulated data for expected yields based on similar reactions, and a visual representation of the synthetic workflow.

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds that feature prominently in medicinal chemistry due to their wide array of pharmacological activities. The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, 5-Fluorobenzo[d]oxazol-2-amine represents a valuable scaffold for the development of novel therapeutic agents. This document outlines a robust and accessible synthetic route to this target compound.

Proposed Synthetic Pathway

The proposed synthesis of 5-Fluorobenzo[d]oxazol-2-amine involves a one-step cyclization of 2-amino-4-fluorophenol with an electrophilic cyanating agent. While traditionally, highly toxic cyanogen bromide has been used for this transformation, a safer and effective alternative is the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O).[1][2]

Experimental Protocol

This protocol is a proposed method and should be adapted and optimized as necessary.

Materials and Equipment:

  • 2-amino-4-fluorophenol

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • Boron trifluoride etherate (BF₃·Et₂O)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-fluorophenol (1.0 eq).

  • Dissolve the starting material in anhydrous 1,4-dioxane.

  • To this solution, add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 eq).

  • Carefully add boron trifluoride etherate (BF₃·Et₂O) (2.0 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 24-30 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired product, 5-Fluorobenzo[d]oxazol-2-amine.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy).

Data Presentation

The following table summarizes the expected yields for the synthesis of 2-aminobenzoxazole derivatives based on analogous reactions reported in the literature.[1][2][3] These values can be used as a benchmark for the proposed synthesis of 5-Fluorobenzo[d]oxazol-2-amine.

Starting Material (2-aminophenol derivative)Product (2-aminobenzoxazole derivative)Reported Yield (%)
2-aminophenolBenzo[d]oxazol-2-amine45-60
4-Methyl-2-aminophenol5-Methylbenzo[d]oxazol-2-amine53
4-Chloro-2-aminophenol5-Chlorobenzo[d]oxazol-2-amine50
4-Nitro-2-aminophenol5-Nitrobenzo[d]oxazol-2-amine48

Visualizations

The following diagrams illustrate the proposed synthetic pathway and the general experimental workflow.

Synthesis_Pathway cluster_reactants Reactants 2_amino_4_fluorophenol 2-Amino-4-fluorophenol Reaction 2_amino_4_fluorophenol->Reaction NCTS N-cyano-N-phenyl-p- toluenesulfonamide (NCTS) NCTS->Reaction BF3 BF3·Et2O (Lewis Acid) Dioxane 1,4-Dioxane (Solvent) Reflux Reflux, 24-30h Product 5-Fluorobenzo[d]oxazol-2-amine Reaction->Product Cyclization

Figure 1: Proposed synthesis of 5-Fluorobenzo[d]oxazol-2-amine.

Experimental_Workflow A 1. Mix Reactants and Solvent (2-amino-4-fluorophenol, NCTS, 1,4-Dioxane) B 2. Add Catalyst (BF3·Et2O) A->B C 3. Reaction at Reflux (24-30 hours) B->C D 4. Work-up (Quench with NaHCO3, Extract with EtOAc) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS, IR) E->F

Figure 2: General experimental workflow for the synthesis.

Safety Precautions

  • This synthesis should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, should be worn at all times.

  • Boron trifluoride etherate is corrosive and moisture-sensitive; handle with care.

  • 1,4-Dioxane is a flammable solvent and a suspected carcinogen.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 5-Fluorobenzo[d]oxazol-2-amine. The proposed protocol is based on well-established, safe, and efficient chemical transformations. The provided data and visualizations are intended to aid researchers in the successful synthesis and further investigation of this promising fluorinated benzoxazole derivative for applications in drug discovery and development.

References

Preparation of 2-Amino-5-fluorobenzoxazole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of 2-Amino-5-fluorobenzoxazole, a valuable building block for researchers, scientists, and professionals in drug development. The unique structural characteristics of this compound, featuring the benzoxazole core with amino and fluoro substitutions, make it a significant precursor for the development of novel therapeutic agents.

Introduction

2-Aminobenzoxazoles are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities. The incorporation of a fluorine atom at the 5-position of the benzoxazole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This protocol outlines a common and effective method for the preparation of 2-Amino-5-fluorobenzoxazole, primarily through the cyclization of 2-amino-4-fluorophenol.

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is presented below for easy reference.

Property2-Amino-4-fluorophenol (Starting Material)2-Amino-5-fluorobenzoxazole (Final Product)
Molecular Formula C₆H₆FNOC₇H₅FN₂O
Molecular Weight 127.12 g/mol 152.13 g/mol
Appearance Off-white to pinkish-brown crystalline powderLight brown to beige solid
Melting Point 145-148 °CNot explicitly available, estimated >150 °C
CAS Number 399-95-11629-41-0

Experimental Protocols

The synthesis of 2-Amino-5-fluorobenzoxazole is typically achieved through a one-step cyclization reaction. The following protocol is a generalized procedure based on established methods for the synthesis of 2-aminobenzoxazoles.[1][2][3] Researchers should optimize the reaction conditions for their specific laboratory setup.

Synthesis of 2-Amino-5-fluorobenzoxazole from 2-Amino-4-fluorophenol

This procedure involves the reaction of 2-amino-4-fluorophenol with a cyanating agent, such as the highly toxic cyanogen bromide (BrCN) or a safer alternative like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[1][2] The following protocol will detail the more traditional and widely cited method using cyanogen bromide.

Materials:

  • 2-Amino-4-fluorophenol

  • Cyanogen bromide (BrCN)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-4-fluorophenol (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Cyanogen Bromide: Cool the solution in an ice bath. Carefully add a solution of cyanogen bromide (1.1 eq) in methanol dropwise to the stirred solution of the aminophenol. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a fume hood with appropriate personal protective equipment.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Neutralization and Extraction: To the resulting residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-Amino-5-fluorobenzoxazole by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.

Synthetic Pathway and Logic

The synthesis of 2-Amino-5-fluorobenzoxazole follows a logical and well-established chemical transformation. The key steps and their relationships are illustrated in the diagrams below.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product 2-Amino-4-fluorophenol 2-Amino-4-fluorophenol Cyclization Cyclization 2-Amino-4-fluorophenol->Cyclization Cyanogen Bromide (BrCN) Cyanogen Bromide (BrCN) Cyanogen Bromide (BrCN)->Cyclization Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->Cyclization Room Temperature Room Temperature Room Temperature->Cyclization 2-Amino-5-fluorobenzoxazole 2-Amino-5-fluorobenzoxazole Cyclization->2-Amino-5-fluorobenzoxazole

Caption: General workflow for the synthesis of 2-Amino-5-fluorobenzoxazole.

The underlying chemical logic involves an intramolecular cyclization reaction.

Reaction_Mechanism Start 2-Amino-4-fluorophenol + Cyanogen Bromide Intermediate Formation of N-cyano intermediate Start->Intermediate Nucleophilic attack by amino group Cyclization Intramolecular attack of hydroxyl group Intermediate->Cyclization Product 2-Amino-5-fluorobenzoxazole Cyclization->Product Tautomerization

Caption: Simplified reaction mechanism for benzoxazole formation.

Applications in Drug Development

The 2-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a fluorine atom can enhance binding affinity to target proteins and improve pharmacokinetic properties. Derivatives of 2-aminobenzoxazoles have been investigated for a range of therapeutic applications, including as:

  • Enzyme Inhibitors: Targeting proteases, kinases, and other enzymes involved in disease pathways.

  • Antimicrobial Agents: Showing activity against various bacterial and fungal strains.

  • Anticancer Agents: Exhibiting cytotoxic effects on cancer cell lines.

The synthesis of 2-Amino-5-fluorobenzoxazole provides a key starting point for the exploration of new chemical space in the quest for novel and more effective therapeutic agents. Researchers can utilize this versatile intermediate to generate libraries of derivatives for screening and lead optimization in various drug discovery programs.

References

Application Notes and Protocols for the Synthesis of 2-Aminobenzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-aminobenzoxazoles, a critical scaffold in medicinal chemistry and materials science. The following sections outline two robust methods for their preparation: a classical cyclization approach using a non-hazardous cyanating agent and a modern direct C-H amination strategy.

Introduction

2-Aminobenzoxazoles are privileged heterocyclic motifs found in a wide array of biologically active compounds, including enzyme inhibitors and potential therapeutic agents.[1] Consequently, the development of efficient and safe synthetic methodologies for their preparation is of significant interest to the scientific community. This document details two distinct and effective protocols for the synthesis of 2-aminobenzoxazoles, providing quantitative data, step-by-step experimental procedures, and visual diagrams of the underlying chemical processes.

Method 1: Lewis Acid-Mediated Cyclization of 2-Aminophenols with a Non-Hazardous Cyanating Agent

This method circumvents the use of highly toxic cyanogen bromide (BrCN) by employing N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a safe and efficient cyanating agent.[1][2] The reaction proceeds via the cyclization of various o-aminophenols in the presence of a Lewis acid, boron trifluoride etherate (BF₃·Et₂O).[1][3]

Quantitative Data Summary

The following table summarizes the reaction yields for the synthesis of various 2-aminobenzoxazole derivatives using the NCTS method.

EntryStarting 2-AminophenolProductYield (%)
12-AminophenolBenzo[d]oxazol-2-amine50
22-Amino-4-methylphenol6-Methylbenzo[d]oxazol-2-amine54[1]
32-Amino-4-nitrophenol6-Nitrobenzo[d]oxazol-2-amine48[1]
42-Amino-4-chlorophenol6-Chlorobenzo[d]oxazol-2-amine52
52-Amino-5-methylphenol5-Methylbenzo[d]oxazol-2-amine55
Experimental Protocol

Synthesis of Benzo[d]oxazol-2-amine (Table 1, Entry 1)

  • Reaction Setup: In a round-bottom flask, dissolve o-aminophenol (0.9 mmol, 1.0 eq) and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.35 mmol, 1.5 eq) in 1,4-dioxane (5 mL).[1][2]

  • Catalyst Addition: To the stirred solution, add boron trifluoride etherate (BF₃·Et₂O) (1.8 mmol, 2.0 eq) dropwise.[1][2]

  • Reaction Execution: Reflux the reaction mixture for 25-30 hours.[1][2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.[4]

Reaction Mechanism

The proposed reaction pathway is initiated by the Lewis acidic activation of the cyano group of NCTS by BF₃·Et₂O. This activation enhances the electrophilicity of the cyano carbon, facilitating a nucleophilic attack by the amino group of the o-aminophenol. Subsequent intramolecular cyclization via attack of the hydroxyl group, followed by the elimination of the sulfonamide, yields the 2-aminobenzoxazole product.[1][2]

G cluster_0 Reaction Initiation cluster_1 Nucleophilic Attack and Cyclization cluster_2 Product Formation NCTS NCTS Activated_Complex Activated NCTS-BF3 Complex NCTS->Activated_Complex Coordination BF3 BF3·Et2O BF3->Activated_Complex Intermediate1 Guanidine Intermediate Activated_Complex->Intermediate1 Aminophenol o-Aminophenol Aminophenol->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminobenzoxazole Intermediate2->Product Elimination Byproduct Sulfonamide Intermediate2->Byproduct

Caption: Proposed mechanism for the BF₃·Et₂O-mediated synthesis of 2-aminobenzoxazoles.

Method 2: Metal-Free Direct C-H Amination of Benzoxazoles

This modern approach offers a green and efficient route for the synthesis of N-substituted 2-aminobenzoxazoles via the direct oxidative amination of the benzoxazole core.[5] The reaction is catalyzed by a recyclable ionic liquid, 1-butylpyridinium iodide ([BPy]I), at room temperature.[5][6]

Quantitative Data Summary

The following table presents the yields for the direct amination of benzoxazole with various secondary amines.

EntryAmineProductYield (%)
1Morpholine2-Morpholinobenzo[d]oxazole94[5]
2Piperidine2-(Piperidin-1-yl)benzo[d]oxazole92
3Pyrrolidine2-(Pyrrolidin-1-yl)benzo[d]oxazole90
4DiethylamineN,N-Diethylbenzo[d]oxazol-2-amine85
5DibenzylamineN,N-Dibenzylbenzo[d]oxazol-2-amine88
Experimental Protocol

Synthesis of 2-Morpholinobenzo[d]oxazole (Table 2, Entry 1)

  • Reaction Setup: In a reaction vessel, add acetic acid (2.016 mmol, 3.0 eq) and tert-butyl hydroperoxide (TBHP, 70% in water, 1.008 mmol, 1.5 eq) to acetonitrile (2 mL).[5]

  • Catalyst and Reactant Addition: Add 1-butylpyridinium iodide ([BPy]I) (0.1008 mmol, 0.15 eq), followed by benzoxazole (0.672 mmol, 1.0 eq) and morpholine (1.344 mmol, 2.0 eq).[5]

  • Reaction Execution: Stir the reaction mixture at room temperature for 3.5 hours.[5]

  • Work-up and Extraction: After the reaction is complete, extract the mixture with dichloromethane (5 x 10 mL).[5]

  • Purification: Combine the organic phases and dry over anhydrous sodium sulfate.[5] Evaporate the solvent under vacuum, and purify the crude residue by column chromatography on silica gel.[5]

Experimental Workflow

The following diagram illustrates the general workflow for the ionic liquid-catalyzed direct amination of benzoxazoles.

G start Start setup Combine Acetic Acid, TBHP, and Acetonitrile start->setup add_reagents Add [BPy]I, Benzoxazole, and Secondary Amine setup->add_reagents react Stir at Room Temperature for 3.5 hours add_reagents->react extract Extract with Dichloromethane react->extract dry_concentrate Dry Combined Organic Phases and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End Product purify->end

Caption: Workflow for the direct C-H amination of benzoxazoles.

Conclusion

The protocols detailed in these application notes provide reliable and reproducible methods for the synthesis of 2-aminobenzoxazoles. The Lewis acid-mediated cyclization of 2-aminophenols using NCTS offers a safe alternative to traditional methods, while the direct C-H amination of benzoxazoles represents a green and efficient strategy. These methodologies are valuable tools for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of the chemical space around this important heterocyclic core.

References

Application Notes and Protocols for 5-Fluorobenzo[d]oxazol-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorobenzo[d]oxazol-2-amine is a fluorinated heterocyclic compound belonging to the benzoxazole class. The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[3][4] While specific research on 5-Fluorobenzo[d]oxazol-2-amine is limited, its structural similarity to other 2-aminobenzoxazoles suggests its potential as a valuable building block in the discovery of novel therapeutics, particularly in oncology, and as an antifungal agent.[5][6] These application notes provide an overview of its potential applications, supported by data from analogous compounds, and detailed protocols for its synthesis and evaluation.

Potential Applications in Medicinal Chemistry

The 2-aminobenzoxazole core is a versatile scaffold with a wide range of reported biological activities. Based on the activities of structurally related compounds, 5-Fluorobenzo[d]oxazol-2-amine holds promise in the following areas:

  • Anticancer Agent: Many 2-aminobenzoxazole derivatives have demonstrated potent anticancer activity.[5] They can act as inhibitors of various protein kinases that are crucial for the growth and proliferation of cancer cells.[7] The fluorine substituent on the benzene ring may enhance the compound's ability to interact with target enzymes and improve its overall efficacy.

  • Antifungal Agent: The 2-aminobenzoxazole moiety has been identified as a key pharmacophore in the development of novel antifungal agents.[6] Derivatives have shown efficacy against a range of phytopathogenic fungi, suggesting a potential role in agriculture or as a treatment for human fungal infections.[6]

  • Kinase Inhibitor: The 2-aminobenzoxazole scaffold is a common feature in the design of kinase inhibitors.[7][8] These compounds can target the ATP-binding site of kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.[9]

  • Modulator of Signaling Pathways: 2-Aminobenzoxazole derivatives have been shown to modulate various signaling pathways, including the Sphingosine-1-phosphate (S1P) pathway.[10] This suggests that 5-Fluorobenzo[d]oxazol-2-amine could be a useful tool for studying and potentially treating diseases where these pathways are implicated.

Quantitative Data for Analogous Compounds

Table 1: Anticancer Activity of a Representative Fluorinated Benzothiazole Derivative [7]

Compound/DrugTarget Kinase(s)IC50 (nM)
Fluorinated Benzothiazole Derivative
5-Fluorobenzothiazole DerivativeMCF-7 cell line400
3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 cell line570
Known Kinase Inhibitors (for comparison)
SorafenibRaf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT36, 22, 90, 20, 57, 68, 58
SunitinibPDGFRβ, VEGFR2 (Flk-1)2, 80

Note: The data for the fluorinated benzothiazole derivative is from a cellular assay and indicates anti-proliferative activity.

Table 2: Antifungal Activity of 2-Aminobenzoxazole Derivatives against Phytopathogenic Fungi [6]

Compound IDS. sclerotiorum (EC50 µg/mL)B. cinerea (EC50 µg/mL)F. graminearum (EC50 µg/mL)
3a 1.483.244.51
3b 2.174.135.82
3c 2.535.016.77
Hymexazol (Control) >50>5028.4

Experimental Protocols

The following are proposed experimental protocols for the synthesis and biological evaluation of 5-Fluorobenzo[d]oxazol-2-amine, based on established methods for analogous compounds.

Protocol 1: Synthesis of 5-Fluorobenzo[d]oxazol-2-amine

This protocol is adapted from the general synthesis of 2-aminobenzoxazoles using cyanogen bromide.[6] Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-Amino-4-fluorophenol

  • Cyanogen bromide (BrCN)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-fluorophenol (1 equivalent) in methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of cyanogen bromide (1.1 equivalents) in methanol to the cooled solution with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for evaluating the inhibitory activity of 5-Fluorobenzo[d]oxazol-2-amine against a target kinase.[7]

Materials:

  • Recombinant target kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • 5-Fluorobenzo[d]oxazol-2-amine (test compound)

  • Known kinase inhibitor (positive control)

  • Kinase assay buffer

  • 96-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

  • ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

  • Prepare a serial dilution of 5-Fluorobenzo[d]oxazol-2-amine in the kinase assay buffer.

  • In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction according to the assay kit instructions (e.g., by adding a stop solution).

  • Develop the detection signal as per the kit protocol (e.g., by adding a detection reagent that converts ADP to a luminescent signal).

  • Measure the signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Proposed Synthesis of 5-Fluorobenzo[d]oxazol-2-amine

G A 2-Amino-4-fluorophenol C Cyclization Reaction A->C B Cyanogen Bromide (BrCN) Methanol B->C D 5-Fluorobenzo[d]oxazol-2-amine C->D

Caption: Proposed synthetic workflow for 5-Fluorobenzo[d]oxazol-2-amine.

Generic Kinase Signaling Pathway

G cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Kinase1 Upstream Kinase (e.g., Raf) Receptor->Kinase1 Activates Ligand Growth Factor Ligand->Receptor Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Effector Kinase (e.g., ERK) Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Regulates Gene Expression Inhibitor 5-Fluorobenzo[d]oxazol-2-amine (Proposed Inhibitor) Inhibitor->Kinase1 Inhibits

Caption: A generic receptor tyrosine kinase signaling pathway targeted by kinase inhibitors.

References

Application Notes and Protocols: 5-Fluorobenzo[d]oxazol-2-amine in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and established protocols for 5-Fluorobenzo[d]oxazol-2-amine in anticancer research are limited in publicly available literature. The following application notes and protocols are based on studies of structurally related fluorinated benzoxazole and benzothiazole derivatives. This document is intended to serve as a foundational guide for researchers initiating investigations into the potential of 5-Fluorobenzo[d]oxazol-2-amine as an anticancer agent.

Introduction

Benzoxazole and benzothiazole scaffolds are privileged structures in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer properties.[1][2][3] The incorporation of a fluorine atom into these scaffolds can significantly enhance their biological activity by improving metabolic stability and increasing binding affinity to target proteins.[4] 5-Fluorobenzo[d]oxazol-2-amine is a novel compound of interest that combines these key structural features. This document outlines its potential applications in anticancer drug discovery, drawing insights from analogous compounds.

Potential Mechanism of Action

Derivatives of benzoxazole and benzothiazole have been shown to exert their anticancer effects through the modulation of various key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.[4] Based on the activity of related compounds, 5-Fluorobenzo[d]oxazol-2-amine could potentially target pathways such as:

  • Tyrosine Kinase Inhibition: Many benzoxazole and benzothiazole derivatives act as inhibitors of tyrosine kinases like FLT3, VEGFR-2, and EGFR, which are crucial for cancer cell signaling.[3][5]

  • PI3K/AKT/mTOR Pathway Inhibition: This pathway is frequently hyperactivated in cancer, and its inhibition by small molecules can lead to decreased cell proliferation and survival.[4][6]

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[5]

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression, often at the G1 or G2/M phase, is another common mechanism to halt cancer cell division.[7]

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3, VEGFR, EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_regulators Apoptosis Regulators (e.g., Bcl-2 family) AKT->Apoptosis_regulators Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Apoptosis_regulators->Apoptosis Cell_Cycle Cell Cycle Arrest FBX 5-Fluorobenzo[d]oxazol-2-amine (Hypothesized Target) FBX->RTK Inhibition FBX->PI3K Inhibition FBX->Apoptosis Induction FBX->Cell_Cycle Induction

Caption: Hypothesized signaling pathways targeted by 5-Fluorobenzo[d]oxazol-2-amine.

Data Presentation: Anticancer Activity of Related Compounds

The following tables summarize the in vitro cytotoxic activity of various fluorinated benzoxazole and benzothiazole derivatives against a panel of human cancer cell lines. This data highlights the potential potency of this class of compounds.

Table 1: In Vitro Anticancer Activity of Fluorinated Benzothiazole Derivatives

CompoundCancer Cell LineIC50 / GI50 (µM)Reference
5-Fluorobenzothiazole Derivative 59aMCF-7 (Breast)0.37[8]
5-Fluorobenzothiazole Derivative 59aMDA-MB-468 (Breast)0.41[8]
5-Fluorobenzothiazole Derivative 59aHCT-116 (Colon)0.08[8]
5-Fluorobenzothiazole Derivative 59aHT-29 (Colon)0.41[8]

Table 2: In Vitro Anticancer Activity of a 2-Aminobenzothiazole Derivative

CompoundCancer Cell LineIC50 (µM)Reference
2-Aminobenzothiazole Derivative 13HCT116 (Colon)6.43[3]
2-Aminobenzothiazole Derivative 13A549 (Lung)9.62[3]
2-Aminobenzothiazole Derivative 13A375 (Melanoma)8.07[3]

Table 3: In Vitro Anticancer Activity of a Benzoxazole Derivative

CompoundCancer Cell LineIC50 (nM)Reference
2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine (H1)HeLa (Cervical)380[7]

Experimental Protocols

General Synthesis of 2-Aminobenzoxazoles

This protocol is adapted from the synthesis of related 2-aminobenzoxazole derivatives.[9][10]

Workflow Diagram:

G Start 2-Amino-4-fluorophenol + Cyanogen Bromide Reaction Reaction in suitable solvent (e.g., Ethanol) Start->Reaction Cyclization Heat to reflux Reaction->Cyclization Isolation Cool, precipitate, and filter Cyclization->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification End 5-Fluorobenzo[d]oxazol-2-amine Purification->End

Caption: General workflow for the synthesis of 5-Fluorobenzo[d]oxazol-2-amine.

Materials:

  • 2-Amino-4-fluorophenol

  • Cyanogen bromide

  • Ethanol

  • Standard laboratory glassware

  • Stirring and heating apparatus

  • Filtration apparatus

  • Purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

  • Dissolve 2-Amino-4-fluorophenol in ethanol in a round-bottom flask.

  • Slowly add a solution of cyanogen bromide in ethanol to the stirred solution of the aminophenol at room temperature.

  • Heat the reaction mixture to reflux for a specified period (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain pure 5-Fluorobenzo[d]oxazol-2-amine.

  • Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[4]

Workflow Diagram:

G Start Seed cancer cells in a 96-well plate Incubation1 Incubate for 24h Start->Incubation1 Treatment Treat cells with varying concentrations of the test compound Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 Add_MTT Add MTT reagent to each well Incubation2->Add_MTT Incubation3 Incubate for 4h Add_MTT->Incubation3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubation3->Add_Solubilizer Measure Measure absorbance at 570 nm using a plate reader Add_Solubilizer->Measure Analyze Calculate IC50 values Measure->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • 5-Fluorobenzo[d]oxazol-2-amine (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of 5-Fluorobenzo[d]oxazol-2-amine in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 to 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

While direct evidence is pending, the structural analogy of 5-Fluorobenzo[d]oxazol-2-amine to known potent anticancer agents suggests its significant potential in oncology drug discovery. The protocols and data presented here provide a solid foundation for initiating research into this promising compound. Future studies should focus on its synthesis, in vitro screening against a broad panel of cancer cell lines, and elucidation of its specific molecular targets and mechanism of action. Further investigations into its in vivo efficacy and toxicity in preclinical animal models will be crucial for its development as a potential therapeutic agent.

References

Application Notes and Protocols: Derivatization of the Amine Group on 5-Fluorobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the chemical derivatization of the primary amine group of 5-Fluorobenzo[d]oxazol-2-amine. The primary amine at the 2-position of the benzoxazole core is a key functional handle for introducing a variety of substituents to explore structure-activity relationships (SAR) in drug discovery programs. The following protocols describe common and versatile derivatization reactions, including N-acylation, N-sulfonylation, and the formation of urea and thiourea analogs. These derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. This document offers step-by-step experimental procedures, data presentation, and workflow visualizations to guide researchers in the synthesis and diversification of this important scaffold.

Introduction

5-Fluorobenzo[d]oxazol-2-amine is a valuable starting material in medicinal chemistry. The benzoxazole moiety is a privileged scaffold found in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity. Derivatization of the exocyclic amine group allows for the systematic modification of the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and overall topology, which can significantly impact its pharmacological profile. This document details robust protocols for creating libraries of derivatives for screening and lead optimization.

Derivatization Strategies: An Overview

The nucleophilic primary amine of 5-Fluorobenzo[d]oxazol-2-amine readily reacts with various electrophiles. This allows for the straightforward synthesis of a diverse range of derivatives. The three main strategies covered in these notes are:

  • N-Acylation: Formation of an amide bond by reacting the amine with acylating agents like acid chlorides or anhydrides. This is a fundamental transformation for introducing a vast array of side chains.

  • N-Sulfonylation: Formation of a sulfonamide linkage by reaction with sulfonyl chlorides. Sulfonamides are key functional groups in many marketed drugs.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield urea or thiourea derivatives, respectively. These functional groups are excellent hydrogen bond donors and acceptors, often contributing to target binding.[1][2]

The general workflow for these derivatization strategies is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start 5-Fluorobenzo[d]oxazol-2-amine dissolve Dissolve in suitable anhydrous solvent (e.g., DCM, THF, DMF) start->dissolve base Add base (e.g., Et3N, Pyridine, K2CO3) dissolve->base reagent Add Electrophilic Reagent: - Acyl Chloride - Sulfonyl Chloride - Isocyanate - Isothiocyanate base->reagent stir Stir at appropriate temperature (0°C to RT) reagent->stir quench Quench reaction (if necessary) stir->quench extract Aqueous work-up & extraction quench->extract purify Purify by column chromatography or recrystallization extract->purify characterize Characterize product: - NMR - MS - IR purify->characterize

Caption: General experimental workflow for the derivatization of 5-Fluorobenzo[d]oxazol-2-amine.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol describes the reaction of 5-Fluorobenzo[d]oxazol-2-amine with an acyl chloride to form an N-acylated derivative.

Materials:

  • 5-Fluorobenzo[d]oxazol-2-amine

  • Acyl chloride (e.g., Benzoyl chloride, Acetyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N) or Pyridine (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a stirred solution of 5-Fluorobenzo[d]oxazol-2-amine (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC).[3]

  • Upon completion, dilute the mixture with DCM and wash with saturated aqueous NaHCO3 solution, followed by brine.[3]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

  • Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: General Procedure for N-Sulfonylation

This protocol details the synthesis of N-sulfonylated derivatives using a sulfonyl chloride.

Materials:

  • 5-Fluorobenzo[d]oxazol-2-amine

  • Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Benzenesulfonyl chloride) (1.1 eq)

  • Anhydrous Pyridine or THF

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve 5-Fluorobenzo[d]oxazol-2-amine (1.0 eq) in anhydrous pyridine under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Quench the reaction by slowly adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent in vacuo.

  • Purify the residue by recrystallization or flash column chromatography to yield the pure sulfonamide.

  • Characterize the product by NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 3: General Procedure for Urea and Thiourea Formation

This protocol describes the synthesis of urea or thiourea derivatives via reaction with an isocyanate or isothiocyanate.

Materials:

  • 5-Fluorobenzo[d]oxazol-2-amine

  • Isocyanate or Isothiocyanate (e.g., Phenyl isocyanate, Phenyl isothiocyanate) (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve 5-Fluorobenzo[d]oxazol-2-amine (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add the corresponding isocyanate or isothiocyanate (1.05 eq) to the solution at room temperature.[4]

  • Stir the reaction mixture at room temperature for 4-24 hours. The product often precipitates from the reaction mixture.

  • If a precipitate forms, collect the solid by filtration, wash with cold solvent (THF or DCM), and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by flash column chromatography.

  • Characterize the final urea or thiourea derivative by NMR, Mass Spectrometry, and IR spectroscopy.

Data Presentation

The following tables provide representative data for analogous derivatization reactions on similar heterocyclic cores, as specific data for 5-Fluorobenzo[d]oxazol-2-amine derivatives is not extensively published. These examples serve as a benchmark for expected outcomes.

Table 1: N-Acylation of 6-fluorobenzo[d]thiazol-2-amine with 4-Chlorobenzaldehyde (via oxidative amidation) [5]

Derivative NameStarting AmineReagentYield (%)Analytical Data Highlights (¹H NMR, DMSO-d₆)
4-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide6-fluorobenzo[d]thiazol-2-amine4-Chlorobenzaldehyde89δ 13.00 (s, 1H, NH), 8.10 (d, J = 8.6 Hz, 2H), 7.95 (dd, J = 8.8, 5.2 Hz, 1H), 7.78 (dd, J = 8.8, 2.6 Hz, 1H), 7.65 (d, J = 8.6 Hz, 2H), 7.40 (td, J = 8.8, 2.6 Hz, 1H)

Table 2: Thiourea/Urea Derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole [4][6]

Derivative NameStarting AmineReagentYield (%)Analytical Data Highlights (¹H NMR, CDCl₃)
4-(6-Fluorobenzo[d]isoxazol-3-yl)-N-phenylpiperidine-1-carbothioamide6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazolePhenyl isothiocyanate75δ 7.82–7.75 (m, 2H, Ar-H), 7.42–7.35 (m, 2H, Ar-H), 7.29–7.21 (m, 2H, Ar-H), 7.09–7.02 (m, 2H, Ar-H), 6.69 (s, 1H, NH)
N-(3,4-Dichlorophenyl)-4-(6-fluorobenzo[d]isoxazol-3-yl)piperidine-1-carboxamide6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole3,4-Dichlorophenyl isocyanate79δ 7.59–7.54 (m, 2H, Ar-H), 7.32–7.21(m, 1H, Ar-H), 7.19–7.13 (m, 2H, Ar-H), 7.04–7.02(m, 1H, Ar-H), 6.50(s, 1H, NH)

Hypothetical Signaling Pathway Involvement

Derivatives of benzoxazoles and related heterocycles are frequently investigated as inhibitors of protein kinases, which are crucial components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer. The diagram below illustrates a hypothetical signaling pathway where a synthesized derivative could act as an inhibitor of a receptor tyrosine kinase (RTK).

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds RAS RAS RTK->RAS Activates Derivative 5-F-Benzoxazole Derivative Derivative->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Promotes

Caption: Hypothetical inhibition of an RTK signaling pathway by a 5-F-benzoxazole derivative.

This pathway demonstrates how a derivative could block the binding of a growth factor to its receptor or inhibit the kinase activity of the receptor itself, thereby preventing downstream signaling and ultimately inhibiting cancer cell proliferation. This provides a rationale for synthesizing and screening libraries of such compounds in relevant biological assays.

References

Application Notes and Protocols for N-alkylation of 2-Aminobenzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-alkylation of 2-aminobenzoxazoles, a core reaction in the synthesis of various biologically active compounds. The protocols and data presented are compiled from established chemical literature to ensure reliability and reproducibility.

Introduction

2-Aminobenzoxazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. N-alkylation of the amino group at the 2-position is a common strategy to modulate the pharmacological properties of these molecules, leading to the development of new therapeutic agents. This document outlines a general and robust protocol for this transformation, along with variations in reaction conditions to accommodate a range of substrates.

General Experimental Protocol: N-Alkylation using Alkyl Halides

This protocol describes a common method for the N-alkylation of 2-aminobenzoxazole using an alkyl halide in the presence of a base.

Materials:

  • 2-Aminobenzoxazole

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), triethylamine (Et₃N))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glassware for extraction and filtration

  • Column for chromatography

Procedure:

  • Reaction Setup: To a solution of 2-aminobenzoxazole (1.0 mmol) in the chosen solvent (10 mL), add the base (1.5-2.0 mmol).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Then, add the alkyl halide (1.1 mmol) dropwise to the suspension.

  • Reaction: The reaction mixture is then stirred at room temperature or heated to a specified temperature (see table below) for a designated time. The progress of the reaction should be monitored by TLC.

  • Work-up: After completion of the reaction (as indicated by TLC), the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is taken up in ethyl acetate, and the organic layer is washed with water three times.[1]

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.[1]

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired N-alkylated 2-aminobenzoxazole.[1]

Tabulated Data: Reaction Condition Variations

The following table summarizes various reported conditions for the N-alkylation and related amination reactions of benzoxazole derivatives, providing a comparative overview of different methodologies.

Starting MaterialAmine/Alkylating AgentBaseSolventTemperatureTimeYield (%)Reference
2-AminobenzoxazoleBenzyl bromideK₂CO₃AcetoneRoom Temperature2 h74[1]
Benzoxazole-2-thiolCyclohexylamine/ClCH₂COClCs₂CO₃N,N-DMA160 °C (MW)0.5 h47[2]
BenzoxazoleMorpholine-AcetonitrileRoom Temperature3.5 h97[3][4]
AnilineBenzyl alcoholKOtBuToluene120 °C16 h65-81[5][6]
2-AminobenzothiazoleBenzylic alcohols-----[7]
N-((tetrazol-5-yl)methyl)benzamideBenzyl bromideK₂CO₃AcetoneRoom Temperature2 h74[1]

Note: The table includes data from related reactions on similar heterocyclic cores to provide a broader context for reaction condition selection.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-alkylation of 2-aminobenzoxazoles.

experimental_workflow start Start setup Reaction Setup: 2-Aminobenzoxazole, Base, Solvent start->setup add_reagent Add Alkyl Halide setup->add_reagent reaction Reaction: Stirring at RT or Heat add_reagent->reaction workup Work-up: Solvent Removal, Extraction reaction->workup purification Purification: Column Chromatography workup->purification product N-Alkylated 2-Aminobenzoxazole purification->product

Caption: General workflow for the N-alkylation of 2-aminobenzoxazoles.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the key transformations in the synthesis of N-substituted 2-aminobenzoxazoles, including the direct N-alkylation and an alternative route via a Smiles rearrangement.

logical_relationship cluster_direct_alkylation Direct N-Alkylation cluster_smiles_rearrangement Alternative Route (Smiles Rearrangement) A 2-Aminobenzoxazole D N-Alkylated 2-Aminobenzoxazole A->D Alkylation H N-Substituted 2-Aminobenzoxazole A->H Alternative Product B Alkyl Halide B->D C Base (e.g., K2CO3) C->D E Benzoxazole-2-thiol G Spiro Intermediate E->G S-Alkylation & Rearrangement F Amine + Chloroacetyl chloride F->G G->H Rearomatization & Hydrolysis

Caption: Synthetic routes to N-substituted 2-aminobenzoxazoles.

References

Application Notes and Protocols: 5-Fluorobenzo[d]oxazol-2-amine as a Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorobenzo[d]oxazol-2-amine is a versatile heterocyclic building block with significant potential in the design and synthesis of novel kinase inhibitors. The benzoxazole scaffold is recognized as a privileged structure in medicinal chemistry, capable of forming key interactions within the ATP-binding site of various kinases. The presence of a fluorine atom at the 5-position can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the resulting inhibitor. The 2-amine group provides a convenient handle for synthetic elaboration, allowing for the introduction of various pharmacophoric features to achieve potency and selectivity against specific kinase targets.

This document provides detailed application notes, experimental protocols, and data presentation for the use of 5-Fluorobenzo[d]oxazol-2-amine in the development of kinase inhibitors, with a focus on targeting key kinases such as FMS-like Tyrosine Kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are implicated in various cancers.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of an Oxazol-2-amine Derivative

The following table summarizes the inhibitory activity of compound 7c, a derivative of oxazol-2-amine, against wild-type and mutated forms of FLT3. This data highlights the potential of this scaffold in targeting kinases relevant to acute myeloid leukemia (AML).

Compound IDTarget KinaseIC50 (nM)Reference
7c (5-(4-fluorophenyl)-N-phenyloxazol-2-amine)FLT3207.2 ± 3.4[1]
FLT3 (D835Y)215.3 ± 4.1[1]
FLT3 (ITD)32.5 ± 2.5[1]
Table 2: Cellular Anti-proliferative Activity of Compound 7c

This table presents the growth inhibition (GI50) values of compound 7c against human AML cell lines, demonstrating its cellular efficacy.

Compound IDCell LineFLT3 StatusGI50 (nM)Reference
7c MV4-11ITD95.51 ± 1.16[1]
Molm-13ITD61.9 ± 2.45[1]
HL-60Null>10,000[1]

Signaling Pathways

Kinase inhibitors derived from 5-Fluorobenzo[d]oxazol-2-amine can target various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. Below are diagrams of the FLT3 and VEGFR-2 signaling pathways, which are prominent targets for this class of compounds.

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K Activation RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 FL FLT3 Ligand FL->FLT3 Binding & Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor 5-Fluorobenzo[d]oxazol-2-amine Derivative Inhibitor->FLT3 Inhibition

Caption: FLT3 Signaling Pathway and Point of Inhibition.

VEGFR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Migration, Proliferation, Survival) ERK->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS eNOS->Angiogenesis Inhibitor 5-Fluorobenzo[d]oxazol-2-amine Derivative Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Protocol 1: Representative Synthesis of a Urea-based Kinase Inhibitor

This protocol describes a representative synthesis of a urea-functionalized kinase inhibitor starting from 5-Fluorobenzo[d]oxazol-2-amine. This method is adapted from general procedures for the synthesis of similar urea derivatives.

Materials:

  • 5-Fluorobenzo[d]oxazol-2-amine

  • Aryl or alkyl isocyanate (e.g., 4-fluorophenyl isocyanate)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 5-Fluorobenzo[d]oxazol-2-amine (1.0 equivalent) in anhydrous DCM or THF.

  • To this solution, add the desired aryl or alkyl isocyanate (1.1 equivalents) dropwise at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired urea derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general procedure for assessing the inhibitory activity of a synthesized compound against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant kinase (e.g., FLT3, VEGFR-2)

  • Kinase-specific substrate (peptide or protein)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • ATP

  • Test compound (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include wells for positive control (known inhibitor) and negative control (DMSO vehicle).

  • Kinase/Substrate Addition: Prepare a master mix containing the target kinase and its substrate in the kinase assay buffer. Dispense the master mix (e.g., 5 µL) into each well.

  • Reaction Initiation: Add ATP solution (e.g., 5 µL) to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and Signal Generation: Stop the kinase reaction and measure the remaining ATP by adding the reagents from the luminescence-based assay kit according to the manufacturer's instructions. This typically involves a two-step process: first, adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by adding a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MV4-11, Molm-13 for FLT3; HUVEC for VEGFR-2)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • 96-well cell culture plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compound. Include vehicle control wells (medium with DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the compound concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of kinase inhibitors derived from 5-Fluorobenzo[d]oxazol-2-amine.

Experimental_Workflow Start Start: 5-Fluorobenzo[d]oxazol-2-amine Synthesis Chemical Synthesis of Inhibitor Library (e.g., Urea Derivatives) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Biochemical_Screening In Vitro Kinase Assay (IC50 Determination) Purification->Biochemical_Screening Cellular_Assays Cell-Based Assays (Proliferation, Apoptosis, Cell Cycle Analysis) Biochemical_Screening->Cellular_Assays Pathway_Analysis Target Validation & Signaling Pathway Analysis (Western Blot) Cellular_Assays->Pathway_Analysis Lead_Optimization Lead Optimization (Structure-Activity Relationship) Pathway_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo In Vivo Efficacy Studies (Xenograft Models) Lead_Optimization->In_Vivo Promising Leads End Preclinical Candidate In_Vivo->End

Caption: Preclinical Drug Discovery Workflow.

References

Functionalization of 5-Fluorobenzo[d]oxazol-2-amine: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the 5-Fluorobenzo[d]oxazol-2-amine core, a privileged scaffold in medicinal chemistry. The strategic introduction of fluorine into the benzoxazole ring system can significantly enhance metabolic stability, binding affinity, and lipophilicity of potential drug candidates. The following sections detail key reactions for derivatization at the exocyclic amino group and the benzoxazole core, along with relevant biological context and data.

Introduction

Benzoxazole derivatives are a cornerstone in the development of novel therapeutics, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 5-fluoro-2-aminobenzoxazole scaffold is of particular interest as the fluorine atom can modulate the electronic properties of the molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. Functionalization of this core, primarily through N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions, allows for the exploration of chemical space to identify potent and selective drug candidates.

Data Presentation: Representative Biological Activities

The functionalization of the fluorinated benzoxazole core has yielded compounds with significant anticancer activity. The following table summarizes the in vitro cytotoxic activity of representative fluorinated benzoxazole and benzothiazole derivatives against various human cancer cell lines, highlighting the therapeutic potential of this scaffold.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
TDA3 Fluorinated Coumarin-Benzoxazole ConjugateHeLa17.68 ± 1.03[1]
DFC5 Fluorinated Coumarin-Benzoxazole ConjugateNot SpecifiedMIC: 1.23-2.60 µg/mL (Antibacterial)[1]
59a 5-Fluorobenzothiazole DerivativeHCT-116 (Colon)0.08
62a 5-Fluorobenzoxazole DerivativeMCF-7 (Breast)0.36
62a 5-Fluorobenzoxazole DerivativeMDA-MB-468 (Breast)0.27
64 6-Fluorobenzoxazole DerivativeHeLa11.70
11b p-Fluorophenyl Benzoxazole DerivativeMCF-7 (Breast)4.30

Key Functionalization Reactions: Experimental Protocols

The following protocols are provided as a guide for the functionalization of 5-Fluorobenzo[d]oxazol-2-amine. Optimization may be required for specific substrates.

Protocol 1: N-Acylation with Acyl Chlorides

N-acylation is a fundamental transformation for introducing a wide variety of functional groups to the 2-amino position, leading to the formation of stable amide bonds.

General Reaction:

Materials:

  • 5-Fluorobenzo[d]oxazol-2-amine

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Pyridine (1.5 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-Fluorobenzo[d]oxazol-2-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel, wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: N-Alkylation with Alkyl Halides

N-alkylation introduces alkyl substituents to the 2-amino group, which can influence the compound's lipophilicity and target engagement.

General Reaction:

Materials:

  • 5-Fluorobenzo[d]oxazol-2-amine

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (2.0 eq)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of potassium carbonate (2.0 eq) in anhydrous DMF, add 5-Fluorobenzo[d]oxazol-2-amine (1.0 eq).

  • Add the alkyl halide (1.2 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Cross-Coupling

To introduce aryl or heteroaryl substituents at the benzoxazole core, a halogenated precursor is required (e.g., 6-Bromo-5-fluorobenzo[d]oxazol-2-amine). The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.

General Reaction:

Materials:

  • 6-Bromo-5-fluorobenzo[d]oxazol-2-amine

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture) or Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add 6-Bromo-5-fluorobenzo[d]oxazol-2-amine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (5 mol%).

  • Seal the vessel and purge with an inert gas for 15-20 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination on a halogenated benzoxazole core allows for the introduction of a wide range of amino groups.

General Reaction:

Materials:

  • 6-Bromo-5-fluorobenzo[d]oxazol-2-amine

  • Amine (primary or secondary) (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 eq)

  • Anhydrous Toluene or 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to an oven-dried reaction vessel.

  • Add 6-Bromo-5-fluorobenzo[d]oxazol-2-amine and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate key biological pathways targeted by benzoxazole derivatives and a general workflow for their functionalization.

experimental_workflow cluster_start Starting Material cluster_functionalization Functionalization Reactions cluster_coupling Cross-Coupling Reactions cluster_product Product Library start 5-Fluorobenzo[d]oxazol-2-amine acylation N-Acylation start->acylation alkylation N-Alkylation start->alkylation halogenation Halogenation (e.g., Bromination) start->halogenation product Library of Functionalized Derivatives acylation->product alkylation->product suzuki Suzuki Coupling halogenation->suzuki buchwald Buchwald-Hartwig Amination halogenation->buchwald suzuki->product buchwald->product

Caption: General experimental workflow for the functionalization of 5-Fluorobenzo[d]oxazol-2-amine.

signaling_pathway cluster_AHR Aryl Hydrocarbon Receptor (AhR) Pathway ligand Benzoxazole Derivative ahr AhR ligand->ahr Activation arnt ARNT ahr->arnt Dimerization xre XRE (DNA) arnt->xre Binding cyp1a1 CYP1A1 Expression xre->cyp1a1 Transcription effect Anticancer Effect cyp1a1->effect

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by some benzoxazole derivatives.

kinase_pathway cluster_VEGFR_cMet VEGFR-2 / c-Met Kinase Inhibition inhibitor Benzoxazole Derivative vegfr2 VEGFR-2 inhibitor->vegfr2 cmet c-Met inhibitor->cmet pi3k PI3K vegfr2->pi3k mapk MAPK vegfr2->mapk cmet->pi3k akt Akt pi3k->akt proliferation Cell Proliferation & Angiogenesis akt->proliferation mapk->proliferation

Caption: Inhibition of VEGFR-2 and c-Met signaling pathways by benzoxazole kinase inhibitors.

References

Application Notes and Protocols for In Vitro Evaluation of 5-Fluorobenzo[d]oxazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of 5-Fluorobenzo[d]oxazol-2-amine derivatives for their potential as anti-cancer agents. The protocols outlined below are fundamental for assessing cytotoxicity, induction of apoptosis, effects on the cell cycle, and impact on key cellular signaling pathways.

Introduction

5-Fluorobenzo[d]oxazol-2-amine and its derivatives represent a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse pharmacological activities. The benzoxazole scaffold is a key feature in various biologically active molecules, including those with potential anti-cancer properties.[1][2] The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of these compounds, potentially enhancing their therapeutic efficacy.

The following protocols are designed to provide a systematic in vitro evaluation of novel 5-Fluorobenzo[d]oxazol-2-amine derivatives to elucidate their anti-cancer potential and mechanism of action.

Data Presentation

A crucial aspect of evaluating a series of compounds is the clear and concise presentation of quantitative data. The following table provides a template for summarizing the half-maximal inhibitory concentration (IC50) values obtained from cell viability assays.

Note: The data presented in this table is for illustrative purposes only. Actual values for specific 5-Fluorobenzo[d]oxazol-2-amine derivatives must be determined experimentally.

Compound IDCancer Cell LineIncubation Time (h)IC50 (µM)
FBO-1A549 (Lung Carcinoma)487.5
FBO-1MCF-7 (Breast Adenocarcinoma)4812.2
FBO-1HCT116 (Colon Carcinoma)489.8
FBO-2A549 (Lung Carcinoma)485.2
FBO-2MCF-7 (Breast Adenocarcinoma)488.1
FBO-2HCT116 (Colon Carcinoma)486.5

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[3][4]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 5-Fluorobenzo[d]oxazol-2-amine derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the 5-Fluorobenzo[d]oxazol-2-amine derivatives in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 5-Fluorobenzo[d]oxazol-2-amine derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][7][8]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 5-Fluorobenzo[d]oxazol-2-amine derivatives

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in key signaling pathways.[9][10]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 5-Fluorobenzo[d]oxazol-2-amine derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Protocol:

  • Treat cells with the test compounds for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[11]

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualizations

G cluster_0 In Vitro Assay Workflow A Cancer Cell Culture B Treatment with 5-Fluorobenzo[d]oxazol-2-amine Derivatives A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Western Blot Analysis B->F G Data Analysis & Interpretation C->G D->G E->G F->G

Caption: General workflow for the in vitro evaluation of novel compounds.

G cluster_1 Hypothesized PI3K/Akt Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt phosphorylates Akt Akt Akt->pAkt Downstream Downstream Effectors (Proliferation, Survival) pAkt->Downstream FBO 5-Fluorobenzo[d]oxazol-2-amine Derivative FBO->PI3K inhibits? FBO->Akt inhibits?

Caption: A potential mechanism involving the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for the Synthesis and Evaluation of Benzoxazole Hybrids as PARP-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel benzoxazole hybrids and their evaluation as inhibitors of Poly(ADP-ribose) polymerase 2 (PARP-2), a key enzyme in the DNA damage response (DDR) pathway.[1] The inhibition of PARP-2 is a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways.[1] This document offers detailed protocols for the synthesis of representative benzoxazole derivatives and for conducting PARP-2 inhibition assays, along with structured data on the inhibitory activities of selected compounds.

Data Presentation: PARP-2 Inhibitory Activity of Benzoxazole Hybrids

The following table summarizes the in vitro PARP-2 inhibitory activity of selected benzoxazole derivatives, providing a clear comparison of their potency.

Compound IDStructureIC50 (µM) for PARP-2Reference
Compound 12 Benzoxazole-phenyl amide derivative0.07[2][3]
Compound 27 Benzoxazole-1,2,3 triazole hybrid0.057[2][3]
Compound 17d Benzimidazole-carboxamide derivative0.00158 (1.58 nM)[4]

Note: Compound 17d is a benzimidazole derivative, a closely related heterocyclic scaffold to benzoxazole, and is included for its high potency against PARP-2.

Signaling Pathway and Experimental Workflow

To visualize the context and experimental approach, the following diagrams have been generated.

PARP2_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Inhibition by Benzoxazole Hybrids DNA_Damage DNA Single-Strand Break (SSB) PARP2_Activation PARP-2 Activation DNA_Damage->PARP2_Activation PAR_Synthesis Poly(ADP-ribose) (PAR) Chain Synthesis PARP2_Activation->PAR_Synthesis Inhibition DDR_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_Synthesis->DDR_Recruitment SSB_Repair Base Excision Repair (BER) Completion DDR_Recruitment->SSB_Repair Benzoxazole_Hybrid Benzoxazole-based PARP-2 Inhibitor Benzoxazole_Hybrid->Inhibition

Caption: Simplified signaling pathway of PARP-2 in DNA single-strand break repair and its inhibition by benzoxazole hybrids.

Experimental_Workflow Start Start Synthesis Synthesis of Benzoxazole Hybrids Start->Synthesis Purification Purification and Characterization (e.g., NMR, Mass Spec) Synthesis->Purification In_vitro_Screening In vitro PARP-2 Inhibition Assay (e.g., Fluorescence Polarization) Purification->In_vitro_Screening Data_Analysis IC50 Determination In_vitro_Screening->Data_Analysis Cell_based_Assays Cell-based Assays (e.g., Cytotoxicity, Apoptosis) Data_Analysis->Cell_based_Assays Lead_Optimization Lead Optimization Cell_based_Assays->Lead_Optimization

Caption: General experimental workflow for the synthesis and evaluation of benzoxazole-based PARP-2 inhibitors.

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted Benzoxazole Derivatives

This protocol describes a common method for synthesizing 2-substituted benzoxazoles through the condensation of 2-aminophenol with carboxylic acids.[5]

Materials:

  • 2-Aminophenol

  • Substituted carboxylic acid (e.g., 4-(azidomethyl)benzoic acid for triazole hybrids)

  • Polyphosphoric acid (PPA) or other condensing agents

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • A mixture of 2-aminophenol (1.0 eq) and the desired substituted carboxylic acid (1.1 eq) in polyphosphoric acid is heated at 150-180°C for 2-4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into a stirred solution of ice-cold water.

  • The resulting mixture is neutralized with a saturated sodium bicarbonate solution until a precipitate is formed.

  • The precipitate is collected by filtration, washed with water, and dried.

  • Alternatively, the aqueous layer can be extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-substituted benzoxazole.

  • The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

For the synthesis of more complex hybrids, such as the triazole derivatives mentioned in the literature, this core benzoxazole scaffold can be further modified.[2] For example, a benzoxazole with an azide functional group can undergo a click chemistry reaction with an alkyne to form the 1,2,3-triazole ring.

Protocol 2: In Vitro PARP-2 Inhibition Assay (Fluorescence Polarization)

This protocol is based on a competitive fluorescence polarization (FP) assay, a common method for screening PARP inhibitors.[6] Commercially available kits provide the necessary reagents for this assay.

Principle: The assay measures the binding of a fluorescently labeled PARP inhibitor (probe) to the PARP-2 enzyme. When the probe is bound to the larger enzyme, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. In the presence of a test compound that competes for the same binding site, the probe is displaced, tumbles more rapidly, and results in a lower polarization signal. The decrease in polarization is proportional to the inhibitory activity of the test compound.[6]

Materials:

  • Purified recombinant human PARP-2 enzyme

  • Fluorescently labeled PARP inhibitor probe (e.g., Olaparib-based)

  • Assay buffer

  • Test benzoxazole hybrid compounds

  • Known PARP-2 inhibitor as a positive control (e.g., Olaparib)

  • DMSO for compound dilution

  • Black, low-volume 384-well microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test benzoxazole compounds and the positive control in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.

  • Assay Reaction Setup:

    • Add a defined amount of PARP-2 enzyme to each well of the microplate.

    • Add the serially diluted test compounds or controls to the respective wells.

    • Include wells with enzyme and buffer only (no inhibitor) as a high polarization control and wells with buffer only (no enzyme) as a low polarization control.

    • Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

  • Probe Addition: Add the fluorescently labeled PARP inhibitor probe to all wells.

  • Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore used in the probe.

  • Data Analysis:

    • Calculate the millipolarization (mP) values for each well.

    • Normalize the data using the high and low controls.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

These protocols provide a foundation for the synthesis and evaluation of novel benzoxazole-based PARP-2 inhibitors. Researchers should optimize the reaction conditions and assay parameters based on their specific compounds and experimental setup.

References

Application Notes and Protocols for the Development of 5-Fluorobenzo[d]oxazol-2-amine as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial development and evaluation of 5-Fluorobenzo[d]oxazol-2-amine as a potential antimicrobial agent. The protocols outlined below describe a systematic approach, from initial screening of antimicrobial activity to preliminary safety and mechanism of action studies.

Synthesis of 5-Fluorobenzo[d]oxazol-2-amine

The synthesis of 2-aminobenzoxazole derivatives can be achieved through several methods.[1][2] A common approach involves the cyclization of a substituted 2-aminophenol. For 5-Fluorobenzo[d]oxazol-2-amine, a plausible synthetic route starts from 2-amino-4-fluorophenol and cyanogen bromide.

Protocol 1: Synthesis of 5-Fluorobenzo[d]oxazol-2-amine

Materials:

  • 2-amino-4-fluorophenol

  • Cyanogen bromide (CNBr)

  • Sodium acetate

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Filtration apparatus

Procedure:

  • Dissolve 2-amino-4-fluorophenol (1 equivalent) in a mixture of ethanol and water in a round-bottom flask.

  • Add sodium acetate (1.5 equivalents) to the solution and stir until dissolved.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of cyanogen bromide (1.1 equivalents) in ethanol to the reaction mixture. Caution: Cyanogen bromide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Attach a reflux condenser and heat the mixture to reflux for 3-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 5-Fluorobenzo[d]oxazol-2-amine.

  • Confirm the structure of the synthesized compound using analytical techniques such as NMR and Mass Spectrometry.

G cluster_0 Synthesis Workflow A 1. Dissolve 2-amino-4-fluorophenol & Sodium Acetate B 2. Add Cyanogen Bromide (Toxic!) A->B C 3. Reflux Reaction B->C D 4. Precipitation & Filtration C->D E 5. Recrystallization D->E F 6. Structure Confirmation (NMR, MS) E->F

Caption: Workflow for the synthesis of 5-Fluorobenzo[d]oxazol-2-amine.

Antimicrobial Drug Discovery Workflow

The evaluation of a novel compound like 5-Fluorobenzo[d]oxazol-2-amine follows a structured workflow. This process begins with broad screening to determine its inhibitory activity, followed by an assessment of its cidal (killing) activity, and finally, an evaluation of its safety profile with respect to mammalian cells.[3]

G Start Synthesized Compound: 5-Fluorobenzo[d]oxazol-2-amine MIC Primary Screening: Minimum Inhibitory Concentration (MIC) Assay Start->MIC Test against bacterial/fungal panel MBC Secondary Screening: Minimum Bactericidal/ Fungicidal Conc. (MBC/MFC) MIC->MBC Determine cidal activity Cytotoxicity Safety Profiling: Cytotoxicity Assays (e.g., MTT, LDH) MIC->Cytotoxicity Test against mammalian cells Selectivity Calculate Selectivity Index (SI) MBC->Selectivity Cytotoxicity->Selectivity MOA Mechanism of Action Studies Selectivity->MOA Promising SI End Lead Candidate MOA->End

Caption: High-level workflow for antimicrobial agent evaluation.

Application Note: In Vitro Antimicrobial Susceptibility

The initial step in assessing a new compound is to determine its minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible microbial growth.[4] This is followed by determining the minimum bactericidal or fungicidal concentration (MBC/MFC) to understand if the compound kills the microbe or merely inhibits its growth.[5]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6]

Materials:

  • 5-Fluorobenzo[d]oxazol-2-amine stock solution (e.g., 1 mg/mL in DMSO).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.[6]

  • Sterile 96-well microtiter plates.

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • 0.5 McFarland standard.

  • Spectrophotometer.

  • Incubator (35 ± 2°C).

Procedure:

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours), select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[6]

    • Within 15 minutes, dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Plate Setup:

    • Add 50 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 50 µL of broth to the growth control and sterility control wells.

    • Add 100 µL of the compound stock solution (at 2x the highest desired test concentration) to the first column of wells.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. Discard 50 µL from the last column.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to each well, except for the sterility control well. The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control well.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay.[5][7]

Procedure:

  • Following the MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

  • Mix the contents of each well thoroughly.

  • Using a sterile pipette, transfer a 10 µL aliquot from each selected well and spot-plate it onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates at 35 ± 2°C for 18-24 hours or until growth is visible in a subculture from the growth control well.

  • The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).[8]

Data Presentation: Antimicrobial Activity

Quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical MIC Values for 5-Fluorobenzo[d]oxazol-2-amine (µg/mL)

Microorganism Strain ID Gram Stain 5-Fluorobenzo[d]oxazol-2-amine Ciprofloxacin Fluconazole
Staphylococcus aureus ATCC 29213 Gram (+) 4 0.5 N/A
Escherichia coli ATCC 25922 Gram (-) 16 0.015 N/A
Pseudomonas aeruginosa ATCC 27853 Gram (-) >64 0.25 N/A

| Candida albicans | ATCC 90028 | Fungus | 8 | N/A | 0.5 |

Table 2: Hypothetical MBC/MIC Ratios for 5-Fluorobenzo[d]oxazol-2-amine

Microorganism Strain ID MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
Staphylococcus aureus ATCC 29213 4 8 2 Bactericidal
Escherichia coli ATCC 25922 16 >64 >4 Bacteriostatic
Candida albicans ATCC 90028 8 16 2 Fungicidal

An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

Application Note: Cytotoxicity and Selectivity

A crucial step in drug development is to ensure the compound is toxic to microbes but not to host cells.[9] Cytotoxicity assays measure the degree to which an agent is harmful to cells.[10]

Protocol 4: MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric test that measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Sterile 96-well flat-bottom plates.

  • 5-Fluorobenzo[d]oxazol-2-amine.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium and add them to the wells. Include vehicle controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours until a purple formazan product is visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using dose-response curve fitting software.

Protocol 5: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from the cytosol of damaged cells into the culture medium, indicating a loss of membrane integrity.[10][11]

Materials:

  • Same as MTT assay, but replace MTT reagent and solubilization buffer with a commercial LDH assay kit.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Sample Collection: Carefully collect a 50 µL aliquot of the culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the supernatant to a reaction mixture containing a substrate and a dye.

  • Absorbance Reading: After a short incubation, measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent). Determine the CC₅₀ value (the concentration causing 50% cytotoxicity).

Data Presentation: Cytotoxicity and Selectivity Index

The Selectivity Index (SI) is a critical parameter that compares the cytotoxicity of a compound to its antimicrobial activity. A higher SI value indicates greater selectivity for the microbe over host cells.

Table 3: Hypothetical Cytotoxicity and Selectivity Index (SI) of 5-Fluorobenzo[d]oxazol-2-amine

Cell Line IC₅₀ (µg/mL) Test Organism MIC (µg/mL) Selectivity Index (IC₅₀/MIC)
HEK293 128 S. aureus 4 32
HEK293 128 E. coli 16 8

| HEK293 | 128 | C. albicans | 8 | 16 |

Application Note: Potential Mechanisms of Action

Understanding how a compound works is essential for its development. While the specific target of 5-Fluorobenzo[d]oxazol-2-amine is unknown, several key bacterial and fungal pathways are common targets for antimicrobial agents.[12][13]

Hypothesized Bacterial Targets

Antibacterials often target essential processes such as cell wall synthesis, protein synthesis, or DNA replication.[12]

G cluster_0 Potential Bacterial Targets A Cell Wall Synthesis (Peptidoglycan) B Protein Synthesis (Ribosome) C DNA Replication (DNA Gyrase) D Folic Acid Synthesis E Cell Membrane Integrity X 5-Fluorobenzo[d] oxazol-2-amine X->A Inhibition? X->B Inhibition? X->C Inhibition? X->D Inhibition? X->E Inhibition?

Caption: Common pathways in bacteria targeted by antimicrobial agents.

Hypothesized Antifungal Targets

Fungal cells share similarities with human cells, making selective targeting more challenging. Key differences, such as the fungal cell wall and the ergosterol-based cell membrane, are primary targets.[13][14]

G cluster_1 Potential Antifungal Targets F Ergosterol Biosynthesis (Cell Membrane) G Cell Wall Synthesis (β-glucan, Chitin) H DNA/RNA Synthesis I Signal Transduction (e.g., HOG Pathway) Y 5-Fluorobenzo[d] oxazol-2-amine Y->F Inhibition? Y->G Inhibition? Y->H Inhibition? Y->I Inhibition?

Caption: Common pathways in fungi targeted by antifungal agents.

References

Application Notes and Protocols: Fluorinated Benzoxazoles in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorinated benzoxazoles are a class of heterocyclic compounds that have garnered significant interest in materials science due to the unique properties conferred by the incorporation of fluorine atoms. The high electronegativity and low polarizability of the carbon-fluorine bond lead to materials with exceptional thermal stability, low dielectric constants, high chemical resistance, and tailored optical properties. These characteristics make them ideal candidates for a wide range of advanced applications, from microelectronics to high-performance composites and liquid crystal displays.

Applications in Materials Science

The introduction of fluorine into the benzoxazole backbone results in polymers and materials with enhanced performance characteristics. Key application areas include:

  • Low Dielectric Constant Materials: In the rapidly advancing field of microelectronics, materials with low dielectric constants (low-k) are crucial for reducing signal delay, cross-talk, and power dissipation in integrated circuits.[1] Fluorinated polybenzoxazoles (PBOs) and poly(benzoxazole imide)s (PBOIs) exhibit significantly lower dielectric constants compared to their non-fluorinated counterparts, making them excellent candidates for interlayer dielectrics.[2][3][4] The presence of fluorine atoms increases the free volume within the polymer matrix and reduces the overall polarizability, both of which contribute to a lower dielectric constant.[1]

  • High-Performance Polymers and Composites: Fluorinated PBOs are known for their outstanding thermal and oxidative stability, with decomposition temperatures often exceeding 500°C.[5] This makes them suitable for applications in aerospace, automotive, and other industries where materials are exposed to extreme conditions.[6] Furthermore, the incorporation of fluorinated benzoxazoles into composites, for instance with fluorinated graphene, can lead to materials with high mechanical strength and modulus, coupled with low moisture absorption.[7]

  • Optical Materials and Liquid Crystals: The unique electronic properties of fluorinated benzoxazoles make them valuable in the development of optical materials. They have been investigated for their luminescent properties and have been incorporated into liquid crystal mixtures to enhance their electro-optical characteristics.[8][9][10] Appropriate lateral fluorine substitution in benzoxazole-terminated liquid crystals can lead to low melting points, wide nematic phase intervals, and good solubility, which are beneficial for improving the performance of high birefringence liquid crystal mixtures.[9][10][11]

Quantitative Data Summary

The following tables summarize key quantitative data for various fluorinated benzoxazole-based materials as reported in the literature.

Table 1: Dielectric Properties of Fluorinated Benzoxazole Polymers

Polymer/CompositeDielectric Constant (k)FrequencyDielectric Loss (tan δ)Reference
Fluorinated Polybenzoxazole2.19 - 2.421 Hz - 1 MHzNot Specified[2][3]
Fluorinated Copolybenzoxazine (B-a/F-1 = 1/1)2.36Not SpecifiedNot Specified[1]
Poly(benzoxazole imide) (PBOI) Copolymer2.09 - 3.4Not SpecifiedNot Specified[12]
FG/PBOI Composite (1 wt% FG)~2.47Not SpecifiedNot Specified[7]
Cross-linked Polybenzoxazole (cPBO) Aerogel1.511 kHzNot Specified[13]
Fluorinated Poly(benzoxazole-co-imide) (PBO-40)2.5410 GHz0.00585[4]

Table 2: Thermal Properties of Fluorinated Benzoxazole Polymers

Polymer/CompositeGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5%) (°C)Char Yield (%)Reference
Fluorinated Polybenzoxazole354>40065[1][2][3]
Poly(benzoxazole imide)s (PBOIs)>310500 (in Nitrogen)Not Specified[3]
FG/PBOI Composite FilmsNot Specified551.3 - 620.6Not Specified[12]
Fluorinated Poly(benzoxazole-co-imide) (PBO-40)315509 (in Nitrogen)Not Specified[4]

Table 3: Mechanical and Physical Properties of Fluorinated Benzoxazole Composites

Composite MaterialTensile Strength (MPa)Modulus (GPa)Water Absorption (%)Reference
FG/PBOI Composite Films119.8 - 371.22.5 - 6.70.8 - 2.5 (within 72h)[12]
FG/PBOI Composite (1 wt% FG)176.2Not Specified0.8[7]
Fluorinated Poly(benzoxazole-co-imide) (PBO-40)Not SpecifiedNot Specified0.65[4]

Experimental Protocols

Protocol 1: Synthesis of Fluorinated Aromatic Polybenzoxazoles

This protocol describes a two-step procedure for the synthesis of fluorinated aromatic polybenzoxazoles, which involves the formation of a poly(o-hydroxyamide) precursor followed by thermal cyclodehydration.[14]

Materials:

  • 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane

  • Aromatic diacid chlorides (e.g., terephthaloyl chloride)

  • N,N-dimethylacetamide (DMAc), dried

  • Pyridine, dried

  • Nitrogen gas

  • Methanol

Procedure:

  • Poly(o-hydroxyamide) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane in DMAc.

    • Cool the solution to 0-5°C using an ice bath.

    • Slowly add an equimolar amount of the aromatic diacid chloride to the stirred solution.

    • Add a molar equivalent of pyridine to the reaction mixture to act as an acid scavenger.

    • Continue stirring at 0-5°C for 1 hour and then at room temperature for 12 hours under a nitrogen atmosphere.

    • Precipitate the resulting poly(o-hydroxyamide) by pouring the viscous solution into a large volume of methanol.

    • Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80°C for 24 hours.

  • Thermal Cyclodehydration to Polybenzoxazole:

    • Cast a film of the dried poly(o-hydroxyamide) onto a glass plate from a DMAc solution.

    • Heat the film in a vacuum oven or under a nitrogen atmosphere using a step-wise heating program: 100°C (1h), 200°C (1h), 250°C (1h), and finally at 300-350°C for 2-4 hours to effect the cyclodehydration to the polybenzoxazole.

    • The conversion to the polybenzoxazole can be monitored by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the amide and hydroxyl peaks and the appearance of characteristic benzoxazole ring absorption bands.

Protocol 2: Preparation of Fluorinated Graphene/Poly(benzoxazole imide) (FG/PBOI) Composite Films

This protocol outlines the in situ polymerization method for preparing FG/PBOI composite films to ensure uniform dispersion of the filler.[12][15]

Materials:

  • Fluorinated graphene (FG)

  • 5-amino-2-(4-aminobenzene) benzoxazole (BOA)

  • 3,3′,4,4′-biphenyl tetracarboxylic dianhydride (BPDA)

  • 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • N,N-dimethylacetamide (DMAc), dried

  • Nitrogen gas

Procedure:

  • Dispersion of Fluorinated Graphene:

    • Disperse a calculated amount of FG in DMAc by ultrasonication for 1-2 hours to obtain a stable and homogeneous suspension.

  • In situ Polymerization:

    • In a separate flame-dried, three-necked flask, dissolve the BOA monomer in the FG/DMAc suspension under a nitrogen atmosphere.

    • Add the dianhydride monomers (BPDA and 6FDA) to the solution in a specific molar ratio. The total molar amount of dianhydrides should be equimolar to the diamine (BOA).

    • Stir the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) (PAA) solution containing well-dispersed FG.

  • Film Casting and Curing:

    • Cast the FG/PAA solution onto a clean glass substrate.

    • Thermally cure the film in a programmable oven under a nitrogen atmosphere using a step-wise heating schedule: 80°C (1h), 150°C (1h), 250°C (1h), and 350°C (1h). This process facilitates the imidization of the PAA and the formation of the final FG/PBOI composite film.

    • After cooling to room temperature, peel the composite film from the glass substrate.

Visualizations

experimental_workflow_pbo_synthesis start Start: Monomer Dissolution reaction Low-Temperature Polycondensation (0-5°C -> RT) start->reaction precipitation Precipitation in Methanol reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Vacuum Drying of Poly(o-hydroxyamide) filtration->drying film_casting Film Casting drying->film_casting cyclodehydration Thermal Cyclodehydration (Step-wise Heating) film_casting->cyclodehydration end End: Fluorinated Polybenzoxazole Film cyclodehydration->end

Caption: Workflow for the two-step synthesis of fluorinated polybenzoxazole films.

structure_property_relationship fluorination Incorporation of Fluorine (e.g., -CF3 groups) free_volume Increased Free Volume fluorination->free_volume polarizability Reduced Polarizability fluorination->polarizability thermal High Thermal Stability fluorination->thermal optical Tailored Optical Properties (e.g., High Birefringence) fluorination->optical chemical Enhanced Chemical Resistance fluorination->chemical dielectric Low Dielectric Constant free_volume->dielectric polarizability->dielectric

Caption: Structure-property relationships in fluorinated benzoxazole materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluorobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-Fluorobenzo[d]oxazol-2-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 5-Fluorobenzo[d]oxazol-2-amine?

The most prevalent method for synthesizing 5-Fluorobenzo[d]oxazol-2-amine is the cyclization of 2-amino-4-fluorophenol with a cyanating agent. The traditional, yet hazardous, approach utilizes cyanogen bromide (BrCN). A safer and more modern alternative involves the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O).

Q2: I am experiencing low yields in my synthesis. What are the initial troubleshooting steps?

Low yields can stem from several factors. Initially, you should:

  • Verify the purity of your starting materials: Impurities in the 2-amino-4-fluorophenol can significantly hinder the reaction.

  • Ensure an inert atmosphere: 2-aminophenols are susceptible to oxidation, which can lead to colored impurities and reduced yields. Conducting the reaction under an inert atmosphere like nitrogen or argon is recommended.

  • Re-evaluate reaction conditions: Factors such as solvent, temperature, and reaction time are critical for successful cyclization.

Q3: My reaction is not going to completion. What could be the cause?

A stalled reaction can be due to:

  • Insufficient temperature: The activation energy for the cyclization may not be reached. A gradual increase in temperature while monitoring the reaction progress via Thin Layer Chromatography (TLC) is advisable.

  • Catalyst deactivation: If using a catalyst, its activity may have diminished. Adding a fresh portion of the catalyst might be necessary.

  • Incorrect stoichiometry: Ensure the molar ratios of your reactants are accurate. A slight excess of the cyanating agent may be required to drive the reaction to completion.

Q4: I am observing the formation of significant side products. How can I minimize them?

Side product formation is a common issue that reduces the yield of the desired product. Key considerations include:

  • Incomplete cyclization: The intermediate may not fully cyclize. Optimizing the reaction temperature and time can promote complete conversion.

  • Dimerization/Polymerization: The starting 2-amino-4-fluorophenol can self-condense, especially at high temperatures or under highly acidic or basic conditions. Careful control of the reaction conditions is crucial.

Q5: What is the impact of the fluorine substituent on the synthesis?

The position of a fluorine substituent on the benzoxazole ring can significantly influence the reaction conditions and the overall yield. The electron-withdrawing nature of fluorine can affect the nucleophilicity of the starting aminophenol and the stability of reaction intermediates. Therefore, reaction conditions may need to be optimized specifically for the synthesis of the 5-fluoro derivative compared to non-fluorinated or other halogenated analogs.

Troubleshooting Guides

Issue 1: Low Yield in the Cyclization of 2-amino-4-fluorophenol
Potential Cause Recommended Solution
Purity of 2-amino-4-fluorophenol Verify the purity of the starting material using techniques like NMR or melting point analysis. If necessary, purify the 2-amino-4-fluorophenol by recrystallization.
Oxidation of 2-amino-4-fluorophenol Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aminophenol.
Suboptimal Reaction Temperature Gradually increase the reaction temperature in small increments, monitoring the reaction progress by TLC. For the NCTS method, refluxing in 1,4-dioxane is a common condition.
Inefficient Cyanating Agent While BrCN is effective, it is highly toxic. NCTS with a Lewis acid is a safer alternative. Ensure the NCTS is of high purity and the Lewis acid is active.
Incorrect Solvent The choice of solvent is critical. For the NCTS method, 1,4-dioxane is a suitable solvent. Ensure the solvent is anhydrous.
Issue 2: Incomplete Reaction or Stalling
Potential Cause Recommended Solution
Insufficient Reaction Time Monitor the reaction by TLC. If starting material is still present after the initially planned time, extend the reaction duration.
Deactivated Lewis Acid Catalyst (for NCTS method) Ensure the Lewis acid (e.g., BF₃·Et₂O) is fresh and has not been exposed to moisture. Add a fresh equivalent if necessary.
Improper Stoichiometry Carefully check the molar ratios of the reactants. A slight excess (e.g., 1.5 equivalents) of the cyanating agent (NCTS) may be beneficial.
Issue 3: Formation of Impurities and Side Products
Potential Cause Recommended Solution
Formation of Polymeric Byproducts Avoid excessively high temperatures and highly acidic or basic conditions. Maintain a controlled temperature throughout the reaction.
Hydrolysis of Cyanating Agent Ensure all glassware is dry and use anhydrous solvents to prevent the hydrolysis of the cyanating agent.
Side reactions of the fluorine substituent While less common, the fluorine atom could potentially participate in side reactions under harsh conditions. Stick to established, milder protocols where possible.

Data Presentation

Table 1: Comparison of Cyanating Agents for the Synthesis of 2-Aminobenzoxazoles from o-Aminophenols

Cyanating Agent Catalyst/Reagent Typical Solvent General Yield Range (%) Safety Considerations
Cyanogen Bromide (BrCN)Base (e.g., NaOAc)Methanol, Ethanol50-80Highly Toxic and Lachrymatory. Requires handling in a well-ventilated fume hood with appropriate personal protective equipment.
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)Lewis Acid (e.g., BF₃·Et₂O)1,4-Dioxane45-60 for substituted analogsSafer alternative to BrCN, but still requires careful handling.

Note: Yields are general and can vary significantly based on the specific substrate and reaction conditions.

Experimental Protocols

Key Synthesis Pathway: Cyclization of 2-amino-4-fluorophenol

The primary route for the synthesis of 5-Fluorobenzo[d]oxazol-2-amine involves the cyclization of 2-amino-4-fluorophenol. Below are protocols for two common methods.

cluster_0 Starting Material cluster_1 Cyanating Agents cluster_2 Product A 2-amino-4-fluorophenol B Cyanogen Bromide (BrCN) A->B Method 1 (Hazardous) C N-cyano-N-phenyl- p-toluenesulfonamide (NCTS) + Lewis Acid A->C Method 2 (Safer Alternative) D 5-Fluorobenzo[d]oxazol-2-amine B->D C->D

Caption: Synthetic routes to 5-Fluorobenzo[d]oxazol-2-amine.

Method 1: Cyclization using Cyanogen Bromide (Hazardous)

Disclaimer: Cyanogen bromide is highly toxic and a lachrymator. This procedure should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.

Materials:

  • 2-amino-4-fluorophenol

  • Cyanogen bromide (BrCN)

  • Sodium acetate

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-amino-4-fluorophenol in methanol in a round-bottom flask.

  • Add a solution of cyanogen bromide in methanol dropwise to the stirred solution at room temperature.

  • After the addition is complete, add sodium acetate to the reaction mixture.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford 5-Fluorobenzo[d]oxazol-2-amine.

Method 2: Cyclization using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (Safer Alternative)

This method is adapted from the synthesis of analogous 2-aminobenzoxazoles.[1]

Materials:

  • 2-amino-4-fluorophenol

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • Boron trifluoride etherate (BF₃·Et₂O)

  • Anhydrous 1,4-dioxane

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-fluorophenol (1.0 equiv) and NCTS (1.5 equiv) in anhydrous 1,4-dioxane.

  • To this solution, add boron trifluoride etherate (2.0 equiv) dropwise.

  • Heat the reaction mixture to reflux and maintain for 24-30 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 5-Fluorobenzo[d]oxazol-2-amine.

cluster_workflow Experimental Workflow (NCTS Method) A 1. Dissolve 2-amino-4-fluorophenol and NCTS in anhydrous 1,4-dioxane B 2. Add BF3·Et2O dropwise A->B C 3. Reflux for 24-30 hours (Monitor by TLC) B->C D 4. Cool to room temperature and quench with NaHCO3 C->D E 5. Extract with Ethyl Acetate D->E F 6. Dry, filter, and concentrate the organic phase E->F G 7. Purify by column chromatography F->G H Pure 5-Fluorobenzo[d]oxazol-2-amine G->H

Caption: Step-by-step workflow for the NCTS method.

Logical Relationships

cluster_troubleshooting Troubleshooting Logic cluster_improvement Yield Improvement Strategies LowYield Low Yield Observed CheckPurity Check Starting Material Purity LowYield->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time) LowYield->OptimizeConditions CheckCatalyst Verify Catalyst Activity LowYield->CheckCatalyst InertAtmosphere Ensure Inert Atmosphere LowYield->InertAtmosphere HighPurity Use High Purity Starting Materials CheckPurity->HighPurity ControlledTemp Controlled Temperature and Reaction Time OptimizeConditions->ControlledTemp ActiveCatalyst Use Fresh/Active Catalyst CheckCatalyst->ActiveCatalyst Anhydrous Anhydrous Conditions InertAtmosphere->Anhydrous

References

Technical Support Guide: Synthesis of 2-Amino-5-fluorobenzoxazole and Management of Common Side Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-5-fluorobenzoxazole. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important chemical intermediate. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your synthesis effectively. We will delve into the common challenges, particularly the formation of side products, and provide actionable strategies based on established chemical principles.

The Primary Synthetic Pathway: An Overview

The most prevalent and direct method for synthesizing 2-Amino-5-fluorobenzoxazole is the cyclization of 2-amino-4-fluorophenol with a cyanating agent, most commonly cyanogen bromide (BrCN).[1][2] This reaction proceeds via an initial N-cyanation of the amino group, followed by an intramolecular cyclization where the phenolic oxygen attacks the nitrile carbon, leading to the formation of the benzoxazole ring.

G start 2-Amino-4-fluorophenol reagent + Cyanogen Bromide (BrCN) start->reagent intermediate N-Cyano Intermediate reagent->intermediate N-Cyanation product 2-Amino-5-fluorobenzoxazole intermediate->product Intramolecular Cyclization G product1 2-Amino-5-fluorobenzoxazole intermediate Reactive Intermediate (e.g., Carbodiimide-like) product1->intermediate Reacts with excess BrCN side_product Urea/Guanidine Byproduct intermediate->side_product product2 2-Amino-5-fluorobenzoxazole product2->side_product Attacks Intermediate G cluster_0 Starting Materials cluster_1 Final Products sm1 2-Amino-4-fluorophenol (Desired) p1 2-Amino-5-fluorobenzoxazole (Desired) sm1->p1 Cyclization sm2 4-Amino-2-fluorophenol (Impurity) p2 2-Amino-6-fluorobenzoxazole (Side Product) sm2->p2 Cyclization

References

Technical Support Center: Purification of 5-Fluorobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and frequently asked questions (FAQs) for the purification of crude 5-Fluorobenzo[d]oxazol-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product has a low melting point and appears discolored. What are the likely impurities?

A1: Discoloration and a depressed melting point are common indicators of impurities. Potential contaminants in the synthesis of 5-Fluorobenzo[d]oxazol-2-amine can include:

  • Unreacted Starting Materials: Such as 2-amino-4-fluorophenol or the cyanating agent used.

  • Side Products: Formation of isomeric products or byproducts from side reactions.

  • Residual Solvents: Incomplete removal of solvents used during the reaction or initial work-up.

  • Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities. It is advisable to work up the reaction mixture promptly and store the purified product under an inert atmosphere at low temperatures.[1]

Q2: I am observing multiple spots on my Thin Layer Chromatography (TLC) after initial purification. How can I improve the separation?

A2: The presence of multiple spots on a TLC plate indicates that the crude product is a mixture of compounds. To improve separation:

  • Optimize the TLC Mobile Phase: Experiment with different solvent systems of varying polarity. A common starting point for compounds of this nature is a mixture of hexane and ethyl acetate. Varying the ratio can help resolve spots that are close together.

  • Consider Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful technique for separating compounds with different polarities.

  • Check for Degradation: The compound may be degrading on the silica plate. If you suspect this, you can try using alumina for your chromatography or running the TLC quickly and developing it immediately.

Q3: My yield is significantly lower than expected after purification. What are the potential causes?

A3: Low recovery of the final product can stem from several factors during the purification process:

  • Inappropriate Recrystallization Solvent: If the compound is too soluble in the chosen solvent, even at low temperatures, a significant amount will be lost in the mother liquor.

  • Product Loss During Extraction: Ensure the pH of the aqueous layer is appropriate during work-up to minimize the solubility of the amine product in the aqueous phase before extraction with an organic solvent.

  • Adsorption on Silica Gel: During column chromatography, highly polar compounds can sometimes irreversibly bind to the silica gel. Pre-treating the silica gel with a small amount of triethylamine in the eluent can help mitigate this issue.

Q4: How can I remove a persistent colored impurity that co-elutes with my product during column chromatography?

A4: Colored impurities, often arising from oxidation, can be challenging to remove. Consider the following:

  • Charcoal Treatment: Dissolving the crude product in a suitable solvent and adding a small amount of activated charcoal can help adsorb colored impurities. The charcoal is then removed by filtration through celite before proceeding with recrystallization or another purification step.

  • Alternative Chromatography: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or reverse-phase silica.

  • Chemical Treatment: In some cases, a dilute solution of a reducing agent, such as sodium bisulfite, during the aqueous work-up can help to remove certain types of colored oxidation byproducts.

Data Presentation

The following table summarizes typical purity results obtained from different purification techniques for 2-aminobenzoxazole derivatives.

Purification TechniqueMobile Phase / SolventTypical PurityCommon Impurities Removed
RecrystallizationEthanol/Water> 98%Unreacted starting materials, some isomeric byproducts
Column ChromatographyHexane:Ethyl Acetate (7:3 to 1:1)> 99%Isomeric byproducts, less polar impurities
Preparative HPLCAcetonitrile/Water with 0.1% TFA> 99.5%Closely related structural analogs, trace impurities

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Dissolve a small amount of the crude 5-Fluorobenzo[d]oxazol-2-amine in various solvents to identify a suitable one where the compound is soluble at high temperatures but sparingly soluble at room temperature or below. Ethanol, methanol, or mixtures with water are often good starting points.

  • Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., Hexane:Ethyl Acetate 9:1).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., increasing the proportion of ethyl acetate).[2]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Fluorobenzo[d]oxazol-2-amine.

Visualizations

Purification_Troubleshooting start Crude Product (5-Fluorobenzo[d]oxazol-2-amine) tlc_analysis TLC Analysis start->tlc_analysis single_spot Single Major Spot? tlc_analysis->single_spot multiple_spots Multiple Spots single_spot->multiple_spots No recrystallization Recrystallization single_spot->recrystallization Yes column_chrom Column Chromatography multiple_spots->column_chrom check_purity Check Purity (TLC, NMR, LC-MS) recrystallization->check_purity column_chrom->check_purity pure_product Pure Product is_pure Is it Pure? check_purity->is_pure is_pure->pure_product Yes failed_purification Further Purification Needed is_pure->failed_purification No failed_purification->column_chrom

Caption: Troubleshooting workflow for the purification of 5-Fluorobenzo[d]oxazol-2-amine.

References

Technical Support Center: Optimizing Benzoxazole Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the temperature-sensitive cyclization step of benzoxazole synthesis. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to resolve experimental challenges.

Troubleshooting Guide: Temperature Control and Reaction Optimization

Effectively managing reaction temperature is critical for successful benzoxazole synthesis. Suboptimal temperatures can lead to low yields, incomplete reactions, or the formation of unwanted side products. This guide addresses common temperature-related issues.

Issue 1: Low or No Product Yield

  • Question: My benzoxazole synthesis is resulting in a very low yield. What are the initial troubleshooting steps related to temperature?

  • Answer: Low yields are a frequent challenge and a systematic approach is crucial for troubleshooting.[1][2] Insufficient temperature is a common cause for a stalled or low-yielding reaction, as the activation energy for the cyclization step may not be overcome.[1] Consider incrementally increasing the reaction temperature while closely monitoring the progress using methods like Thin Layer Chromatography (TLC).[1] However, be mindful that excessively high temperatures can lead to the degradation of reactants or the desired product.[3]

Issue 2: Incomplete Cyclization and Stalled Reactions

  • Question: My reaction seems to stall after the initial condensation, and I'm observing a significant amount of the Schiff base intermediate. How can temperature be optimized to drive the cyclization to completion?

  • Answer: The formation of a stable Schiff base intermediate is a common bottleneck.[2][3] To promote the subsequent intramolecular cyclization, increasing the reaction temperature is often an effective strategy.[1][3] Different synthetic routes have varying optimal temperature ranges. For instance, some solvent-free reactions may require temperatures as high as 130°C to achieve good yields, while other systems work optimally at lower temperatures like 50°C or 70°C.[1][3][4] It is recommended to perform a temperature screening study to identify the optimal conditions for your specific substrates and catalyst system.

Issue 3: Formation of Side Products

  • Question: I am observing significant side product formation, which is complicating purification and reducing my yield. How can temperature control help minimize these?

  • Answer: Side product formation can arise from temperatures that are either too high or too low. At elevated temperatures, starting materials like 2-aminophenol can undergo self-condensation or polymerization.[1][2] Conversely, if the temperature is too low to facilitate the final ring-closing step, intermediates like the N-acylated product (when using carboxylic acids) may accumulate without cyclizing.[1] Careful control of the reaction temperature is essential to favor the desired cyclization pathway over competing side reactions.[2]

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for benzoxazole cyclization?

A1: The optimal temperature for benzoxazole cyclization is highly dependent on the specific synthetic methodology, including the choice of reactants, catalyst, and solvent. Reported temperatures range from room temperature in some modern catalytic systems to 150°C or even 200°C in microwave-assisted syntheses.[5][6] For example, a green synthesis method using a reusable catalyst found 50°C to be the optimal temperature.[4] Another study utilizing a Brønsted acidic ionic liquid gel under solvent-free conditions required 130°C for optimal results.[7]

Q2: How can I monitor the effect of temperature on my reaction in real-time?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring reaction progress.[3] By taking small aliquots from the reaction mixture at different time points and temperatures, you can visualize the disappearance of starting materials and the appearance of the benzoxazole product. This allows for a qualitative assessment of the reaction rate and the formation of any major byproducts.

Q3: Can microwave irradiation be used to optimize the temperature for benzoxazole synthesis?

A3: Yes, microwave-assisted synthesis is a powerful technique for optimizing benzoxazole synthesis.[5] It allows for rapid and uniform heating, which can significantly reduce reaction times and improve yields. Microwave reactors offer precise temperature and pressure control, facilitating the screening of optimal reaction conditions.[5] For instance, some microwave protocols specify temperatures of 120°C or 200°C for short durations.[5]

Q4: Aside from temperature, what other factors are critical for a successful benzoxazole cyclization?

A4: Several factors beyond temperature are pivotal for successful benzoxazole synthesis. These include the purity of starting materials, the choice of catalyst and solvent, ensuring an inert atmosphere to prevent oxidation of sensitive reagents like 2-aminophenol, and correct stoichiometry of reactants.[1][2]

Data Presentation: Impact of Temperature on Benzoxazole Synthesis

The following tables summarize quantitative data from various studies on benzoxazole synthesis, highlighting the influence of temperature on reaction outcomes.

Table 1: Conventional Heating Methods

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Fe3O4@SiO2-SO3HSolvent-free500.7592[4]
NH4ClEthanol806-888[8]
Brønsted acidic ionic liquid gelSolvent-free130598[7]
Polyphosphoric acid (PPA)-150--[6]

Table 2: Microwave-Assisted Synthesis

ReactantsOxidant/CatalystTemperature (°C)Time (min)Yield (%)Reference
2-amino-4-methylphenol, aromatic aldehydesIodine12010High[5]
2-aminophenol, carboxylic acid-200--[5]

Experimental Protocols

Protocol 1: General Procedure for Benzoxazole Synthesis via Condensation of 2-Aminophenol and Benzaldehyde

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask, combine 2-aminophenol (1 mmol) and benzaldehyde (1 mmol).[7]

  • Catalyst Addition: Add the chosen catalyst (e.g., 0.01 g of a Brønsted acidic ionic liquid gel).[7]

  • Reaction Setup: Ensure the reaction is conducted under an inert atmosphere, such as nitrogen or argon, if reagents are sensitive to air or moisture.[1]

  • Heating and Monitoring: Stir the reaction mixture and heat to the optimized temperature (e.g., 130°C).[7] Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dissolve the mixture in an appropriate solvent (e.g., ethyl acetate).[7]

  • Purification: Separate the catalyst (if heterogeneous) by filtration or centrifugation.[7] Wash the organic layer, dry it over anhydrous sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[3]

Protocol 2: Microwave-Assisted Synthesis of 2,5-Disubstituted Benzoxazoles

This protocol is adapted from a method utilizing iodine as an oxidant under solvent-free conditions.[5]

  • Reactant Preparation: In a microwave process vial, thoroughly mix 2-amino-4-methylphenol (1 mmol), an aromatic aldehyde (1 mmol), potassium carbonate (0.5 mmol), and iodine (0.5 mmol).[5]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10 minutes.[5]

  • Work-up: After cooling, add a saturated solution of sodium thiosulfate to quench excess iodine.[5]

  • Extraction: Extract the resulting solution with ethyl acetate.[5]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants (2-Aminophenol, Aldehyde/Carboxylic Acid) catalyst Add Catalyst & Solvent reactants->catalyst heat Heat to Optimized Temperature catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Extraction/Filtration cool->extract purify Recrystallization or Column Chromatography extract->purify product Pure Benzoxazole purify->product

Caption: Experimental workflow for a typical benzoxazole synthesis.

troubleshooting_guide cluster_primary_checks Primary Checks cluster_temp_optimization Temperature Optimization start Low Yield or Incomplete Reaction purity Verify Starting Material Purity start->purity atmosphere Ensure Inert Atmosphere start->atmosphere catalyst Check Catalyst Activity start->catalyst temp_low Is Temperature Too Low? catalyst->temp_low increase_temp Incrementally Increase Temperature temp_low->increase_temp Yes success Improved Yield temp_low->success No side_products Side Product Formation? increase_temp->side_products temp_high Is Temperature Too High? decrease_temp Decrease Temperature temp_high->decrease_temp Yes decrease_temp->success side_products->temp_high Yes side_products->success No

References

Technical Support Center: Aminobenzoxazole Synthesis via Smiles Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted 2-aminobenzoxazoles utilizing the Smiles rearrangement. The information is primarily focused on the widely-cited method involving the activation of benzoxazole-2-thiol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-substituted 2-aminobenzoxazoles via the Smiles rearrangement.

Problem IDIssuePotential CausesSuggested Solutions
SR-01 Low to No Yield of the Desired Product Steric Hindrance: Bulky substituents on the amine nucleophile can significantly hinder the intramolecular attack.[1][2]- For moderately hindered amines, consider increasing the reaction temperature or prolonging the reaction time.[2] - If the reaction fails completely with a highly hindered amine (e.g., diethylamine), this specific protocol may not be suitable.[1][2] Consider a less sterically demanding amine or an alternative synthetic route.
Incorrect Base: The choice of base is critical for the rearrangement. Some bases may favor the formation of side products or not be strong enough to facilitate the reaction.[2][3]- Cesium carbonate (Cs₂CO₃) has been shown to be effective for this rearrangement.[2][3] - Stronger bases like DBU or NaH may lead to the formation of substitution byproducts rather than the desired rearrangement product.[2][3]
Suboptimal Solvent: The solvent can influence the solubility of reactants and the stability of intermediates.- Polar aprotic solvents like DMF or N,N-DMA are generally effective for this reaction.[2][3] - Solvents like MeCN may not be suitable and can lead to the formation of substitution side products.[2][3]
SR-02 Formation of a Substitution Product Instead of the Rearranged Product Reaction Conditions Favoring S-alkylation: Certain bases and milder conditions may only result in the initial S-alkylation without promoting the subsequent Smiles rearrangement.[2][3]- Ensure a suitable base for the rearrangement (e.g., Cs₂CO₃) is used.[2][3] - Milder reaction conditions (e.g., lower temperatures) might not be sufficient to overcome the activation energy for the rearrangement, even with a more reactive activating agent like bromoacetyl bromide.[2]
SR-03 Formation of Disulfide or Other Unexpected Byproducts Side Reactions with Bromoamines: When using aliphatic bromoamines, side reactions can lead to the formation of thiols, disulfides, or other unexpected products.[1][2][3] Excess Base: An excess of base can promote the formation of disulfide byproducts, possibly through a radical mechanism.[3]- Carefully control the stoichiometry of the base.[3] - The use of Et₃N has been noted to suppress disulfide formation in some cases.[3] - Rigorous purification by column chromatography will be necessary to isolate the desired product.
SR-04 Reaction Fails to Proceed with Certain Substrates Low Nucleophilicity of the Amine: Amides, for example, may have lower nitrogen nucleophilicity, which prevents the intramolecular attack required for the rearrangement.[1][2] Unfavorable Transition State: Sterically and energetically demanding transition states with certain substrates can prevent the rearrangement from occurring.[1][2]- This method may not be suitable for amines with low nucleophilicity. An alternative synthetic strategy will be required.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Smiles rearrangement in the synthesis of N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol?

A1: The reaction proceeds through a two-step mechanism. First, the benzoxazole-2-thiol is S-alkylated. This is followed by an intramolecular nucleophilic aromatic substitution (the Smiles rearrangement), where the nitrogen of the amine attacks the benzoxazole ring carbon, forming a spiro intermediate. Finally, rearomatization and hydrolysis yield the N-substituted 2-aminobenzoxazole.[1][2]

G cluster_0 Smiles Rearrangement Mechanism start Benzoxazole-2-thiol + Amine + Activating Agent s_alkylation S-Alkylated Intermediate start->s_alkylation S-Alkylation spiro Spiro Intermediate (Intramolecular Nucleophilic Attack) s_alkylation->spiro Smiles Rearrangement rearranged Rearranged Intermediate spiro->rearranged Rearomatization product N-Substituted 2-Aminobenzoxazole rearranged->product Hydrolysis

Caption: Mechanism of the Smiles rearrangement for aminobenzoxazole synthesis.

Q2: How does the nature of the amine affect the reaction outcome?

A2: The structure of the amine is a critical factor. Aromatic and primary aliphatic amines generally react well, providing good yields.[1][2] However, sterically hindered amines, such as those with bulky secondary alkyl groups, lead to significantly lower yields.[1][2] Highly hindered amines like diethylamine may fail to react altogether.[1][2]

Q3: What are the optimized reaction conditions for the one-pot amination of benzoxazole-2-thiol via the Smiles rearrangement?

A3: Based on published studies, the following conditions have been found to be optimal for the reaction with cyclohexylamine as a model substrate:

ParameterOptimized ConditionReference
Base Cs₂CO₃[2][3]
Activating Agent Chloroacetyl chloride[1][2][3]
Solvent DMF or N,N-DMA[2][3]
Temperature 160 °C (conventional heating)[2][3]

Q4: I am not getting the rearranged product, only a substitution product. What is the most likely reason?

A4: The formation of only the substitution product indicates that the initial S-alkylation has occurred, but the subsequent Smiles rearrangement has not. This is often due to the use of an inappropriate base.[2][3] For instance, bases like DBU or NaH have been observed to favor the substitution product.[2][3] Switching to cesium carbonate (Cs₂CO₃) under the right temperature conditions should promote the desired rearrangement.[2][3]

G start Low Yield or Incorrect Product check_amine Is the amine sterically hindered? start->check_amine check_base Is the base Cs₂CO₃? check_amine->check_base No solution_amine Consider alternative amine or synthetic route. check_amine->solution_amine Yes check_solvent Is the solvent DMF or N,N-DMA? check_base->check_solvent Yes solution_base Change base to Cs₂CO₃. check_base->solution_base No solution_solvent Change solvent to DMF or N,N-DMA. check_solvent->solution_solvent No success Optimized Reaction check_solvent->success Yes

Caption: Troubleshooting decision tree for the Smiles rearrangement.

Experimental Protocols

General One-Pot Procedure for the Synthesis of N-substituted 2-Aminobenzoxazoles via Smiles Rearrangement [1][2]

This protocol is based on the amination of benzoxazole-2-thiol with various amines, mediated by chloroacetyl chloride.

Materials:

  • Benzoxazole-2-thiol

  • Amine of choice

  • Cesium Carbonate (Cs₂CO₃)

  • Chloroacetyl chloride

  • N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (N,N-DMA)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, suspend benzoxazole-2-thiol (1.0 equiv) and the selected amine (1.0 equiv) in DMF or N,N-DMA.

  • Add cesium carbonate (Cs₂CO₃) (3.2 equiv) to the mixture.

  • Add chloroacetyl chloride (1.2 equiv) to the suspension.

  • Heat the reaction mixture to 160 °C and stir for the required time (typically 0.5-8 hours, depending on the amine).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 2-aminobenzoxazole.

G start Combine Reactants (Benzoxazole-2-thiol, Amine, Cs₂CO₃, Chloroacetyl chloride) in Solvent (DMF/N,N-DMA) reaction Heat to 160°C (0.5-8 hours) start->reaction monitoring Monitor by LC-MS reaction->monitoring workup Cool, Dilute with Water, Extract with EtOAc monitoring->workup purification Wash, Dry, Concentrate workup->purification product Column Chromatography (Silica Gel) purification->product final_product Pure N-Substituted 2-Aminobenzoxazole product->final_product

Caption: Experimental workflow for aminobenzoxazole synthesis.

References

How to prevent impurity formation in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during benzothiazole synthesis, with a focus on preventing impurity formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities formed during benzothiazole synthesis?

A1: The most frequently encountered impurities in benzothiazole synthesis include:

  • 2,2'-dithiobis(aniline): This disulfide byproduct results from the oxidation of the starting material, 2-aminothiophenol.[1]

  • Benzothiazoline intermediates: Incomplete oxidation during the cyclization step can lead to the formation of these non-aromatic intermediates.[2]

  • Polymeric and tar-like materials: These are often formed due to the oxidation and subsequent polymerization of 2-aminothiophenol, especially under harsh reaction conditions like high temperatures.[2]

  • Self-condensation products: The starting carbonyl compounds, such as aldehydes, can undergo self-condensation under certain reaction conditions.[1]

  • Unreacted starting materials: The presence of unreacted 2-aminothiophenol or the corresponding carbonyl compound is a common impurity.[3]

Q2: How can I prevent the oxidation of 2-aminothiophenol during the reaction?

A2: Preventing the oxidation of the highly susceptible 2-aminothiophenol is crucial for a clean reaction and high yield. Key strategies include:

  • Use of an inert atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, minimizes contact with atmospheric oxygen, thereby reducing the formation of disulfide byproducts.[2]

  • High-purity starting materials: It is advisable to use freshly purified or a newly opened bottle of 2-aminothiophenol to avoid introducing oxidized impurities from the start.[2]

  • Control of reaction temperature: Avoiding excessively high temperatures can minimize the rate of oxidation and other side reactions.[2]

Q3: What is the role of the catalyst in benzothiazole synthesis, and how does it affect purity?

A3: The choice of catalyst is critical and can significantly influence both the reaction rate and the purity of the final product. For the common synthesis involving the condensation of 2-aminothiophenol with carboxylic acids, catalysts like polyphosphoric acid (PPA) or methanesulfonic acid/silica gel are effective.[1] In reactions with aldehydes, a variety of catalysts, including H₂O₂/HCl, samarium triflate, and various metal-based catalysts, have been reported to provide good yields.[1][4] An inefficient or inappropriate catalyst can lead to low yields and the formation of side products due to incomplete reaction or the promotion of undesired reaction pathways.[1]

Q4: Are there "greener" or more environmentally friendly methods for benzothiazole synthesis that can also improve purity?

A4: Yes, several modern synthetic strategies focus on environmentally benign conditions, which often correlate with higher purity and simpler work-ups. These methods include:

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, often leading to cleaner reactions.[5]

  • Use of water as a solvent: Some methods successfully employ water as a solvent, reducing the need for volatile organic compounds (VOCs).[6]

  • Catalyst-free and solvent-free reactions: Certain protocols have been developed that proceed without a catalyst or solvent, minimizing waste and potential contamination.[4] For example, 2-arylbenzothiazoles can be synthesized from 2-aminothiophenol and aryl aldehydes in an air/DMSO oxidant system without a catalyst.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solutions
Low or No Product Yield • Inactive catalyst or reagents.• Incorrect reaction temperature.• Insufficient reaction time.• Presence of impurities in starting materials.• Use fresh, high-purity starting materials and reagents.[7]• Optimize the reaction temperature; some methods require heating while others proceed at room temperature.[7]• Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7]
Formation of Dark, Tar-like Material • Oxidation and polymerization of 2-aminothiophenol.[2]• Harsh reaction conditions (e.g., excessively high temperatures).[2]• Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]• Use freshly purified 2-aminothiophenol.[2]• Control the reaction temperature, potentially by running the reaction at a lower temperature for a longer duration.[2]
Presence of a Higher Molecular Weight Byproduct (Dimerization) • Reaction conditions favoring intermolecular reaction over intramolecular cyclization.[2]• Optimize reaction concentration to favor the desired intramolecular pathway.• Choose reaction conditions and catalysts that promote rapid cyclization.
Incomplete Cyclization (Benzothiazoline Intermediate Detected) • Insufficient amount or strength of the oxidizing agent.• Insufficient reaction time for the final oxidation step.• Steric hindrance from bulky substituents on the starting materials.[2]• Increase the stoichiometry of the oxidizing agent or use a stronger one.• Extend the reaction time and monitor for the disappearance of the intermediate by TLC.• Consider a different synthetic route if steric hindrance is a significant factor.
Difficulty in Product Isolation/Purification • Product is highly soluble in the reaction solvent.• Formation of an emulsion during workup.• Product instability on silica gel during column chromatography.[1]• If the product is soluble, try precipitating it by adding a non-solvent or by concentrating the reaction mixture.[7]• To break emulsions, try adding brine or filtering the mixture through Celite.• For products sensitive to acidic silica gel, consider using neutral or basic alumina for chromatography, or opt for recrystallization.[1]

Quantitative Data on Benzothiazole Synthesis

The following table summarizes yields for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes under different catalytic conditions.

Catalyst / SystemSolventTemperatureTimeYield Range (%)Reference
H₂O₂/HClEthanolRoom Temperature1 hExcellent[5]
NH₄ClMethanol-WaterRoom Temperature1 hHigh[5]
SnP₂O₇Not specifiedNot specified8-35 min87-95[5]
LaccasesNot specifiedNot specifiedNot specifiedHigh[5]
NaHSO₄-SiO₂Solvent-freeNot specifiedNot specifiedNot specified[5]
K₂S₂O₈ / K₂CO₃WaterReflux1 h83-94[6]

Note: "Excellent" and "High" are qualitative descriptions from the source documents; specific percentages were not always provided.

Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl [5][7]

This protocol describes a general method for the synthesis of 2-arylbenzothiazoles via the condensation of 2-aminothiophenol with an aromatic aldehyde.

Materials:

  • 2-Aminothiophenol (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Ethanol (10 mL)

  • 30% Hydrogen Peroxide (H₂O₂) (6.0 mmol)

  • Concentrated Hydrochloric Acid (HCl) (3.0 mmol)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol and the aromatic aldehyde in ethanol.

  • To this solution, add 30% H₂O₂ followed by the dropwise addition of concentrated HCl while stirring at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylbenzothiazole.

Protocol 2: Synthesis of Benzothiazole from 2-Aminothiophenol and Formic Acid [8]

This protocol details the synthesis of the parent benzothiazole ring.

Materials:

  • 2-Aminothiophenol (1.25 g, 10 mmol)

  • Formic Acid (15 mL)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol and formic acid.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain crude benzothiazole.

Visualizations

Impurity_Formation_Pathways cluster_main Main Reaction Pathway cluster_impurities Impurity Formation 2-Aminothiophenol 2-Aminothiophenol Intermediate Intermediate 2-Aminothiophenol->Intermediate Condensation Disulfide Byproduct Disulfide Byproduct 2-Aminothiophenol->Disulfide Byproduct Oxidation Carbonyl Compound Carbonyl Compound Carbonyl Compound->Intermediate Benzothiazole Product Benzothiazole Product Intermediate->Benzothiazole Product Cyclization/ Oxidation Benzothiazoline Benzothiazoline Intermediate->Benzothiazoline Incomplete Oxidation Polymerization Polymerization Disulfide Byproduct->Polymerization Benzothiazole_Synthesis_Workflow start Start: Reagent Preparation reaction Reaction Setup: - 2-Aminothiophenol - Carbonyl Compound - Catalyst & Solvent start->reaction heating Reaction Conditions: - Stirring - Heating (if required) - Inert Atmosphere reaction->heating monitoring Monitor Progress (TLC) heating->monitoring monitoring->heating Incomplete workup Work-up: - Quenching - Neutralization - Extraction monitoring->workup Reaction Complete purification Purification: - Recrystallization or - Column Chromatography workup->purification product Final Product: Pure Benzothiazole purification->product

References

Technical Support Center: Synthesis of N-Alkylbenzo[d]oxazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-alkylbenzo[d]oxazol-2-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of N-alkylbenzo[d]oxazol-2-amines?

A1: Common starting materials include 2-aminophenols and a cyanating agent, or benzoxazole-2-thiol which can be further reacted with various amines.[1][2] One method involves the reaction of o-aminophenols with a non-hazardous electrophilic cyanating agent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid.[2] Another scalable, metal-free approach utilizes benzoxazole-2-thiol as the substrate, which is methylated to form a methyl sulfide intermediate that then reacts with an amine.[1][3]

Q2: I am observing the formation of a disulfide byproduct in my reaction. How can this be minimized?

A2: The formation of a disulfide byproduct can occur, particularly when starting from benzoxazole-2-thiol and using an excess of base.[2][4] To minimize this, it is recommended to use a stoichiometric amount of the amine and base.[2][4] The use of a radical scavenger, such as triethylamine (Et3N), has also been shown to strongly suppress the formation of disulfide byproducts.[2][4]

Q3: My reaction yield is consistently low. What are the key parameters to optimize?

A3: Low yields can often be attributed to several factors. When following a literature procedure, ensure the purity of your starting materials and solvents. The reaction temperature is a critical parameter; for instance, in some reactions, an increased temperature can selectively favor the desired product over byproducts.[2] The choice of base and its stoichiometry is also crucial and should be carefully optimized.[2][4] Additionally, ensuring an inert atmosphere (e.g., nitrogen or argon) can be important if any reagents or intermediates are sensitive to air or moisture.

Q4: Are there metal-free methods available for the synthesis of N-alkylbenzo[d]oxazol-2-amines?

A4: Yes, metal-free synthesis protocols have been developed. One such method involves the reaction of benzoxazole-2-thiol with an alkylating agent to form a methyl sulfide intermediate, followed by a nucleophilic addition-elimination reaction with an amine.[1][3] This approach is particularly useful for preparing derivatives that are difficult to synthesize under other metal-free conditions.[1][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product formation - Inactive catalyst or reagents- Incorrect reaction temperature- Poor quality starting materials- Verify the activity of the catalyst and the purity of all reagents.- Optimize the reaction temperature. Some reactions may require heating to proceed efficiently.[2]- Use freshly purified starting materials.
Formation of disulfide byproduct - Excess base- Radical reaction pathway- Use stoichiometric amounts of amine and base.[2][4]- Add a radical scavenger like triethylamine (Et3N) to the reaction mixture.[2][4]
Difficulty in purification - Presence of closely related impurities- Unreacted starting materials- Optimize the reaction conditions to drive the reaction to completion.- Employ alternative purification techniques such as preparative HPLC or crystallization.
Inconsistent yields upon scale-up - Inefficient heat and mass transfer- Changes in reagent addition rates- Ensure efficient stirring and temperature control in the larger scale setup.- Maintain a consistent and controlled rate of reagent addition.

Experimental Protocols

Protocol 1: Synthesis via Smiles Rearrangement

This protocol describes the synthesis of N-substituted 2-aminobenzoxazoles using a Smiles rearrangement approach starting from benzoxazole-2-thiol.[2]

  • Activation of Benzoxazole-2-thiol: To a solution of benzoxazole-2-thiol (1.0 eq) in a suitable solvent (e.g., THF), add chloroacetyl chloride (1.1 eq) and a base (e.g., triethylamine, 1.2 eq) at 0 °C.

  • Reaction with Amine: After stirring for a specified time, add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Rearrangement: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: Metal-Free Synthesis from Benzoxazole-2-thiol

This protocol outlines a scalable, metal-free synthesis of N-alkylbenzo[d]oxazol-2-amines.[1][3]

  • Methylation of Thiol: Treat benzoxazole-2-thiol (1.0 eq) with a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to form the 2-(methylthio)benzo[d]oxazole intermediate.

  • Nucleophilic Addition-Elimination: The intermediate is then reacted with the desired alkylamine. For gaseous amines like methylamine, it can be generated in situ from a precursor like N-methylformamide.[1][3]

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature in a sealed vessel.

  • Purification: Upon completion, the reaction mixture is worked up and the desired N-alkylbenzo[d]oxazol-2-amine is purified using standard techniques such as column chromatography.

Quantitative Data Summary

Table 1: Comparison of Yields for Different Synthetic Methods

Entry Synthetic Method Starting Materials Product Yield (%) Reference
1Cyclizationo-aminophenol, NCTS, BF3·Et2OBenzo[d]oxazol-2-amine60[2]
2Cyclization4-methyl-2-aminophenol, NCTS, BF3·Et2O5-Methylbenzo[d]oxazol-2-amine53[2]
3Smiles RearrangementBenzoxazole-2-thiol, Benzylamine, ClCH2COClN-Benzylbenzo[d]oxazol-2-amine83[2][4]
4Metal-Free Nucleophilic SubstitutionBenzoxazole-2-thiol, Methylamine (in situ)N-Methylbenzo[d]oxazol-2-amineNot explicitly stated, but described as a scalable protocol[1][3]

Visualizations

experimental_workflow_smiles start Start: Benzoxazole-2-thiol activation Activation with Chloroacetyl Chloride (Base, 0 °C) start->activation Step 1 reaction Reaction with Primary/Secondary Amine activation->reaction Step 2 rearrangement Smiles Rearrangement (Reflux) reaction->rearrangement Step 3 workup Aqueous Work-up & Extraction rearrangement->workup Step 4 purification Column Chromatography workup->purification Step 5 end Product: N-Alkylbenzo[d]oxazol- 2-amine purification->end

Caption: Experimental workflow for the synthesis of N-alkylbenzo[d]oxazol-2-amines via Smiles rearrangement.

troubleshooting_logic start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents OK byproduct_check Analyze for Byproducts (e.g., Disulfide) check_conditions->byproduct_check Conditions Optimized suppress_byproduct Add Radical Scavenger (e.g., Et3N) byproduct_check->suppress_byproduct Disulfide Detected purification_issue Difficulty in Purification? byproduct_check->purification_issue No Major Byproducts suppress_byproduct->purification_issue optimize_purification Optimize Chromatography or Crystallization purification_issue->optimize_purification Yes success Improved Yield purification_issue->success No optimize_purification->success

Caption: Troubleshooting logic for addressing low yields in N-alkylbenzo[d]oxazol-2-amine synthesis.

References

Recrystallization solvents for purifying 5-Fluorobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the recrystallization of 5-Fluorobenzo[d]oxazol-2-amine. It includes frequently asked questions (FAQs), troubleshooting advice, and a general experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for the recrystallization of 5-Fluorobenzo[d]oxazol-2-amine?

A1: Based on the recrystallization of similar benzoxazole derivatives, ethanol is a highly recommended starting solvent.[1][2][3][4] An ethanol/water mixture can also be an effective solvent system.[1] Other solvents and solvent systems that have been used for related compounds include acetone/acetonitrile, n-hexane/acetone, n-hexane/THF, and n-hexane/ethyl acetate.[5][6] Given that the related compound 2-amino-5-fluorobenzoic acid shows solubility in ethanol, DMSO, and DMF, these solvents are also worth considering.[7]

Q2: My 5-Fluorobenzo[d]oxazol-2-amine is not dissolving in common organic solvents. What should I do?

A2: For amine compounds that are difficult to dissolve, a few strategies can be employed. One approach is to use organic acids, such as acetic acid, which can increase the solubility of basic compounds like amines.[8] Another strategy is to convert the amine into its salt form, for instance, by adding a solution of HCl in diethyl ether.[8] This often enhances solubility in polar solvents.

Q3: How can I improve the yield and purity of my recrystallized product?

A3: To improve yield and purity, ensure that the crude product is fully dissolved in the minimum amount of hot solvent. Slow cooling is crucial for the formation of pure crystals; rapid cooling can trap impurities. Using a co-solvent system (e.g., ethanol/water) can also be beneficial. If impurities persist, a second recrystallization may be necessary. For benzoxazole derivatives, purification is often achieved by recrystallization from hot ethanol.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Oiling out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower boiling point solvent or a larger volume of solvent. Try a solvent system where the compound is less soluble.
No crystal formation The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution. Scratch the inside of the flask with a glass rod to induce nucleation.
Low recovery Too much solvent was used, or the crystals were filtered before crystallization was complete.Concentrate the solution before cooling. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. Wash the collected crystals with a minimal amount of cold solvent.
Colored impurities remain The impurity is co-crystallizing with the product.Consider a different recrystallization solvent or solvent system. Activated charcoal can sometimes be used to remove colored impurities, but should be used with caution as it can also adsorb the desired product.

Experimental Protocols

General Recrystallization Protocol for 5-Fluorobenzo[d]oxazol-2-amine
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude 5-Fluorobenzo[d]oxazol-2-amine in various solvents at room temperature and upon heating. Good candidate solvents will dissolve the compound when hot but not at room temperature. Based on literature for related compounds, ethanol is a good starting point.[1][2][3][4]

  • Dissolution: Place the crude 5-Fluorobenzo[d]oxazol-2-amine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot solvent until it does.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size and purity. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Solvent/SystemPolarityBoiling Point (°C)Suitability for Benzoxazole Derivatives
EthanolPolar Protic78Often a good choice, widely used.[1][2][3][4]
Ethanol/WaterPolar ProticVariesCan be effective for adjusting polarity.[1]
AcetonePolar Aprotic56Used in combination with acetonitrile.[5]
AcetonitrilePolar Aprotic82Used in combination with acetone.[5]
Ethyl AcetateModerately Polar77Often used in a co-solvent system with hexane.[6]
n-HexaneNonpolar69Typically used as an anti-solvent or in a co-solvent system.[6]
DMSOPolar Aprotic189A related compound is soluble in DMSO.[7]
DMFPolar Aprotic153A related compound is soluble in DMF.[7]

Visualizations

Recrystallization_Workflow start Start: Crude 5-Fluorobenzo[d]oxazol-2-amine solvent_selection Select Appropriate Solvent(s) start->solvent_selection dissolution Dissolve Crude Product in Minimum Amount of Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if insoluble impurities are present) dissolution->hot_filtration cooling Slow Cooling to Room Temperature dissolution->cooling No insoluble impurities hot_filtration->cooling Yes ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration to Collect Crystals ice_bath->filtration washing Wash Crystals with Cold Solvent filtration->washing drying Dry Purified Crystals washing->drying end End: Pure 5-Fluorobenzo[d]oxazol-2-amine drying->end

Caption: A general workflow for the recrystallization of 5-Fluorobenzo[d]oxazol-2-amine.

References

Navigating Unexpected Byproducts in Benzoxazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common and unexpected byproduct formation during benzoxazole synthesis. The information is tailored for professionals in research and drug development to help identify, characterize, and mitigate the formation of impurities, ensuring the desired product quality and yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during benzoxazole synthesis, offering potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Benzoxazole Product

Potential Causes:

  • Incomplete Reaction: The reaction may not have reached completion, leaving starting materials or intermediates in the mixture.

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, or catalyst may not be ideal for the specific substrates.

  • Catalyst Inactivity: The catalyst may be deactivated or used in an incorrect amount.[1]

  • Poor Quality Starting Materials: Impurities in the initial reagents can interfere with the reaction.

  • Side Reaction Predominance: Conditions may favor the formation of byproducts over the desired benzoxazole.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of starting materials and the formation of the product over time.[1] If the reaction stalls, consider extending the reaction time or incrementally increasing the temperature.[2]

  • Optimize Reaction Conditions:

    • Temperature: Carefully control the reaction temperature. Some solvent-free reactions may require temperatures as high as 130°C for good yields.[2]

    • Solvent: The choice of solvent is crucial. Screen a variety of solvents to find the optimal one for your specific reactants.

    • Stoichiometry: Ensure the molar ratios of your reactants are accurate. A slight excess of one reactant can sometimes drive the reaction to completion.[2]

  • Verify Catalyst Activity: Use a fresh, properly stored catalyst. In some cases, a small increase in catalyst loading can improve conversion.[1]

  • Purify Starting Materials: Ensure the purity of your 2-aminophenol and corresponding aldehyde or carboxylic acid derivative before starting the reaction.

  • Consider a Protective Atmosphere: If reactants or intermediates are sensitive to oxygen or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-related byproducts.[1]

Problem 2: Presence of a Major Byproduct Identified as the Schiff Base Intermediate

Potential Cause:

  • Incomplete Cyclization: The condensation of 2-aminophenol and an aldehyde forms a Schiff base intermediate, which may be stable and fail to cyclize under the current reaction conditions.[1]

Troubleshooting Steps:

  • Increase Temperature or Reaction Time: Higher temperatures and longer reaction times can provide the necessary energy to overcome the activation barrier for cyclization.[2]

  • Add an Oxidant: The cyclization step is an oxidative process. The addition of a suitable oxidant may be necessary to facilitate ring closure.

  • Adjust Catalyst: The choice of catalyst can significantly influence the rate of cyclization.[1] Experiment with different acid or base catalysts to promote the ring-closing step.

Problem 3: Formation of N-Acylated or Di-Acylated Byproducts

Potential Cause:

  • Reaction with Carboxylic Acid Derivatives: When using carboxylic acids or their derivatives, the amino group of 2-aminophenol can be acylated. If the subsequent intramolecular cyclization does not occur, an N-acylated byproduct will be present.[2] Di-acylation can also occur, where both the amino and hydroxyl groups of the 2-aminophenol are acylated.

Troubleshooting Steps:

  • Optimize Catalyst and Conditions: Select a catalyst and reaction conditions that specifically favor the intramolecular cyclization over simple N-acylation.

  • Two-Step Procedure: Consider a two-step synthesis. First, form and isolate the intermediate amide (the N-acylated product). Then, in a separate step, subject the purified amide to cyclization conditions.[2]

  • Control Stoichiometry of Acylating Agent: Use a precise 1:1 molar ratio of the acylating agent to 2-aminophenol to minimize the chance of di-acylation.

Problem 4: Presence of Polymeric Byproducts

Potential Cause:

  • Self-Condensation: 2-aminophenol can self-condense or polymerize, especially at high temperatures or under highly acidic or basic conditions.[2]

Troubleshooting Steps:

  • Careful Temperature Control: Avoid excessively high reaction temperatures.

  • Maintain Stoichiometric Balance: Ensure that the reactants are present in the correct molar ratios to discourage self-condensation of the 2-aminophenol.[2]

  • Purification: Polymeric byproducts can often be removed during purification, for example, through column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected byproducts in benzoxazole synthesis?

A1: Besides the uncyclized Schiff base intermediate, other common byproducts include:

  • Over-alkylation/acylation products: Multiple substitutions on the benzoxazole ring can occur if alkylating or acylating agents are used.[1]

  • N-Acyl 2-aminophenol: The result of acylation of the amino group without subsequent cyclization.[2]

  • Di-acyl 2-aminophenol: Both the amino and hydroxyl groups of the 2-aminophenol are acylated.

  • Polymers: Formed from the self-condensation of 2-aminophenol.[2]

Q2: How can I characterize these unexpected byproducts?

A2: A combination of analytical techniques is typically used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate volatile components of the reaction mixture and obtain their mass spectra for identification.

  • High-Performance Liquid Chromatography (HPLC): To separate non-volatile components and quantify the purity of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure of the isolated byproducts.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the byproducts.

Q3: Are there specific purification techniques to remove these byproducts?

A3: Yes, several methods can be effective:

  • Column Chromatography: This is a very common and effective method for separating the desired benzoxazole from most byproducts.[1] The choice of solvent system is critical for achieving good separation.

  • Recrystallization: If the desired product is a solid, recrystallization can be a powerful technique to remove impurities.

  • Preparative HPLC: For difficult separations or to obtain highly pure samples of the byproducts for characterization, preparative HPLC can be used.

Data Presentation: Byproduct Formation Overview

While specific quantitative data is highly dependent on the exact reaction conditions and substrates used, the following table provides a qualitative overview of how different parameters can influence the formation of common byproducts.

Reaction ConditionEffect on Uncyclized Schiff BaseEffect on N-Acyl/Di-Acyl ByproductsEffect on Polymeric Byproducts
↑ Temperature ↓ (promotes cyclization)May ↑ or ↓ depending on kinetics↑ (promotes self-condensation)
↑ Reaction Time ↓ (allows for completion)May ↓ if cyclization is slow↑ (more time for side reactions)
Inert Atmosphere No significant direct effectNo significant direct effect↓ (prevents oxidative polymerization)
Catalyst Choice Highly dependent on catalystCan be optimized to favor cyclizationCan influence rate of side reactions
Incorrect Stoichiometry Can lead to unreacted starting material↑ (excess acylating agent)↑ (excess 2-aminophenol)

Experimental Protocols

Protocol 1: General Procedure for Benzoxazole Synthesis and Workup

  • In a reaction vessel, combine 2-aminophenol (1.0 mmol) and the desired aldehyde or carboxylic acid (1.0 mmol).

  • Add the chosen solvent and catalyst (if applicable).

  • Stir the reaction mixture at the optimized temperature for the determined reaction time.

  • Monitor the reaction progress by TLC or GC.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid product precipitates, it can be collected by filtration.

  • If the product is in solution, perform an appropriate workup, which may include quenching the reaction, extraction with an organic solvent, and washing with brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Characterization of an Unknown Byproduct by NMR and MS

  • Isolate the Byproduct: Separate the byproduct from the reaction mixture using column chromatography or preparative HPLC.

  • Mass Spectrometry (MS): Dissolve a small sample of the isolated byproduct in a suitable solvent and analyze by MS to determine the molecular weight.

  • ¹H NMR Spectroscopy: Dissolve 5-10 mg of the pure byproduct in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H NMR spectrum. Analyze the chemical shifts, integration, and coupling patterns to identify the types of protons and their connectivity.

  • ¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum on the same sample to determine the number and types of carbon atoms in the molecule.

  • Structure Elucidation: Combine the information from MS and NMR to propose a chemical structure for the byproduct.

Visualizations

experimental_workflow Experimental Workflow for Benzoxazole Synthesis and Analysis cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization reactants Starting Materials (2-Aminophenol, Aldehyde/Acid) reaction Reaction (Solvent, Catalyst, Temp, Time) reactants->reaction monitoring Reaction Monitoring (TLC, GC) reaction->monitoring workup Quenching & Extraction monitoring->workup purification Purification (Column Chromatography, Recrystallization) workup->purification product Desired Benzoxazole purification->product byproduct Unexpected Byproduct purification->byproduct nmr_ms Spectroscopic Analysis (NMR, MS, IR) product->nmr_ms byproduct->nmr_ms

Caption: Workflow for Benzoxazole Synthesis and Byproduct Analysis.

byproduct_formation_pathways Potential Byproduct Formation Pathways reactants 2-Aminophenol + Aldehyde/Acid schiff_base Schiff Base Intermediate reactants->schiff_base Condensation n_acyl N-Acyl Intermediate reactants->n_acyl N-Acylation polymer Polymeric Byproducts reactants->polymer Self-Condensation benzoxazole Desired Benzoxazole Product schiff_base->benzoxazole Cyclization (Desired Pathway) n_acyl->benzoxazole Cyclization (Desired Pathway) di_acyl Di-Acyl Byproduct n_acyl->di_acyl Further Acylation

Caption: Pathways to Desired Product and Common Byproducts.

References

Technical Support Center: Monitoring 2-Aminobenzoxazole Synthesis via TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 2-aminobenzoxazole using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical TLC eluent system for monitoring the synthesis of 2-aminobenzoxazole from 2-aminophenol?

A common and effective eluent system is a mixture of hexane and ethyl acetate. The optimal ratio can vary depending on the specific reaction conditions and the substitution on the aromatic ring, but a good starting point is a 7:3 or 3:2 (v/v) mixture of hexane to ethyl acetate.

Q2: How can I visualize the spots of 2-aminophenol and 2-aminobenzoxazole on the TLC plate?

Both 2-aminophenol and 2-aminobenzoxazole are often UV-active due to their aromatic nature and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent green background. For further confirmation and for compounds with weak UV absorbance, chemical staining is recommended.

  • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized. Both 2-aminophenol and 2-aminobenzoxazole will appear as yellowish-brown spots on a purple background.[1]

  • Ninhydrin Stain: This stain is specific for primary and secondary amines. 2-Aminophenol, having a primary amine group, will typically produce a purple or reddish-purple spot upon heating.[2][3][4] 2-Aminobenzoxazole may also give a positive test, though the color might vary.

Q3: My TLC plate shows streaking. What could be the cause?

Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much sample to the TLC plate. Try diluting your sample before spotting it.

  • Highly Polar Compounds: If your compound is very polar, it may not move significantly from the baseline and can appear as a streak. A more polar eluent system may be required.

  • Acidic or Basic Nature of the Compound: 2-Aminophenol is amphoteric and can interact strongly with the acidic silica gel on the TLC plate, leading to streaking. Adding a small amount of a modifying agent to the eluent, such as a few drops of triethylamine (for basic compounds) or acetic acid (for acidic compounds), can often resolve this issue.

  • Sample Insolubility: If the sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before spotting.

Q4: The starting material spot (2-aminophenol) is still very intense on my TLC after a prolonged reaction time. What does this indicate?

A persistent and intense starting material spot suggests that the reaction is proceeding slowly or has stalled. Potential reasons include:

  • Inadequate Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Poor Quality of Reagents: Degradation of the starting material or reagent (e.g., hydrolysis of cyanogen bromide) can inhibit the reaction.

  • Inhibitors: The presence of impurities in the starting materials or solvent can act as inhibitors.

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.

Q5: I see multiple spots on my TLC in the reaction mixture lane. What could they be?

Besides the starting material and the desired 2-aminobenzoxazole product, other spots may indicate the formation of side products or intermediates. In the synthesis from 2-aminophenol and cyanogen bromide, a possible intermediate is the O-cyanate, which can then rearrange or cyclize. Side reactions could also lead to the formation of ureas or other condensation products. Comparing the Rf values of these spots to your starting material and product can help in their preliminary identification.

Troubleshooting Guide

This guide addresses common issues observed on a TLC plate during the synthesis of 2-aminobenzoxazole.

Observation on TLC Plate Potential Cause Recommended Action
Starting material spot is gone, but no product spot is visible. The product is highly polar and remains at the baseline, or it is non-polar and has run with the solvent front. The product may not be UV-active or does not stain with the chosen reagent.Adjust the eluent system. To see a polar product, increase the polarity (e.g., increase the proportion of ethyl acetate). To see a non-polar product, decrease the polarity. Use a different visualization technique (e.g., a different stain or a UV lamp of a different wavelength).
Both starting material and product spots are present and well-separated. The reaction is incomplete.Continue the reaction and monitor by TLC at regular intervals until the starting material spot is no longer visible or its intensity is significantly diminished.
The product spot is streaked or has a "tail". The product may be interacting strongly with the silica gel, or the sample is too concentrated.Add a small amount of a suitable modifier to the eluent (e.g., triethylamine). Dilute the reaction mixture sample before spotting on the TLC plate.
A new spot appears with an Rf value between the starting material and the product. This could be an intermediate of the reaction.Continue monitoring the reaction. The intensity of the intermediate spot should decrease over time as it is converted to the final product.
Spots are very close together (poor resolution). The eluent system is not optimal for separating the components.Experiment with different eluent ratios. A less polar system (more hexane) will generally increase the separation between less polar compounds, while a more polar system (more ethyl acetate) will help separate more polar compounds.

Experimental Protocols

Synthesis of 2-Aminobenzoxazole from 2-Aminophenol and Cyanogen Bromide

Materials:

  • 2-Aminophenol

  • Cyanogen bromide (Caution: Highly toxic) or a safer alternative like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[5][6]

  • Anhydrous ethanol or dioxane

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • UV lamp

  • Staining solution (e.g., potassium permanganate or ninhydrin)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminophenol (1 equivalent) in anhydrous ethanol or dioxane.

  • Reagent Addition: Cool the solution in an ice bath and add a solution of cyanogen bromide (1 equivalent) in the same solvent dropwise.

  • Reaction Monitoring:

    • Prepare a TLC developing chamber with a 7:3 (v/v) mixture of hexane and ethyl acetate.

    • On a TLC plate, spot the starting 2-aminophenol solution, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane).

    • Allow the reaction to stir at room temperature and take aliquots for TLC analysis every 30-60 minutes.

    • Develop the TLC plate and visualize the spots under a UV lamp and/or by staining. The reaction is complete when the 2-aminophenol spot has disappeared from the reaction mixture lane.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography using a hexane/ethyl acetate gradient.

Data Presentation: Typical TLC Profile
Compound Role Typical Rf Value (7:3 Hexane:EtOAc) Visualization
2-AminophenolStarting Material~ 0.3 - 0.4UV-active, Purple with Ninhydrin, Yellow-brown with KMnO₄
2-AminobenzoxazoleProduct~ 0.5 - 0.6UV-active, Yellow-brown with KMnO₄

Note: Rf values are approximate and can vary based on the exact TLC plate, chamber saturation, and temperature.

Visualizations

Experimental Workflow for TLC Monitoring

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring TLC Monitoring cluster_analysis Analysis & Work-up prep_reagents Prepare Reagents (2-aminophenol, CNBr, solvent) mix Mix Reagents prep_reagents->mix prep_tlc Prepare TLC Chamber (7:3 Hexane:EtOAc) stir Stir at Room Temperature mix->stir spot Spot TLC Plate (SM, Rxn, Co-spot) stir->spot develop Develop TLC Plate spot->develop visualize Visualize Spots (UV, Stain) develop->visualize analyze Analyze TLC visualize->analyze is_complete Is Reaction Complete? analyze->is_complete workup Work-up and Purify is_complete->workup Yes continue_rxn Continue Reaction is_complete->continue_rxn No continue_rxn->stir

Caption: Workflow for monitoring 2-aminobenzoxazole synthesis via TLC.

Troubleshooting Decision Tree

G start Problem with TLC Analysis streaking Streaking Observed? start->streaking overloaded Sample Overloaded? streaking->overloaded Yes no_product No Product Spot? streaking->no_product No polar Compound Too Polar? overloaded->polar No dilute Dilute Sample overloaded->dilute Yes acid_base Acidic/Basic Compound? polar->acid_base No more_polar_eluent Increase Eluent Polarity polar->more_polar_eluent Yes add_modifier Add Modifier to Eluent (e.g., TEA or Acetic Acid) acid_base->add_modifier Yes end Problem Resolved acid_base->end No dilute->end more_polar_eluent->end add_modifier->end check_visualization Check Visualization Method (UV and Stains) no_product->check_visualization Yes reaction_issue Reaction Incomplete/Stalled? no_product->reaction_issue No check_visualization->end check_conditions Check Reaction Conditions (Temp, Reagents, Stoichiometry) reaction_issue->check_conditions Yes poor_resolution Poor Spot Resolution? reaction_issue->poor_resolution No check_conditions->end optimize_eluent Optimize Eluent Ratio poor_resolution->optimize_eluent Yes poor_resolution->end No optimize_eluent->end

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Fluorobenzo[d]oxazol-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating the structural details of organic compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 5-Fluorobenzo[d]oxazol-2-amine and its structurally related analogs. By examining the influence of substituents on the benzoxazole core, this document aims to facilitate the interpretation of NMR spectra and aid in the characterization of novel benzoxazole derivatives.

The benzoxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a fluorine atom, as in 5-Fluorobenzo[d]oxazol-2-amine, can significantly modulate a molecule's physicochemical properties, including its metabolic stability and binding affinity. A thorough NMR analysis is therefore crucial for confirming the identity and purity of such compounds.

Comparative ¹H NMR Data

The ¹H NMR spectra of 2-aminobenzoxazole derivatives are characterized by signals in the aromatic region corresponding to the protons on the benzene ring, and a broad singlet for the amine (-NH₂) protons. The chemical shifts and coupling constants of the aromatic protons are particularly sensitive to the nature of the substituent at the 5-position.

CompoundH-4H-6H-7-NH₂Solvent
Benzo[d]oxazol-2-amine [1]7.19 (d, J=7.3 Hz)7.08 (t, J=7.2 Hz)7.30 (d, J=7.8 Hz)7.35 (s, 2H)DMSO-d₆
5-Methylbenzo[d]oxazol-2-amine [1]7.00 (s)6.75 (d, J=7.9 Hz)7.16 (d, J=8.0 Hz)7.29 (s, 2H)DMSO-d₆
5-Nitrobenzo[d]oxazol-2-amine [1]7.98–7.96 (m)7.95–7.90 (m)7.55 (d, J=8.7 Hz)7.95–7.90 (m, 3H)DMSO-d₆
6-Nitrobenzo[d]oxazol-2-amine [1]8.29–8.17 (m)8.10 (dd, J=8.7, 2.3 Hz)7.32 (d, J=8.7 Hz)8.29–8.17 (m, 3H)DMSO-d₆

Note: For 5-Nitrobenzo[d]oxazol-2-amine, the original data presents the aromatic and amine protons in overlapping multiplets.

Comparative ¹³C NMR Data

In the ¹³C NMR spectra, the chemical shifts of the carbon atoms in the benzoxazole ring are influenced by the electron-donating or electron-withdrawing nature of the substituents. The carbon atom directly attached to the fluorine in 5-Fluorobenzo[d]oxazol-2-amine is expected to show a large C-F coupling constant.

CompoundC-2C-3aC-4C-5C-6C-7C-7aSolvent
Benzo[d]oxazol-2-amine [1]162.70143.61115.25123.45119.92108.38147.92DMSO-d₆
5-Methylbenzo[d]oxazol-2-amine [1]162.89143.78115.69132.47120.46107.80146.09DMSO-d₆
5-Nitrobenzo[d]oxazol-2-amine [1]164.80144.65108.64144.36116.65109.98152.31DMSO-d₆
6-Nitrobenzo[d]oxazol-2-amine [1]166.35147.19104.65121.09140.29114.13150.99DMSO-d₆

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is essential for accurate structural elucidation and comparison.

Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of the benzoxazole derivative and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

NMR Spectrometer Parameters:

  • ¹H NMR:

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): Approximately 16 ppm, centered around 6 ppm.

  • ¹³C NMR:

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment (zgpg30).

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): Approximately 200-220 ppm, centered around 110 ppm.

Data Processing:

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a polynomial baseline correction.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum. For ¹³C spectra, list the chemical shifts of all observed carbons.

Visualizing Structural and Experimental Relationships

To further clarify the relationships between the chemical structure and the experimental workflow, the following diagrams are provided.

Chemical Structure of 5-Fluorobenzo[d]oxazol-2-amine cluster_benzoxazole C2 C2 N3 N3 C2->N3 NH2 NH2 C2->NH2 C3a C3a C4 C4 C3a->C4 C7a C7a C3a->C7a C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 F5 F5 C5->F5 C7 C7 C6->C7 H6 H6 C6->H6 C7->C7a H7 H7 C7->H7 O1 O1 C7a->O1 O1->C2 N3->C3a

Caption: Molecular structure of 5-Fluorobenzo[d]oxazol-2-amine with atom numbering.

General NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample add_std Add Internal Standard dissolve->add_std homogenize Homogenize Solution add_std->homogenize setup Spectrometer Setup homogenize->setup acquire_1h Acquire 1H Spectrum setup->acquire_1h acquire_13c Acquire 13C Spectrum setup->acquire_13c ft Fourier Transformation acquire_1h->ft acquire_13c->ft phase_baseline Phasing & Baseline Correction ft->phase_baseline reference Referencing phase_baseline->reference analyze Peak Picking, Integration & Interpretation reference->analyze

Caption: A generalized workflow for NMR analysis from sample preparation to data interpretation.

References

Confirming the Structure of 5-Fluorobenzo[d]oxazol-2-amine with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected mass spectrum of 5-Fluorobenzo[d]oxazol-2-amine against its non-fluorinated and halogenated analogs. By examining established fragmentation patterns and experimental data from similar compounds, we can confidently predict the mass spectral behavior of 5-Fluorobenzo[d]oxazol-2-amine, a critical step in its structural confirmation.

Introduction

5-Fluorobenzo[d]oxazol-2-amine is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the 2-aminobenzoxazole scaffold in biologically active molecules. Mass spectrometry is a cornerstone technique for the structural elucidation of such novel compounds. This guide outlines the expected electron ionization (EI) mass spectrometry results for 5-Fluorobenzo[d]oxazol-2-amine and compares them with the known mass spectral data of 2-aminobenzoxazole and other halogenated derivatives.

Experimental Protocols

A detailed experimental protocol for acquiring the mass spectrum of 5-Fluorobenzo[d]oxazol-2-amine and its analogs is provided below.

Mass Spectrometry Protocol

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a double-focusing magnetic sector or a time-of-flight (TOF) instrument, is recommended.

  • Ionization Source: Electron Ionization (EI) at 70 eV.[1]

  • Sample Introduction: A direct insertion probe or a gas chromatograph (GC) can be used for sample introduction. For GC-MS, a non-polar capillary column (e.g., DB-5) would be suitable.

  • Inlet Temperature: 200-250 °C.

  • Source Temperature: 200-230 °C.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • For direct insertion, a few microliters of the solution are applied to the probe tip, and the solvent is allowed to evaporate.

  • For GC-MS, inject 1 µL of the solution into the GC inlet.

Data Analysis:

  • The resulting mass spectrum should be analyzed for the molecular ion peak (M+) and the characteristic fragmentation pattern.

  • High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and elemental composition of the molecular ion and key fragments.

Comparative Mass Spectrometry Data

The following table summarizes the expected and reported mass-to-charge ratios (m/z) for the molecular ions of 5-Fluorobenzo[d]oxazol-2-amine and its analogs.

CompoundMolecular FormulaMolecular Weight (Da)[M+H]+ (calcd/found)
5-Fluorobenzo[d]oxazol-2-amine C₇H₅FN₂O152.13153.0513 (predicted)
2-AminobenzoxazoleC₇H₆N₂O134.14135.0553 / 135.0554[2]
5-Methylbenzo[d]oxazol-2-amineC₈H₈N₂O148.16149.0709 / 149.0709[2]
5-Chlorobenzo[d]oxazol-2-amineC₇H₅ClN₂O168.58169.0163 (predicted)
5-Nitrobenzo[d]oxazol-2-amineC₇H₅N₃O₃179.13178.0258 / 178.0242 ([M-H]+)[2]

Predicted values based on elemental composition.

Predicted Fragmentation Pattern of 5-Fluorobenzo[d]oxazol-2-amine

The fragmentation of 2-aminobenzoxazole derivatives under electron ionization is influenced by the stable benzoxazole ring system and the presence of the amino group. The introduction of a fluorine atom at the 5-position is expected to further direct the fragmentation pathways.

The following table outlines the predicted key fragment ions for 5-Fluorobenzo[d]oxazol-2-amine.

m/z (Predicted)Proposed FragmentFragmentation Pathway
152[C₇H₅FN₂O]⁺Molecular Ion (M⁺)
124[C₇H₅FN]⁺Loss of CO
123[C₆H₂FN₂]⁺Loss of HCN from the oxazole ring
96[C₆H₃F]⁺Loss of HCN from the [M-CO]⁺ fragment
95[C₆H₂F]⁺Loss of H from the fluorophenyl cation

Key Fragmentation Pathways:

  • Loss of Carbon Monoxide (CO): A common fragmentation pathway for benzoxazoles is the loss of a CO molecule from the oxazole ring, leading to the formation of a stable azirine intermediate which rearranges to a cyanophenyl cation.

  • Loss of Hydrogen Cyanide (HCN): Cleavage of the oxazole ring can also result in the elimination of HCN.

  • Loss of a Halogen Radical: In halogenated compounds, the loss of the halogen atom is a common fragmentation route. However, the strong C-F bond may make the loss of a fluorine radical less favorable compared to the loss of chlorine or bromine in the respective analogs.

Comparison with Alternative Compounds

  • 2-Aminobenzoxazole: The mass spectrum of the parent compound, 2-aminobenzoxazole, is expected to show a molecular ion at m/z 134, with subsequent losses of CO (m/z 106) and HCN (m/z 107). The presence of the amino group generally stabilizes the molecular ion.

  • 5-Chlorobenzo[d]oxazol-2-amine: For the chloro-analog, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with peaks at m/z 168 and 170 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. A prominent fragment would be the loss of the chlorine radical to give an ion at m/z 133.

  • 5-Bromobenzo[d]oxazol-2-amine: Similarly, the bromo-derivative will show a molecular ion with an isotopic pattern at m/z 212 and 214 of nearly equal intensity, which is indicative of a single bromine atom. The loss of the bromine radical to form an ion at m/z 133 would be a major fragmentation pathway.

The comparison of the fragmentation patterns of these halogenated analogs highlights the influence of the C-X bond strength (C-F > C-Cl > C-Br) on the relative abundance of the [M-X]⁺ fragment ion.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for confirming the structure of 5-Fluorobenzo[d]oxazol-2-amine using mass spectrometry and a simplified representation of a potential signaling pathway where such a molecule might be investigated.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_ms Mass Spectrometry Analysis cluster_comparison Data Comparison & Confirmation s1 Synthesize 5-Fluorobenzo[d]oxazol-2-amine s2 Purify by Chromatography/Recrystallization s1->s2 ms1 Prepare Sample for MS s2->ms1 ms2 Acquire EI Mass Spectrum ms1->ms2 ms3 Analyze Fragmentation Pattern ms2->ms3 ms4 Perform High-Resolution MS (HRMS) ms2->ms4 c1 Compare with Predicted Spectrum ms3->c1 c2 Compare with Spectra of Analogs ms3->c2 ms4->c1 c3 Confirm Structure c1->c3 c2->c3

Caption: Experimental workflow for structural confirmation.

signaling_pathway receptor Receptor kinase Kinase Cascade receptor->kinase Activation compound 5-Fluorobenzo[d]oxazol-2-amine compound->receptor tf Transcription Factor kinase->tf Phosphorylation response Cellular Response tf->response Gene Expression

Caption: A potential signaling pathway investigation.

Conclusion

References

A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of 2-Amino-5-fluorobenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds like 2-Amino-5-fluorobenzoxazole is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose, offering high resolution and sensitivity for separating the main compound from any process-related impurities or degradation products.[1] For fluorinated benzoxazole compounds, HPLC is commonly used to confirm purities, which are often found to be above 98%.[2]

High-Level Comparison: HPLC vs. Alternative Methods

While HPLC is the gold standard for quantitative purity analysis of non-volatile compounds, other techniques can provide complementary information, particularly for structural elucidation and the identification of unknown impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Application Quantitative analysis of the main component and known impurities.[3]Structural elucidation and identification of unknown impurities.[1]Identification of unknown impurities and structural elucidation, often coupled with a separation technique like LC or GC.[1][4]
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[5]Measures the magnetic properties of atomic nuclei to provide detailed information about the molecular structure.[1]Measures the mass-to-charge ratio of ions to identify and quantify compounds.[1]
Strengths High precision, accuracy, and robustness for quantification.[4]Unparalleled for structural elucidation; can be used for quantitative analysis (qNMR) without a reference standard for each impurity.[1]High sensitivity and specificity; provides molecular weight information.[1]
Limitations Requires a reference standard for the quantification of impurities.Lower sensitivity compared to chromatographic methods.[1]Typically requires coupling with a separation technique for complex mixtures.
Typical Use Case Routine quality control, purity assessment, and stability testing.Confirmation of chemical structure, identification of process-related impurities and degradation products.Impurity identification, metabolic profiling, and confirmation of molecular weight.

Experimental Protocols

A detailed experimental protocol for a representative Reversed-Phase HPLC (RP-HPLC) method is provided below, based on common practices for structurally similar benzoxazole and benzophenone derivatives.[1][6]

Representative Experimental Protocol: RP-HPLC

This protocol is a representative method and may require optimization for specific instrumentation and impurity profiles.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: A gradient or isocratic mixture of an organic solvent like acetonitrile (ACN) or methanol and water. A typical starting point is a 70:30 (v/v) mixture of ACN and water.[1][6] The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.[1][6]

    • Column Temperature: 30 °C.[6]

    • Detection: UV detection at a wavelength of approximately 254 nm.[1]

    • Injection Volume: 10 µL.[1]

  • Sample Preparation: Accurately weigh and dissolve approximately 1.0 mg of the 2-Amino-5-fluorobenzoxazole sample in 10 mL of the mobile phase to create a 0.1 mg/mL solution.[1]

Alternative Technique Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying and quantifying volatile impurities, such as residual solvents from the synthesis.[5]

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5]

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.[5]

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[5]

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.[5]

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or acetone.[5]

Data Presentation

The following table summarizes typical performance data for HPLC methods used in the analysis of related compounds. These values can be used as a benchmark when developing and validating a method for 2-Amino-5-fluorobenzoxazole.

ParameterTypical Performance DataReference
Purity Assay ≥ 99%[1]
Limit of Detection (LOD) 0.0015 - 2.0 ng/mL[1]
Limit of Quantification (LOQ) 0.005 - 10 ng/mL[1]
Linearity (R²) > 0.999[1]
Precision (Intra-day RSD) ≤ 1.0%[1]
Precision (Inter-day RSD) ≤ 1.5%[1]

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the HPLC purity assessment of 2-Amino-5-fluorobenzoxazole.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Area Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity assessment.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzoxazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] A common strategy to enhance the therapeutic potential of such scaffolds is the introduction of fluorine atoms. This guide provides a comparative analysis of fluorinated and non-fluorinated benzoxazoles, focusing on their synthesis, physicochemical properties, and anticancer activity, supported by experimental data.

Data Presentation: Physicochemical and Biological Activity Comparison

The introduction of fluorine can significantly alter the physicochemical and biological properties of benzoxazole derivatives.[1] Fluorine's high electronegativity and small size can influence factors such as metabolic stability, binding affinity to target proteins, and membrane permeability. The following tables summarize the comparative data for representative non-fluorinated and fluorinated benzoxazole analogs.

CompoundStructureMolecular FormulaMelting Point (°C)Solubility
2-Phenylbenzoxazole2-PhenylbenzoxazoleC₁₃H₉NO101-103Insoluble in water
2-(4-Fluorophenyl)benzoxazole2-(4-Fluorophenyl)benzoxazoleC₁₃H₈FNO131.8–132.4[1]Data not available
CompoundTarget/Cell LineIC₅₀ (µM)Reference
Non-Fluorinated Analog
2-Arylbenzoxazole derivativeHCT116 (Colon Cancer)>100[3][4]
Fluorinated Analogs
2-(4-Fluorophenyl)benzoxazole derivativeHCT116 (Colon Cancer)25.4[3][4]
5-Fluoro-2-(4-aminophenyl)benzothiazoleMCF-7 (Breast Cancer)<0.001[5]
2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazoleMCF-7 (Breast Cancer)<0.1 nM

Note: While not a direct benzoxazole comparison, these benzothiazole analogs illustrate the potent effect of fluorination on anticancer activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis of a non-fluorinated and a fluorinated benzoxazole, as well as a common assay for evaluating anticancer activity.

Synthesis of 2-Phenylbenzoxazole (Non-Fluorinated)

This procedure follows a classical condensation reaction.

Materials:

  • 2-Aminophenol

  • Benzoic acid

  • Polyphosphoric acid (PPA)

Procedure:

  • A mixture of 2-aminophenol (1.0 eq) and benzoic acid (1.1 eq) is added to polyphosphoric acid (PPA).

  • The reaction mixture is heated to 180-200°C for 2-4 hours with constant stirring.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and then with a saturated sodium bicarbonate solution to remove excess acid.

  • The crude product is purified by recrystallization from ethanol to afford pure 2-phenylbenzoxazole.

Synthesis of 2-(4-Fluorophenyl)benzoxazole (Fluorinated)

This method utilizes a similar condensation approach.

Materials:

  • 2-Aminophenol

  • 4-Fluorobenzoic acid

  • Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

Procedure:

  • To a solution of 2-aminophenol (1.0 eq) in Eaton's reagent, 4-fluorobenzoic acid (1.1 eq) is added.

  • The reaction mixture is heated to 120°C for 1-2 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the mixture is cooled and poured into a stirred mixture of ice and water.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-(4-fluorophenyl)benzoxazole.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds (non-fluorinated and fluorinated benzoxazoles) and incubated for another 48-72 hours.

  • After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for 4 hours at 37°C, allowing the formazan crystals to form.

  • The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway and Experimental Workflow

VEGFR-2 Signaling Pathway Inhibition by Benzoxazoles

Many benzoxazole derivatives exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[6] Inhibition of VEGFR-2 can lead to the induction of apoptosis (programmed cell death) in cancer cells.[7]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Benzoxazole Fluorinated/ Non-Fluorinated Benzoxazole Benzoxazole->VEGFR2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: VEGFR-2 signaling pathway and its inhibition by benzoxazoles.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel benzoxazole derivatives.

Experimental_Workflow Synthesis Synthesis of Benzoxazole (Fluorinated & Non-Fluorinated) Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Biological_Screening Biological Screening (e.g., MTT Assay) Characterization->Biological_Screening Data_Analysis Data Analysis (IC₅₀ Determination) Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for benzoxazole synthesis and evaluation.

References

A Comparative Analysis of Benzoxazole and Benzothiazole Scaffolds in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anticancer potential of benzoxazole and benzothiazole derivatives, offering a comparative analysis of their efficacy, mechanisms of action, and structure-activity relationships to guide future drug development endeavors.

Benzoxazole and benzothiazole moieties are privileged heterocyclic structures that form the backbone of numerous compounds with significant pharmacological activities, particularly in the realm of oncology. Their structural similarities, differing by the heteroatom at the 1-position (oxygen in benzoxazole and sulfur in benzothiazole), lead to distinct electronic and lipophilic properties that influence their biological profiles. This guide provides an objective comparison of the anticancer activities of these two scaffolds, supported by experimental data, to assist researchers, scientists, and drug development professionals in their pursuit of novel cancer therapeutics.

Comparative Anticancer Potency: A Quantitative Overview

Numerous studies have demonstrated the potent cytotoxic effects of both benzoxazole and benzothiazole derivatives against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a critical metric for comparison. The following tables summarize the in vitro anticancer activity of representative derivatives from both scaffolds.

Table 1: Anticancer Activity of Benzoxazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Benzoxazole-1,3,4-Oxadiazole Hybrid (10b)A549 (Lung)0.13 ± 0.014[1]
MCF-7 (Breast)0.10 ± 0.013[1]
HT-29 (Colon)0.22 ± 0.017[1]
Benzoxazole-Combretastatin Derivative (8d)MCF-7 (Breast)More potent than standard[2]
A-549 (Lung)More potent than standard[2]
Imidazolinone-Benzoxazole DerivativeMCF-7 (Breast)Potent activity[3]
HePG2 (Liver)Potent activity[3]

Table 2: Anticancer Activity of Benzothiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Indole-based Hydrazine Carboxamide (12)HT29 (Colon)0.015[4]
H460 (Lung)0.28[4]
A549 (Lung)1.53[4]
MDA-MB-231 (Breast)0.68[4]
Naphthalimide-Benzothiazole Derivative (67)HT-29 (Colon)3.47 ± 0.2[4]
A549 (Lung)3.89 ± 0.3[4]
MCF-7 (Breast)5.08 ± 0.3[4]
6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7)A431 (Skin)Significantly inhibited proliferation[5]
A549 (Lung)Significantly inhibited proliferation[5]
H1299 (Lung)Significantly inhibited proliferation[5]
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3- methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g)HT-1376 (Bladder)26.51[6]

Mechanisms of Anticancer Action

Both benzoxazole and benzothiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways involved in cancer cell proliferation, survival, and metastasis.

A prevalent mechanism for both scaffolds is the induction of apoptosis , or programmed cell death.[7][8] This is often achieved through the activation of caspase cascades, key enzymes in the apoptotic pathway. Furthermore, derivatives of both scaffolds have been shown to cause cell cycle arrest , preventing cancer cells from progressing through the division cycle.[5]

Inhibition of key enzymes and signaling pathways is another crucial aspect of their anticancer activity. For instance, certain benzothiazole derivatives have been identified as potent inhibitors of tyrosine kinases and topoisomerases , enzymes that are often overactive in cancer cells.[8] Similarly, some benzoxazole-containing compounds have demonstrated inhibitory effects on critical signaling pathways.[9]

A comparative study has suggested that the overall antitumor potential of 2-(4-aminophenyl) derivatives with reference to the heterocyclic substitution follows the order: benzimidazole ≥ imidazole > benzothiazole > benzoxazole.[10][11]

anticancer_mechanisms cluster_scaffolds Heterocyclic Scaffolds cluster_mechanisms Anticancer Mechanisms cluster_outcomes Cellular Outcomes Benzoxazole Benzoxazole Apoptosis Apoptosis Benzoxazole->Apoptosis CellCycleArrest Cell Cycle Arrest Benzoxazole->CellCycleArrest SignalingPathways Signaling Pathway Modulation Benzoxazole->SignalingPathways Benzothiazole Benzothiazole Benzothiazole->Apoptosis Benzothiazole->CellCycleArrest EnzymeInhibition Enzyme Inhibition (e.g., Tyrosine Kinase, Topoisomerase) Benzothiazole->EnzymeInhibition CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath CellCycleArrest->CancerCellDeath EnzymeInhibition->CancerCellDeath SignalingPathways->CancerCellDeath

Figure 1: General anticancer mechanisms of benzoxazole and benzothiazole scaffolds.

Experimental Protocols

The evaluation of the anticancer activity of these compounds typically involves a series of in vitro assays. A standard workflow is outlined below.

experimental_workflow cluster_assays Cytotoxicity & Proliferation Assays cluster_mechanism_assays Mechanism of Action Assays start Start: Synthesized Benzoxazole/Benzothiazole Derivatives cell_culture 1. Cancer Cell Line Culture (e.g., A549, MCF-7, HT-29) start->cell_culture treatment 2. Treatment with Test Compounds (Varying Concentrations) cell_culture->treatment incubation 3. Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay sr_assay SRB Assay incubation->sr_assay data_analysis 4. Data Analysis (IC50 Calculation) mtt_assay->data_analysis sr sr sr_assay->data_analysis apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) conclusion Conclusion: Comparative Anticancer Activity apoptosis_assay->conclusion cell_cycle_analysis Cell Cycle Analysis cell_cycle_analysis->conclusion western_blot Western Blot (Protein Expression) western_blot->conclusion data_analysis->apoptosis_assay data_analysis->cell_cycle_analysis data_analysis->western_blot

Figure 2: A typical experimental workflow for evaluating the anticancer activity of novel compounds.

MTT Assay Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[12]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzoxazole or benzothiazole derivatives) and a control (e.g., a standard anticancer drug like cisplatin or doxorubicin).

  • Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Conclusion

Both benzoxazole and benzothiazole scaffolds are undeniably valuable frameworks in the design of novel anticancer agents. The available data suggests that derivatives from both classes exhibit potent cytotoxic activity against a range of cancer cell lines, operating through diverse mechanisms including the induction of apoptosis and cell cycle arrest.

While direct comparative studies are limited, the existing literature indicates that the choice between a benzoxazole and a benzothiazole core can subtly influence the potency and selectivity of the resulting compounds. The nature and position of substituents on the heterocyclic ring system play a critical role in defining the structure-activity relationship and are key to optimizing anticancer efficacy.[8] Future research should focus on systematic side-by-side comparisons of analogous benzoxazole and benzothiazole derivatives to more definitively delineate the superior scaffold for specific cancer targets and to guide the rational design of next-generation anticancer drugs.

References

In vitro cytotoxicity comparison of 5-Fluorobenzo[d]oxazol-2-amine analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro cytotoxicity of a series of fluorinated benzoxazole analogs against various human cancer cell lines. The data presented is intended for researchers, scientists, and drug development professionals working on the discovery of novel anticancer agents. The information is compiled from recent studies on the synthesis and cytotoxic evaluation of benzoxazole and related benzothiazole derivatives.

Introduction

Benzoxazole and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer properties. The introduction of a fluorine atom into the benzoxazole scaffold can significantly alter its physicochemical properties, potentially enhancing its cytotoxic activity and metabolic stability. This guide focuses on the comparative cytotoxicity of 5-fluorobenzo[d]oxazol-2-amine analogs and related fluorinated compounds, providing a basis for structure-activity relationship (SAR) studies and further drug development.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity (IC50 values) of various fluorinated benzoxazole and benzothiazole analogs against several human cancer cell lines. The data is collated from multiple studies to provide a comparative overview.

Compound IDBase ScaffoldSubstitutionCancer Cell LineIC50 (µM)Reference
59a Benzothiazole5-FluoroMCF-7 (Breast)0.37[1]
MDA-MB-468 (Breast)0.41[1]
HCT-116 (Colon)0.08[1]
HT-29 (Colon)0.41[1]
61a BenzothiazoleNot specified fluoroMCF-7 (Breast)0.57[1]
MDA-MB-468 (Breast)0.20-0.5[1]
61b BenzothiazoleNot specified fluoroMCF-7 (Breast)0.40[1]
20f 5-Fluoroindole hybridQuinazolinone-basedMCF-7 (Breast)42.4[1]
HepG2 (Liver)15.8[1]
3c Benzoxazole2-(4-pyridinyl)-5-methylMCF-7 (Breast)4 µg/mL[2][3]
3b Benzoxazole2-(3-pyridinyl)-5-methylMCF-7 (Breast)12 µg/mL[2][3]
3e Benzoxazole2-(1H-benzimidazol-2-yl)-5-methylHepG2 (Liver)17.9 µg/mL[2][3]
12d Benzoxazole5-chloro, amide derivativeHepG2 (Liver)23.61[4]
MCF-7 (Breast)44.09[4]
13a Benzoxazolediamide derivativeHepG2 (Liver)25.47[4]
MCF-7 (Breast)32.47[4]
14a Benzoxazole2-methoxy phenyl moietyHepG2 (Liver)3.95[5]
MCF-7 (Breast)4.054[5]

Note: The presented data is a compilation from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The evaluation of in vitro cytotoxicity of the 5-Fluorobenzo[d]oxazol-2-amine analogs and related compounds is predominantly carried out using the MTT assay.[2][6] This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.

MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media (e.g., DMEM or MEME) supplemented with 7-10% Fetal Bovine Serum (FBS) and antibiotics.[2] The cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well.[7] The plates are then incubated for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent, typically DMSO, and then diluted to various concentrations in the culture medium. The cells are treated with these varying concentrations of the compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for a further 48 to 72 hours.[7] A vehicle control (DMSO) is also included.[7]

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[7]

  • Formazan Solubilization: The medium is then removed, and the formazan crystals formed by viable cells are solubilized by adding a suitable solvent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 490 nm or 570 nm.[7]

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for in vitro cytotoxicity testing using the MTT assay.

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Cancer Cell Line Culture B Cell Seeding in 96-well Plate A->B C Addition of Test Compound Analogs B->C D Incubation (48-72h) C->D E MTT Reagent Addition D->E F Formazan Crystal Formation E->F G Solubilization F->G H Absorbance Reading G->H I IC50 Value Calculation H->I

Caption: General experimental workflow for in vitro cytotoxicity testing.

Potential Signaling Pathway

Some benzothiazole derivatives have been shown to exert their anticancer effects through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[8] This pathway can lead to the induction of cytochrome P450 enzymes, which metabolize the compounds into cytotoxic products.[8]

G cluster_0 Cytoplasm cluster_1 Nucleus A Benzoxazole Analog (Ligand) B AhR Complex (AhR, HSP90, XAP2, p23) A->B Binds J Metabolic Activation of Analog A->J Metabolized by C Activated AhR-Ligand Complex B->C Conformational Change (HSP90, etc. dissociate) D ARNT C->D Translocates & Dimerizes with E AhR-ARNT-Ligand Complex D->E F XRE (Xenobiotic Response Element) E->F Binds to G CYP1A1 Gene Transcription F->G Induces H CYP1A1 mRNA G->H I CYP1A1 Protein (Enzyme) H->I Translation I->J K Cytotoxic Products J->K L Cell Death K->L

Caption: Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway.

References

A Comparative Guide to the Modulation of Cellular Signaling Pathways by Benzoxazole Derivatives using Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of various benzoxazole derivatives on key cellular signaling pathways, with a focus on the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK), Phosphoinositide 3-Kinase/Akt (PI3K/Akt), and Nuclear Factor-kappa B (NF-κB) pathways. The analysis is based on Western blot data from published research, offering insights into the structure-activity relationships of these compounds and their potential as modulators of cellular function.

Comparative Analysis of Signaling Pathway Modulation

The inhibitory activities of benzoxazole derivatives on the phosphorylation of key signaling proteins are summarized below. It is important to note that the effects of these compounds can be cell-line dependent, highlighting the need for careful experimental design and interpretation.

NF-κB Pathway

The NF-κB signaling cascade is a critical regulator of inflammation, immunity, cell proliferation, and survival. Its activation involves the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), which allows the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription.

Quantitative Analysis of p-p65 Inhibition:

One study provided quantitative data on the effect of the benzoxazole derivative MHY5396 on the phosphorylation of the p65 subunit of NF-κB in LPS-treated renal epithelial cells.[1]

Benzoxazole DerivativeCell LineTreatmentFold Change in p-p65/GAPDH Ratio (vs. LPS control)Reference
MHY5396NRK52E20 µM~0.5[1]

Qualitative Comparison of Benzoxazole Derivatives:

A separate study investigated the effects of a series of benzoxazole derivatives on p-NF-κB levels in diffuse large B-cell lymphoma (DLBCL) cell lines, demonstrating differential effects based on the compound's structure and the specific cancer cell line. While not providing quantitative densitometry, the Western blot images indicated a decrease in p-NF-κB levels in HBL-1 cells treated with selected benzoxazole compounds bearing a thiophene substituent.

PI3K/Akt Pathway

The PI3K/Akt pathway is a central signaling node that governs cell growth, proliferation, survival, and metabolism. The activation of this pathway involves the phosphorylation of Akt at key residues, including Ser473.

Qualitative Comparison of Benzoxazole Derivatives:

The same study on DLBCL cell lines also provided a qualitative assessment of the impact of their benzoxazole derivatives on Akt phosphorylation. The results showed a decrease in p-Akt protein expression in HBL-1 cells, whereas an increase was observed in DHL-4 cells, suggesting a complex and cell-type-specific mechanism of action.

MAPK/ERK Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and survival. The activation of this pathway culminates in the phosphorylation of ERK1/2.

Currently, there is a lack of publicly available, direct comparative quantitative Western blot data for a series of benzoxazole derivatives on the MAPK/ERK pathway. Further research is needed to elucidate the structure-activity relationships of benzoxazole compounds in modulating this critical signaling cascade.

Experimental Protocols

A detailed methodology for performing Western blot analysis to assess the modulation of signaling pathways by benzoxazole derivatives is provided below. This protocol is a composite of best practices and can be adapted based on specific experimental conditions and reagents.

Western Blot Analysis of Phosphorylated Signaling Proteins
  • Cell Culture and Treatment:

    • Culture the desired cell line (e.g., HBL-1, DHL-4, NRK52E) in appropriate media and conditions until they reach 70-80% confluency.

    • Treat the cells with various concentrations of the benzoxazole derivatives or a vehicle control for a specified duration. If applicable, stimulate the cells with an appropriate agonist (e.g., LPS for the NF-κB pathway) to induce pathway activation.

  • Cell Lysis and Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of the proteins.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the total protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and a loading control (e.g., GAPDH or β-actin).

Visualizing Signaling Pathways and Workflows

To better understand the complex interactions within the targeted signaling pathways and the experimental process, the following diagrams have been generated using Graphviz (DOT language).

Signaling_Pathways cluster_MAPK_ERK MAPK/ERK Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_NFkB NF-κB Pathway Receptor_MAPK Growth Factor Receptor RAS RAS Receptor_MAPK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors_MAPK Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors_MAPK Proliferation_Differentiation Proliferation, Differentiation, Survival Transcription_Factors_MAPK->Proliferation_Differentiation Receptor_PI3K Growth Factor Receptor PI3K PI3K Receptor_PI3K->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTOR mTOR Akt->mTOR Cell_Growth_Survival Cell Growth, Survival, Proliferation mTOR->Cell_Growth_Survival Receptor_NFkB Cytokine Receptor (e.g., TNFR) IKK_complex IKK Complex Receptor_NFkB->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB p65/p50 IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription Benzoxazole_MAPK Benzoxazole Derivatives Benzoxazole_MAPK->ERK Modulate Benzoxazole_PI3K Benzoxazole Derivatives Benzoxazole_PI3K->Akt Modulate Benzoxazole_NFkB Benzoxazole Derivatives Benzoxazole_NFkB->NFkB Modulate

Caption: Overview of MAPK/ERK, PI3K/Akt, and NF-κB signaling pathways and points of modulation by benzoxazole derivatives.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant Sample_Boil 4. Denaturation Protein_Quant->Sample_Boil SDS_PAGE 5. SDS-PAGE Transfer 6. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Imaging 11. Image Acquisition Quantification 12. Densitometry & Normalization Imaging->Quantification

Caption: Standard workflow for Western blot analysis of signaling protein phosphorylation.

Conclusion

Benzoxazole derivatives represent a promising class of compounds with the potential to modulate key cellular signaling pathways involved in various physiological and pathological processes. This guide provides a framework for comparing the effects of different benzoxazole derivatives using Western blot analysis. The available data indicates that these compounds can inhibit the NF-κB and PI3K/Akt pathways, with their efficacy being dependent on their specific chemical structure and the cellular context. Further quantitative, comparative studies are warranted, particularly for the MAPK/ERK pathway, to fully elucidate the therapeutic potential of this versatile chemical scaffold.

References

Comparative Cytotoxicity Analysis: Evaluating 5-Fluorobenzo[d]oxazol-2-amine using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive protocol for assessing the cytotoxic effects of 5-Fluorobenzo[d]oxazol-2-amine, a novel compound with potential therapeutic applications. The performance of this compound is compared against established cytotoxic agents, Doxorubicin and Cisplatin, using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This document offers detailed experimental methodologies, data presentation tables, and workflow diagrams to ensure accurate and reproducible results.

Introduction to Cytotoxicity Testing and Benzoxazoles

The evaluation of a compound's cytotoxicity is a critical initial step in the drug discovery process.[1] The MTT assay is a sensitive and reliable colorimetric method for measuring cell viability and proliferation, making it a staple in toxicology and cancer research.[2][3][4] This assay quantifies the metabolic activity of living cells by measuring the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases.[2][3] The intensity of the resulting color is directly proportional to the number of viable cells.[4]

Benzoxazole derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potential anticancer properties.[5] This guide focuses on 5-Fluorobenzo[d]oxazol-2-amine, a member of this promising class of heterocyclic compounds. By comparing its cytotoxic profile to well-characterized chemotherapeutic drugs like Doxorubicin and Cisplatin, researchers can gain valuable insights into its potential as a therapeutic agent.

Experimental Protocols

A detailed protocol for the MTT assay is provided below. This procedure is designed for a 96-well plate format, which is suitable for high-throughput screening.

Materials and Reagents
  • 5-Fluorobenzo[d]oxazol-2-amine (Test Compound)

  • Doxorubicin (Positive Control)

  • Cisplatin (Positive Control)

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[2][6]

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[2]

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm[2]

Procedure
  • Cell Seeding:

    • Harvest and count the selected cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 5-Fluorobenzo[d]oxazol-2-amine, Doxorubicin, and Cisplatin in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve a range of desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (vehicle control, containing the same concentration of DMSO as the treated wells) and wells with medium only (blank control).

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[4][6]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[6]

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan.[2]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[2]

    • Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Data Presentation

The cytotoxic effects of 5-Fluorobenzo[d]oxazol-2-amine and the comparative agents should be summarized in a clear and concise table. The IC50 values provide a quantitative measure of cytotoxicity, with lower values indicating higher potency.

CompoundCell LineIncubation Time (hours)IC50 (µM)[7][8][9][10][11]
5-Fluorobenzo[d]oxazol-2-amine e.g., A54948To be determined experimentally
Doxorubicin e.g., A54948To be determined experimentally
Cisplatin e.g., A54948To be determined experimentally

Note: IC50 values for Doxorubicin and Cisplatin can vary significantly depending on the cell line and specific experimental conditions. It is crucial to determine these values concurrently with the test compound for accurate comparison.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the underlying principle of the MTT assay.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare Compound Dilutions Treatment Treat Cells with Compounds Compound_Prep->Treatment Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Incubation_24h->Treatment Incubation_Treatment Incubate for 24/48/72h Treatment->Incubation_Treatment Add_MTT Add MTT Reagent Incubation_Treatment->Add_MTT Incubation_MTT Incubate for 2-4h Add_MTT->Incubation_MTT Add_Solubilizer Add Solubilization Solution (DMSO) Incubation_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: A flowchart illustrating the key steps of the MTT assay protocol.

MTT_Principle Principle of the MTT Assay cluster_cell Living Cell cluster_measurement Measurement Mitochondria Mitochondria Dehydrogenase Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Dehydrogenase->Formazan MTT MTT (Yellow, Soluble) MTT->Dehydrogenase Reduction Solubilization Solubilization (DMSO) Formazan->Solubilization Spectrophotometry Spectrophotometry (570nm) Solubilization->Spectrophotometry

Caption: The biochemical principle of the MTT assay in viable cells.

References

A Comparative Guide to the Neuroprotective Activities of Riluzole and 5-Fluorobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the well-established neuroprotective agent, Riluzole, and the investigational compound, 5-Fluorobenzo[d]oxazol-2-amine. While extensive experimental data is available for Riluzole, detailing its mechanisms of action and therapeutic effects, publicly accessible data on the specific neuroprotective activities of 5-Fluorobenzo[d]oxazol-2-amine is currently limited.

Therefore, this document summarizes the known activities of Riluzole and presents a comprehensive framework of experimental protocols that would be necessary to directly compare the efficacy and mechanisms of 5-Fluorobenzo[d]oxazol-2-amine. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the field of neuroprotection and the evaluation of novel therapeutic compounds.

Riluzole: An Established Neuroprotective Agent

Riluzole is a benzothiazole derivative approved for the treatment of amyotrophic lateral sclerosis (ALS).[1] Its neuroprotective effects are attributed to a multi-faceted mechanism of action that primarily involves the modulation of glutamatergic neurotransmission and inhibition of voltage-gated sodium channels.[2][3]

Mechanism of Action of Riluzole

Riluzole's therapeutic effects are believed to stem from its ability to:

  • Inhibit Glutamate Release: Riluzole reduces the presynaptic release of glutamate, the primary excitatory neurotransmitter in the central nervous system.[2][3] Excessive glutamate can lead to excitotoxicity, a process implicated in neuronal cell death in various neurodegenerative diseases.

  • Block Voltage-Gated Sodium Channels: Riluzole blocks tetrodotoxin-sensitive (TTX-S) sodium channels, which are associated with damaged neurons.[4] This action helps to stabilize neuronal membranes and reduce neuronal hyperexcitability.

  • Modulate Postsynaptic Glutamate Receptors: Riluzole can also non-competitively block N-methyl-D-aspartate (NMDA) receptors, further reducing the downstream effects of excessive glutamate signaling.[2]

The following diagram illustrates the key signaling pathways modulated by Riluzole.

Riluzole_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Na_channel Voltage-Gated Na+ Channel Glutamate_vesicle Glutamate Vesicle Na_channel->Glutamate_vesicle Depolarization leads to vesicle fusion NMDA_receptor NMDA Receptor Glutamate_vesicle->NMDA_receptor Glutamate Release Riluzole_pre Riluzole Riluzole_pre->Na_channel Inhibits Ca_ion Ca2+ NMDA_receptor->Ca_ion Activation allows Ca2+ influx Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Riluzole_post Riluzole Riluzole_post->NMDA_receptor Inhibits

Figure 1: Simplified signaling pathway of Riluzole's neuroprotective action.
Quantitative Data for Riluzole Activity

The following tables summarize key quantitative data for Riluzole's activity from various in vitro and in vivo studies.

Assay TypeModel SystemKey FindingsReference
Neuroprotection Cultured rat spinal motor neuronsDecreased repetitive firing during sustained current injection at 0.5–10 μM.[5]
Rodent model of transient global cerebral ischemiaComplete suppression of the ischemia-evoked surge in glutamic acid release.[2][6]
Glutamate Release Rat hippocampal slicesInhibited potassium-evoked glutamate release in a dose-dependent manner.[7]
Sodium Channel Blockade Rat dorsal root ganglion neuronsPreferentially blocked TTX-S sodium channels. Apparent dissociation constants for inactivated channels were 2 μM (TTX-S) and 3 μM (TTX-R).[4]
Human myotubes from ALS patientsReduced Na+ current by 20% at a therapeutic concentration of 1 μM.[8]

5-Fluorobenzo[d]oxazol-2-amine: An Investigational Compound

5-Fluorobenzo[d]oxazol-2-amine is a heterocyclic compound with a structure that shares some features with other biologically active molecules. However, to date, there is a lack of publicly available experimental data specifically detailing its neuroprotective activity, effects on glutamate release, or sodium channel blocking properties. Therefore, a direct comparison with Riluzole based on performance data is not currently possible.

To ascertain the therapeutic potential of 5-Fluorobenzo[d]oxazol-2-amine and enable a meaningful comparison with Riluzole, a series of in vitro and in vivo experiments would be required. The following sections outline the detailed methodologies for these essential investigations.

Experimental Protocols for Comparative Analysis

The following experimental protocols are designed to provide a comprehensive evaluation of the neuroprotective activities of a novel compound, such as 5-Fluorobenzo[d]oxazol-2-amine, and allow for a direct comparison with a reference compound like Riluzole.

In Vitro Neuroprotection Assay

Objective: To assess the ability of the test compound to protect neurons from excitotoxic insults.

Methodology:

  • Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic day 18 (E18) rat or mouse brains and cultured in neurobasal medium supplemented with B27 and L-glutamine.

  • Compound Treatment: After 7-10 days in vitro, neurons are pre-incubated with various concentrations of 5-Fluorobenzo[d]oxazol-2-amine or Riluzole (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours.

  • Excitotoxic Insult: Neuronal cultures are then exposed to a toxic concentration of glutamate (e.g., 50-100 µM) or NMDA (e.g., 100-200 µM) for 24 hours.

  • Assessment of Cell Viability: Cell viability is quantified using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or the LDH (lactate dehydrogenase) release assay, which measures membrane integrity.

  • Data Analysis: The half-maximal effective concentration (EC₅₀) for neuroprotection is calculated for each compound.

Glutamate Release Assay

Objective: To determine the effect of the test compound on the release of glutamate from nerve terminals.

Methodology:

  • Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from the cerebral cortex or hippocampus of adult rats or mice by differential centrifugation.

  • Glutamate Release Measurement: Synaptosomes are pre-incubated with the test compound or Riluzole at various concentrations. Glutamate release is then stimulated by depolarization with a high concentration of potassium chloride (e.g., 40 mM KCl) or a chemical stimulus like 4-aminopyridine (4-AP).

  • Quantification: The amount of glutamate released into the supernatant is measured using high-performance liquid chromatography (HPLC) with fluorescence detection or a commercially available glutamate assay kit.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) for glutamate release is determined for each compound.

Voltage-Gated Sodium Channel Blocking Assay

Objective: To characterize the inhibitory effects of the test compound on voltage-gated sodium channels.

Methodology:

  • Cell Line: A cell line stably expressing a specific subtype of voltage-gated sodium channel (e.g., Nav1.1, Nav1.2, Nav1.6) is used. Alternatively, primary neuronal cultures can be utilized.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed to measure sodium currents.

  • Compound Application: The test compound or Riluzole is applied to the cells at various concentrations.

  • Data Acquisition: The effect of the compound on the peak sodium current, voltage-dependence of activation and inactivation, and use-dependent block is recorded.

  • Data Analysis: The IC₅₀ for sodium channel blockade is calculated. The voltage- and use-dependency of the block provides further insight into the mechanism of action.

The following diagram illustrates a typical experimental workflow for the in vitro validation of a novel neuroprotective compound.

Experimental_Workflow start Start: Novel Compound (5-Fluorobenzo[d]oxazol-2-amine) neuro_assay In Vitro Neuroprotection Assay (Primary Neurons) start->neuro_assay glutamate_assay Glutamate Release Assay (Synaptosomes) start->glutamate_assay sodium_assay Sodium Channel Blocking Assay (Patch-Clamp) start->sodium_assay data_analysis Data Analysis (EC50 / IC50 Determination) neuro_assay->data_analysis glutamate_assay->data_analysis sodium_assay->data_analysis comparison Comparison with Riluzole data_analysis->comparison favorable Favorable Profile comparison->favorable Superior or Equivalent Activity unfavorable Unfavorable Profile comparison->unfavorable Inferior Activity or Toxicity

Figure 2: Experimental workflow for in vitro validation of a neuroprotective compound.

Conclusion

Riluzole is a well-characterized neuroprotective agent with a multi-target mechanism of action centered on the modulation of glutamatergic neurotransmission and sodium channel function. While 5-Fluorobenzo[d]oxazol-2-amine presents an interesting chemical scaffold, its biological activities in the context of neuroprotection remain to be elucidated.

The experimental protocols outlined in this guide provide a clear and robust framework for the comprehensive evaluation of 5-Fluorobenzo[d]oxazol-2-amine. The data generated from these studies will be crucial for determining its potential as a neuroprotective agent and for enabling a direct, evidence-based comparison with established drugs like Riluzole. Further research into the activities of 5-Fluorobenzo[d]oxazol-2-amine is warranted to explore its therapeutic potential for neurodegenerative diseases.

References

Comparison Guide: Evaluating 5-Fluorobenzo[d]oxazol-2-amine for Inflammatory Cytokine Inhibition using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the use of Enzyme-Linked Immunosorbent Assay (ELISA) to assess the inhibitory effects of 5-Fluorobenzo[d]oxazol-2-amine on the production of key inflammatory cytokines. For comparative purposes, this guide also discusses alternative small molecule inhibitors and presents relevant experimental data and protocols for researchers, scientists, and drug development professionals.

Introduction to Inflammatory Cytokine Inhibition

Inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β), are key mediators of the inflammatory response.[1] Dysregulation of these cytokines is implicated in a wide range of inflammatory diseases. Consequently, the identification and characterization of small molecules that can inhibit the production or activity of these cytokines are of significant interest in drug discovery. 5-Fluorobenzo[d]oxazol-2-amine is a heterocyclic amine that, based on the activity of structurally related compounds, is a candidate for investigation as an anti-inflammatory agent. The ELISA assay is a robust and widely used method for quantifying cytokine levels in biological samples, making it an ideal tool to screen for and characterize potential inhibitors.

Comparative Analysis of Small Molecule Inhibitors

While specific inhibitory data for 5-Fluorobenzo[d]oxazol-2-amine is not extensively published, we can compare its potential profile to other known inflammatory cytokine inhibitors. The following table summarizes the mechanisms of action and target cytokines for several classes of inhibitors.

Inhibitor ClassExample Compound(s)Primary Target(s)Cytokines InhibitedReference
Benzoxazole Derivatives (Structure-related to topic)Potential kinase or transcription factor inhibitorTNF-α, IL-6, IL-1β (Hypothesized)N/A
Pyrazole Derivatives Cnb-001NF-κB, p38 MAPKTNF-α[1]
RIPK2 Inhibitors GSK583RIPK2 KinaseTNF-α, IL-6[2]
TLR3 Inhibitors CU-CPT-4aToll-like receptor 3TNF-α, IL-1β[3]
Benzydamine N/ANot fully elucidatedTNF-α, IL-1β[4]
NF-κB Inhibitors Benzo[h]quinazoline-2-amine derivativesNF-κB pathway(Not specified)[5]

Experimental Protocol: ELISA for Cytokine Inhibition

This protocol provides a general framework for assessing the dose-dependent inhibition of a specific inflammatory cytokine (e.g., TNF-α) by 5-Fluorobenzo[d]oxazol-2-amine in a cell-based assay.

3.1. Materials and Reagents

  • Macrophage cell line (e.g., RAW 264.7 or primary human monocytes)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) for stimulation

  • 5-Fluorobenzo[d]oxazol-2-amine (or other test compounds)

  • DMSO (vehicle control)

  • Commercially available ELISA kit for the target cytokine (e.g., Human TNF-α ELISA Kit)

  • 96-well cell culture plates

  • Microplate reader

3.2. Cell Seeding and Treatment

  • Seed the macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well.[2]

  • Incubate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Prepare serial dilutions of 5-Fluorobenzo[d]oxazol-2-amine in the cell culture medium. The final DMSO concentration should be kept below 0.1%.[2]

  • Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO only).

  • Pre-incubate the cells with the compound for 1-2 hours.

3.3. Cell Stimulation

  • Prepare a stock solution of LPS.

  • Add LPS to all wells except for the negative control wells to a final concentration of 1 µg/mL.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[2]

3.4. Supernatant Collection

  • After incubation, centrifuge the plate at 300-400 x g for 5-10 minutes.

  • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Store the supernatants at -80°C until the ELISA is performed.

3.5. ELISA Procedure (Sandwich ELISA)

  • Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[3]

  • Blocking: Wash the plate and add a blocking buffer to each well for 1-2 hours at room temperature.[3]

  • Sample Incubation: Wash the plate and add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the appropriate wells. Incubate for 2 hours at room temperature.[3]

  • Detection: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.[3]

  • Conjugate Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.[3]

  • Substrate Development: Wash the plate and add a TMB substrate. Incubate for 15-30 minutes at room temperature.[6]

  • Stop Reaction: Add a stop solution to each well.[3]

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.[3]

3.6. Data Analysis

  • Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards.

  • Use the standard curve to determine the concentration of the cytokine in each sample.

  • Calculate the percentage of inhibition for each concentration of 5-Fluorobenzo[d]oxazol-2-amine compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

Visualizing Experimental Workflows and Signaling Pathways

4.1. Experimental Workflow for Cytokine Inhibition Assay

G cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_incubation Incubation & Collection cluster_elisa ELISA Assay cell_seeding Seed Macrophages in 96-well Plate cell_adherence Incubate for Cell Adherence cell_seeding->cell_adherence add_inhibitor Add 5-Fluorobenzo[d]oxazol-2-amine cell_adherence->add_inhibitor add_lps Stimulate with LPS add_inhibitor->add_lps incubate_cells Incubate for 18-24 hours add_lps->incubate_cells collect_supernatant Collect Supernatant incubate_cells->collect_supernatant elisa Perform Sandwich ELISA for Cytokine Quantification collect_supernatant->elisa data_analysis Analyze Data (IC50) elisa->data_analysis

Caption: Workflow for measuring cytokine inhibition.

4.2. Simplified Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB (active) IKK->NFkB NFkB_IkB NF-κB / IκB NFkB_IkB->IKK phosphorylates IκB Nucleus Nucleus NFkB->Nucleus translocation Cytokine_mRNA Cytokine mRNA Nucleus->Cytokine_mRNA transcription Cytokine_Protein Inflammatory Cytokine (e.g., TNF-α) Cytokine_mRNA->Cytokine_Protein translation Inhibitor 5-Fluorobenzo[d]oxazol-2-amine (Potential Inhibitor) Inhibitor->IKK Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

4.3. Comparison of Inhibitor Targets

G cluster_inhibitors Small Molecule Inhibitors cluster_targets Molecular Targets Inhibitor1 5-Fluorobenzo[d]oxazol-2-amine Target1 Kinases (p38, IKK, RIPK2) Inhibitor1->Target1 Potential Target Inhibitor2 Cnb-001 Inhibitor2->Target1 Target2 Transcription Factors (NF-κB) Inhibitor2->Target2 Inhibitor3 GSK583 Inhibitor3->Target1 Inhibitor4 CU-CPT-4a Target3 Receptors (TLR3) Inhibitor4->Target3

Caption: Comparison of molecular targets for cytokine inhibitors.

Conclusion

The ELISA assay is a powerful and adaptable tool for quantifying the inhibitory effects of novel compounds like 5-Fluorobenzo[d]oxazol-2-amine on inflammatory cytokine production. By following a systematic experimental protocol and comparing the results with known inhibitors, researchers can effectively characterize the anti-inflammatory potential of new chemical entities. The visualization of experimental workflows and signaling pathways further aids in understanding the mechanism of action and communicating the research findings. Further studies are warranted to generate specific quantitative data for 5-Fluorobenzo[d]oxazol-2-amine and to fully elucidate its position among other inflammatory cytokine inhibitors.

References

Unveiling the Potential of 5-Fluorobenzo[d]oxazol-2-amine Derivatives in Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 5-Fluorobenzo[d]oxazol-2-amine derivatives as kinase inhibitors. Due to the limited publicly available data on this specific scaffold, this guide leverages information on structurally related fluorinated benzoxazole and oxazole-2-amine derivatives to offer insights into their potential efficacy and mechanisms of action. We present available experimental data, detail relevant experimental protocols, and visualize key signaling pathways to support further research and development in this promising area of medicinal chemistry.

Comparative Efficacy of Fluorinated Oxazole Derivatives and Established Kinase Inhibitors

While specific data for 5-Fluorobenzo[d]oxazol-2-amine derivatives is emerging, the broader class of fluorinated oxazole compounds has demonstrated significant potential as kinase inhibitors. The following tables summarize the inhibitory concentrations (IC50) of various related derivatives against different kinases and cancer cell lines, alongside the performance of established multi-kinase inhibitors for reference.

Table 1: In Vitro Kinase Inhibitory Activity of a Representative Fluorinated Oxazole-2-amine Derivative

CompoundTarget Kinase(s)IC50 (nM)Reference
5-(4-fluorophenyl)-N-phenyloxazol-2-amineFLT3Data not specified[1][2]
FLT3-ITDNot specified, but active[1][2]
Mutated FLT3Not specified, but active[1][2]

Table 2: Antiproliferative Activity of a Representative Fluorinated Oxazole-2-amine Derivative

CompoundCell LineCancer TypeIC50 (nM)Reference
5-(4-fluorophenyl)-N-phenyloxazol-2-amineMolm-13Acute Myeloid Leukemia (FLT3-ITD+)<100[2]
MV4-11Acute Myeloid Leukemia (FLT3-ITD+)<100[2]
HL-60Acute Myeloid Leukemia (FLT3-null)>10,000[2]

Table 3: Comparative In Vitro Activity of Benzoxazole Derivatives and Standard Inhibitors against VEGFR-2 and Cancer Cell Lines

Compound/DrugTarget KinaseIC50 (nM)Cancer Cell LineIC50 (µM)Reference
Benzoxazole Derivative 12l VEGFR-297.38HepG2 (Liver)10.50[3]
MCF-7 (Breast)15.21[3]
Benzoxazole Derivative 12d VEGFR-2Not SpecifiedHepG2 (Liver)23.61[3]
MCF-7 (Breast)44.09[3]
Sorafenib (Standard Inhibitor) VEGFR-2Not SpecifiedHepG2 (Liver)5.57[3]
MCF-7 (Breast)6.46[3]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of kinase inhibitors. Below are representative protocols for key experiments cited in the evaluation of benzoxazole derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).

  • Reaction Setup: A reaction mixture is prepared containing the purified recombinant kinase, a specific peptide substrate, and a kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[4][5]

  • Compound Addition: The test compounds, including 5-Fluorobenzo[d]oxazol-2-amine derivatives and reference inhibitors, are added to the reaction mixture at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP and MgCl2 to a final concentration of 100 µM and 10 mM, respectively.[4][5][6] The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection: The reaction is stopped, often by the addition of a solution containing EDTA. The amount of phosphorylated substrate is then quantified using various methods, such as luminescence-based ADP detection, fluorescence polarization, or radioactivity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This assay measures the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

  • Cell Seeding: Human cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[3]

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the levels of specific proteins and their phosphorylation status within cellular signaling pathways.[7][8]

  • Cell Lysis: Cancer cells are treated with the test compound for a defined period. The cells are then lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose or PVDF).[4][5][9]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins of interest (e.g., total and phosphorylated forms of kinases like FLT3, STAT5, Akt, or ERK).[2][7]

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction upon addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imaging system.

  • Analysis: The intensity of the protein bands is quantified to determine the relative changes in protein expression and phosphorylation levels.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures is essential for understanding the mechanism of action of kinase inhibitors.

G cluster_0 FLT3 Signaling Pathway FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 p PI3K PI3K FLT3->PI3K p RAS RAS FLT3->RAS p Proliferation Proliferation STAT5->Proliferation AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival MAPK->Proliferation Inhibitor->FLT3 5-Fluorobenzo[d]oxazol-2-amine_Derivative 5-Fluorobenzo[d]oxazol-2-amine Derivative 5-Fluorobenzo[d]oxazol-2-amine_Derivative->Inhibitor

Caption: Inhibition of the FLT3 signaling pathway by a 5-Fluorobenzo[d]oxazol-2-amine derivative.

G cluster_1 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ p PI3K PI3K VEGFR-2->PI3K p Src Src VEGFR-2->Src p AKT AKT PI3K->AKT FAK FAK Src->FAK eNOS eNOS AKT->eNOS Angiogenesis Angiogenesis eNOS->Angiogenesis Cell_Migration Cell_Migration FAK->Cell_Migration Inhibitor->VEGFR-2 Benzoxazole_Derivative Benzoxazole Derivative Benzoxazole_Derivative->Inhibitor G cluster_2 Kinase Inhibitor Validation Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->In_Vitro_Kinase_Assay Cell_Proliferation_Assay Cell Proliferation Assay (Antiproliferative IC50) In_Vitro_Kinase_Assay->Cell_Proliferation_Assay Western_Blot Western Blot Analysis (Pathway Modulation) Cell_Proliferation_Assay->Western_Blot In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Western_Blot->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

References

Safety Operating Guide

Proper Disposal of 5-Fluorobenzo[d]oxazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Fluorobenzo[d]oxazol-2-amine, ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Handling Considerations

Before beginning any disposal procedure, it is imperative to handle 5-Fluorobenzo[d]oxazol-2-amine with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.

In the event of a spill, the material should be carefully swept up to avoid dust generation, placed in a designated and properly labeled container for disposal, and the area thoroughly cleaned.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for 5-Fluorobenzo[d]oxazol-2-amine.

PropertyValueReference
Melting Point187 - 189 °C (369 - 372 °F)[1]
Density1.374 g/cm³ at 25 °C (77 °F)[1]
Partition Coefficient (log Pow)0.83[1]

Step-by-Step Disposal Protocol

The disposal of 5-Fluorobenzo[d]oxazol-2-amine must be managed as hazardous waste due to its potential environmental impact.[1] The following protocol outlines the standard operating procedure for its disposal.

  • Waste Identification and Classification: All waste containing 5-Fluorobenzo[d]oxazol-2-amine, including contaminated labware (e.g., vials, pipette tips), spill cleanup materials, and personal protective equipment, must be treated as hazardous chemical waste. The primary hazard associated with this compound is its long-term harmful effects on aquatic life.[1]

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for the collection of 5-Fluorobenzo[d]oxazol-2-amine waste.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-Fluorobenzo[d]oxazol-2-amine".

    • Never mix this waste with other waste streams, especially incompatible materials, to prevent unforeseen chemical reactions.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

    • Ensure the storage area is cool and dry.[2]

  • Disposal Request and Pickup:

    • Follow your institution's specific procedures for arranging the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) department.

    • Provide the EHS department with accurate information about the waste, including its identity and quantity.

  • Decontamination of Empty Containers:

    • The original container of 5-Fluorobenzo[d]oxazol-2-amine, once empty, must also be disposed of as hazardous waste unless properly decontaminated.

    • To decontaminate, rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Collect all rinsate in the designated hazardous waste container for 5-Fluorobenzo[d]oxazol-2-amine.

    • After triple-rinsing, the container may be disposed of according to your institution's guidelines for decontaminated glassware or plastic.

Under no circumstances should 5-Fluorobenzo[d]oxazol-2-amine or its solutions be disposed of down the drain. [3] This can lead to contamination of water systems and harm to aquatic organisms.[1] Evaporation in a fume hood is also not an acceptable method of disposal as it releases the substance into the environment.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 5-Fluorobenzo[d]oxazol-2-amine.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Generation of 5-Fluorobenzo[d]oxazol-2-amine Waste D Place waste in a dedicated, leak-proof container A->D Collect B Is the waste container properly labeled? C Label container with 'Hazardous Waste' and '5-Fluorobenzo[d]oxazol-2-amine' B->C No E Store in a designated, secure, and cool area B->E Yes C->D D->B F Contact Environmental Health & Safety (EHS) for pickup E->F G Transport to an approved waste disposal facility F->G

References

Personal protective equipment for handling 5-Fluorobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 5-Fluorobenzo[d]oxazol-2-amine. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher) for handling powders. Use a full-face respirator with organic vapor cartridges if there is a risk of vapor or aerosol generation.[2][3][4]To prevent inhalation of the powdered compound, which may cause respiratory irritation.[1]
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety goggles when there is a risk of splashing or significant dust generation.[4][5][6]To protect eyes from contact with the chemical, which can cause serious irritation.[1][7]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[4][6] A flame-resistant lab coat (e.g., Nomex®) worn over cotton clothing.[4] Closed-toe shoes are required.[4][5]To prevent skin contact, which may cause irritation or absorption of the harmful substance.[1][7]
General Body Protection A disposable chemical-resistant coverall may be necessary for large-scale operations or in case of a spill.To provide an additional layer of protection against contamination of personal clothing.

Step-by-Step Handling and Operational Plan

This section outlines the procedural steps for the safe handling of 5-Fluorobenzo[d]oxazol-2-amine from receipt to use in experiments.

2.1 Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9] The storage area should be clearly marked as a designated hazardous chemical storage area. Keep the container tightly closed when not in use.[9][10]

2.2 Weighing and Preparation of Solutions

  • Designated Area: All handling of the solid compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Pre-use Checks: Before handling, ensure all necessary PPE is correctly worn. Have spill cleanup materials readily available.

  • Weighing: Use a balance inside the fume hood. Handle the powder carefully to avoid generating dust. Use a spatula for transfers.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly. If the process is exothermic, use an ice bath for cooling.

2.3 Experimental Use

  • Containment: All experiments involving 5-Fluorobenzo[d]oxazol-2-amine should be performed within a chemical fume hood.

  • Monitoring: Be vigilant for any signs of adverse reactions or spills.

  • Post-Experiment: Decontaminate all surfaces and equipment that have come into contact with the chemical.

Disposal Plan

As a halogenated organic compound, 5-Fluorobenzo[d]oxazol-2-amine requires specific disposal procedures to prevent environmental contamination.[11][12]

3.1 Waste Segregation and Collection

  • Dedicated Waste Container: Use a clearly labeled, leak-proof, and sealable waste container specifically for "Halogenated Organic Waste."[11][13][14]

  • Segregation: Do not mix halogenated organic waste with non-halogenated organic waste, as this increases disposal costs and complexity.[12][13] Also, keep it separate from acidic or alkaline waste streams.[12]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name, and the approximate quantity.[13]

3.2 Spill Management

  • Small Spills (in a fume hood):

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into the designated halogenated waste container.

    • Decontaminate the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent the spread of the spill if it is safe to do so.

3.3 Final Disposal

  • Contact EHS: All hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.

Workflow Diagram

The following diagram illustrates the standard operating procedure for handling 5-Fluorobenzo[d]oxazol-2-amine.

G Figure 1: Workflow for Handling 5-Fluorobenzo[d]oxazol-2-amine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Work Area (Fume Hood) a->b c Weighing b->c d Solution Preparation c->d e Experimental Use d->e f Decontaminate Equipment e->f g Segregate Halogenated Waste f->g h Dispose via EHS g->h

Caption: Workflow for Handling 5-Fluorobenzo[d]oxazol-2-amine

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluorobenzo[d]oxazol-2-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Fluorobenzo[d]oxazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.